molecular formula C6H2BrF4N B1339406 2-Bromo-3-fluoro-5-(trifluoromethyl)pyridine CAS No. 89402-29-9

2-Bromo-3-fluoro-5-(trifluoromethyl)pyridine

Cat. No.: B1339406
CAS No.: 89402-29-9
M. Wt: 243.98 g/mol
InChI Key: DNVIECHQUYQOOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-3-fluoro-5-(trifluoromethyl)pyridine (CAS 89402-29-9) is a high-value halogenated pyridine derivative that serves as a versatile synthetic intermediate in advanced chemical research and development. Its molecular structure incorporates bromine and fluorine atoms at the 2- and 3-positions of the pyridine ring, respectively, alongside a strongly electron-withdrawing trifluoromethyl group at the 5-position. This specific arrangement makes it a particularly valuable scaffold for constructing complex molecules, especially in the agrochemical and pharmaceutical industries . The primary research value of this compound lies in its application as a key building block for the discovery and synthesis of novel active ingredients. The presence of the trifluoromethylpyridine (TFMP) moiety is a recognized structural motif in many modern agrochemicals and pharmaceuticals, as it can significantly influence a compound's biological activity, metabolic stability, and physicochemical properties, including lipophilicity and cell membrane permeability . The bromine and fluorine atoms act as excellent handles for further functionalization via metal-catalyzed cross-couplings (e.g., Suzuki, Sonogashira) and nucleophilic aromatic substitutions, allowing researchers to efficiently create diverse chemical libraries for screening . This product is strictly labeled For Research Use Only (RUO) . It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate care in a controlled laboratory environment, consulting its Safety Data Sheet (SDS) prior to use.

Properties

IUPAC Name

2-bromo-3-fluoro-5-(trifluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2BrF4N/c7-5-4(8)1-3(2-12-5)6(9,10)11/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNVIECHQUYQOOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1F)Br)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2BrF4N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80575362
Record name 2-Bromo-3-fluoro-5-(trifluoromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80575362
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89402-29-9
Record name 2-Bromo-3-fluoro-5-(trifluoromethyl)pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=89402-29-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-3-fluoro-5-(trifluoromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80575362
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to 2-Bromo-3-fluoro-5-(trifluoromethyl)pyridine (CAS No. 89402-29-9)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Bromo-3-fluoro-5-(trifluoromethyl)pyridine, a key building block in modern medicinal and agrochemical research. The document details its physicochemical properties, synthesis methodologies, and significant applications, with a focus on its role in the construction of complex bioactive molecules. Emphasis is placed on the strategic utility of its unique substitution pattern, which allows for selective functionalization through various cross-coupling reactions. This guide serves as a critical resource for scientists engaged in the design and synthesis of novel chemical entities.

Introduction: A Versatile Trifluoromethylpyridine Building Block

This compound, with the Chemical Abstracts Service (CAS) number 89402-29-9, is a halogenated pyridine derivative of significant interest in synthetic organic chemistry.[1][2][3] The strategic placement of a bromine atom, a fluorine atom, and a trifluoromethyl group on the pyridine ring imparts unique reactivity and physicochemical properties to the molecule. The trifluoromethyl group, in particular, is a bioisostere for various functional groups and is known to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.[4][5] This makes this compound a highly valuable intermediate in the synthesis of novel pharmaceuticals and agrochemicals.[1][3][6][7]

The presence of multiple reactive sites, specifically the bromo and fluoro substituents, allows for selective and sequential chemical modifications. The bromine atom is particularly amenable to palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations, enabling the introduction of a wide range of aryl, heteroaryl, and amino moieties. This versatility has led to its use in the synthesis of a diverse array of complex molecular architectures.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and for ensuring safe handling.

PropertyValueSource
CAS Number 89402-29-9[1][2][3]
Molecular Formula C₆H₂BrF₄N[3]
Molecular Weight 243.98 g/mol
Appearance Clear colorless to yellow liquid[3]
Boiling Point 88 °C[8]
Density 1.83 g/cm³[8]
Refractive Index 1.4615-1.4665 @ 20°C[3]
Solubility Not miscible or difficult to mix with water.[1]

Synthesis of this compound

General Synthetic Approach: Electrophilic Bromination

A plausible and commonly employed method for the introduction of a bromine atom onto an activated pyridine ring is electrophilic bromination. The fluorine and trifluoromethyl groups are electron-withdrawing, which can influence the regioselectivity of the bromination.

G cluster_synthesis Illustrative Synthesis Workflow start 3-Fluoro-5-(trifluoromethyl)pyridine bromination Electrophilic Bromination (e.g., NBS or Br₂ in oleum/H₂SO₄) start->bromination Starting Material workup Aqueous Work-up & Neutralization bromination->workup Reaction Quenching extraction Solvent Extraction workup->extraction purification Purification (Distillation or Chromatography) extraction->purification product This compound purification->product

Caption: General workflow for the synthesis of this compound.

Illustrative Experimental Protocol (Adapted from similar transformations)

The following protocol is an illustrative example adapted from general procedures for the bromination of substituted pyridines and should be optimized for specific laboratory conditions.

Materials:

  • 3-Fluoro-5-(trifluoromethyl)pyridine

  • N-Bromosuccinimide (NBS) or Liquid Bromine

  • Fuming Sulfuric Acid (Oleum) or Concentrated Sulfuric Acid

  • Dichloromethane or other suitable organic solvent

  • Saturated Sodium Bicarbonate solution

  • Anhydrous Sodium Sulfate

Procedure:

  • To a stirred solution of 3-fluoro-5-(trifluoromethyl)pyridine in concentrated sulfuric acid (or oleum) at 0 °C, slowly add N-bromosuccinimide or liquid bromine portion-wise, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-80 °C for several hours. The reaction progress should be monitored by an appropriate technique (e.g., GC-MS or TLC).

  • Upon completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the solvent under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography to afford pure this compound.

Causality Behind Experimental Choices:

  • Sulfuric Acid/Oleum: The strong acidic medium is often necessary to activate the pyridine ring for electrophilic substitution and to protonate the ring nitrogen, influencing the regioselectivity.

  • NBS or Bromine: These are common and effective brominating agents for aromatic and heteroaromatic compounds.

  • Controlled Temperature: The initial low temperature during the addition of the brominating agent helps to control the exothermic reaction and prevent side reactions. Subsequent heating provides the necessary activation energy for the reaction to proceed to completion.

  • Aqueous Work-up and Neutralization: This step is crucial to quench the reaction, remove the strong acid, and allow for the extraction of the organic product.

Applications in Drug Discovery and Agrochemical Synthesis

The primary utility of this compound lies in its role as a versatile intermediate for the synthesis of more complex molecules, particularly through palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds. This compound can be readily coupled with a variety of boronic acids and their esters to introduce aryl and heteroaryl substituents.

G cluster_suzuki Suzuki-Miyaura Coupling Workflow start 2-Bromo-3-fluoro-5- (trifluoromethyl)pyridine reaction Reaction Mixture start->reaction boronic_acid Aryl/Heteroaryl Boronic Acid boronic_acid->reaction catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) catalyst->reaction base Base (e.g., K₂CO₃, Cs₂CO₃) base->reaction solvent Solvent (e.g., Dioxane/Water) solvent->reaction heating Heating (Conventional or Microwave) reaction->heating workup Aqueous Work-up heating->workup purification Purification (Chromatography) workup->purification product Coupled Product purification->product

Caption: A typical workflow for a Suzuki-Miyaura cross-coupling reaction.

This reaction is fundamental in the synthesis of biaryl and hetero-biaryl structures, which are common motifs in many biologically active compounds. The choice of catalyst, ligand, base, and solvent system is critical for achieving high yields and purity.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination allows for the formation of carbon-nitrogen bonds, another crucial transformation in the synthesis of pharmaceuticals. This compound can be reacted with a wide range of primary and secondary amines in the presence of a palladium catalyst and a suitable base to yield substituted aminopyridines. These products can be key intermediates in the synthesis of kinase inhibitors and other targeted therapies.

Application in the Synthesis of TRPA1 Inhibitors

The transient receptor potential ankyrin 1 (TRPA1) ion channel is a target for the development of novel analgesics for treating pain and respiratory diseases. Substituted trifluoromethylpyridines are key structural motifs in some TRPA1 inhibitors. While a direct synthesis of a marketed drug from this compound is not explicitly detailed in the searched literature, its analogous structures are used in the synthesis of TRPA1 modulators.[9] The bromo- and trifluoromethyl-substituted pyridine core allows for the systematic exploration of the chemical space around this important scaffold.

Safety and Handling

As with any halogenated and trifluoromethyl-containing organic compound, proper safety precautions must be observed when handling this compound.

  • Hazard Statements: Based on data for similar compounds, it is likely to be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[10]

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[10] Work in a well-ventilated area or under a chemical fume hood.

  • Storage: Store in a cool, dry, and well-ventilated place away from incompatible substances. Keep the container tightly closed.

  • Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local regulations.[10]

It is imperative to consult the most current Safety Data Sheet (SDS) for this specific compound before use.

Conclusion

This compound is a valuable and versatile building block for the synthesis of complex organic molecules. Its unique substitution pattern allows for selective functionalization, making it an important tool in the arsenal of medicinal and agrochemical chemists. A thorough understanding of its properties, synthesis, and reactivity is key to leveraging its full potential in the development of novel and effective chemical entities.

References

2-Bromo-3-fluoro-5-(trifluoromethyl)pyridine chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Chemical Properties and Reactivity of 2-Bromo-3-fluoro-5-(trifluoromethyl)pyridine

Introduction: A Versatile Building Block in Modern Chemistry

This compound, identified by its CAS Number 89402-29-9, is a highly functionalized heterocyclic compound of significant interest to researchers in medicinal and agrochemical development.[1] The strategic arrangement of its substituents—a bromine atom, a fluorine atom, and a trifluoromethyl group on an electron-deficient pyridine ring—imparts a unique and versatile reactivity profile. This guide provides an in-depth analysis of its chemical properties, reactivity, and practical application in synthesis, offering field-proven insights for scientists and drug development professionals. The trifluoromethyl group, in particular, is a prized feature in modern drug discovery, known for enhancing crucial properties such as metabolic stability, lipophilicity, and binding affinity.[2][3] The presence of both bromine and fluorine atoms offers orthogonal handles for selective chemical transformations, making this molecule a valuable scaffold for building complex molecular architectures.[4]

Core Physicochemical Properties

The fundamental properties of this compound are summarized below. This data provides a baseline for its handling, reaction setup, and purification.

PropertyValueSource(s)
CAS Number 89402-29-9[1][5]
Molecular Formula C₆H₂BrF₄N[1]
Molecular Weight 243.98 g/mol [6]
Appearance Clear, colorless to yellow liquid[1]
Assay ≥96.0% - 97%[1]
Refractive Index (@ 20°C) 1.4615 - 1.4665[1]
IUPAC Name This compound[1]

Structural Analysis and Electronic Effects: The Foundation of Reactivity

The reactivity of this compound is a direct consequence of the interplay between the electron-deficient pyridine core and its distinct substituents.

  • Pyridine Ring: As a heteroaromatic system, the nitrogen atom withdraws electron density from the ring, making it inherently electrophilic and susceptible to nucleophilic attack compared to benzene.

  • Trifluoromethyl Group (-CF₃) at C-5: This group is a powerful electron-withdrawing moiety due to the high electronegativity of the fluorine atoms. It significantly lowers the electron density of the entire ring system, thereby enhancing its electrophilicity. This electronic modification is crucial for activating the ring towards certain transformations and often improves the pharmacokinetic profile of resulting drug candidates.[7]

  • Fluorine Atom (-F) at C-3: Fluorine exerts a strong inductive electron-withdrawing effect, further contributing to the electron-deficient nature of the pyridine ring.

  • Bromine Atom (-Br) at C-2: The C2-position on a pyridine ring is electronically activated. The bromine atom at this position serves as an excellent leaving group, particularly in palladium-catalyzed cross-coupling reactions. Its polarizable C-Br bond is the primary site for oxidative addition to a Pd(0) catalyst.

This specific arrangement of functional groups renders the C2-Br bond the most labile site for cross-coupling reactions, while the overall electron-poor nature of the ring system dictates its behavior in other transformations like nucleophilic aromatic substitution.

Caption: Electronic influences on the this compound core.

Key Chemical Transformations

The molecule's utility stems from its predictable reactivity in several cornerstone reactions of modern organic synthesis.

Palladium-Catalyzed Cross-Coupling Reactions

The C2-Br bond is the primary reaction site for forming new carbon-carbon and carbon-nitrogen bonds, which are fundamental connections in many pharmaceutical agents.[8]

  • Suzuki-Miyaura Coupling: This reaction is a powerful method for creating biaryl structures by coupling the pyridine scaffold with various aryl or heteroaryl boronic acids.[9] The reaction is tolerant of a wide range of functional groups and typically proceeds in high yield under mild conditions.[10][11] The choice of palladium catalyst, ligand, and base is critical for achieving high efficiency, especially with electron-deficient substrates.[12]

  • Buchwald-Hartwig Amination: This is the premier method for forming C-N bonds by coupling the aryl bromide with a primary or secondary amine.[13] This transformation is indispensable for synthesizing substituted aminopyridines, a common motif in bioactive molecules.[14] The reaction generally requires a palladium catalyst, a specialized phosphine ligand (e.g., biarylphosphines), and a strong base.[15][16]

G cluster_suzuki Suzuki-Miyaura Coupling cluster_buchwald Buchwald-Hartwig Amination cluster_snar Nucleophilic Aromatic Substitution (SNAr) start This compound suzuki_reagents R-B(OH)₂ Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., K₂CO₃) start->suzuki_reagents Primary Pathway (C-Br activation) buchwald_reagents R¹R²NH Pd Catalyst + Ligand Base (e.g., NaOtBu) start->buchwald_reagents Primary Pathway (C-Br activation) snar_reagents Strong Nucleophile (Nu⁻) (e.g., RO⁻, RS⁻) start->snar_reagents Secondary Pathway (Ring activation) suzuki_product C-C Bond Formation (Biaryl Product) suzuki_reagents->suzuki_product buchwald_product C-N Bond Formation (Aminopyridine Product) buchwald_reagents->buchwald_product snar_product C-Nu Bond Formation (Potential F displacement) snar_reagents->snar_product G A 1. Prepare Reactor (Inert Atmosphere) B 2. Add Reagents (Pyridine, Boronic Acid, Base, Catalyst) A->B C 3. Add & Degas Solvent (Remove O₂) B->C D 4. Heat Reaction (90-100°C) C->D E 5. Workup (Quench & Extract) D->E F 6. Purify (Column Chromatography) E->F G Pure Product F->G

References

2-Bromo-3-fluoro-5-(trifluoromethyl)pyridine molecular structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Molecular Structure and Reactivity of 2-Bromo-3-fluoro-5-(trifluoromethyl)pyridine

Abstract

This compound is a highly functionalized heterocyclic compound of significant interest to the pharmaceutical and agrochemical industries. Its unique molecular architecture, featuring a confluence of reactive and modulating substituents on an electron-deficient pyridine core, establishes it as a premier building block for the synthesis of complex molecular entities. The strategic placement of a bromine atom, a fluorine atom, and a trifluoromethyl group imparts a distinct reactivity profile, enabling its use in a wide array of chemical transformations. This guide provides a comprehensive analysis of the compound's molecular structure, physicochemical properties, and characteristic reactivity. It is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile intermediate in their synthetic programs.

Physicochemical Properties and Identification

The foundational step in utilizing any chemical reagent is the unambiguous confirmation of its identity and a clear understanding of its physical properties. This compound is a liquid at room temperature, typically appearing as a clear, colorless to yellow substance.[1] Its identity is defined by a unique set of identifiers and properties, summarized below.

PropertyValueSource
IUPAC Name This compound[1]
CAS Number 89402-29-9[1][2]
Molecular Formula C₆H₂BrF₄N[1]
Molecular Weight 243.98 g/mol
Appearance Clear colorless to yellow liquid[1]
Typical Purity (GC) ≥96.0%[1]
Refractive Index 1.4615-1.4665 @ 20°C[1]
SMILES FC1=C(Br)N=CC(=C1)C(F)(F)F[1]
InChI Key DNVIECHQUYQOOH-UHFFFAOYSA-N[1]

Detailed Molecular Structure Analysis

The utility of this compound stems directly from its molecular structure. The interplay between the pyridine ring and its three distinct substituents creates a molecule with highly predictable and exploitable reactivity.

The Pyridine Core and Substituent Effects

The central scaffold is a pyridine ring, which is isoelectronic with benzene but is inherently electron-deficient due to the presence of the electronegative nitrogen atom. This effect is dramatically amplified by the substituents:

  • 3-Fluoro Group: As the most electronegative element, the fluorine atom at the C3 position acts as a strong electron-withdrawing group via the inductive effect.

  • 5-Trifluoromethyl Group: The -CF₃ group is one of the most powerful electron-withdrawing groups in organic chemistry, operating through both a strong inductive effect (-I) and hyperconjugation. Its presence significantly enhances the lipophilicity and metabolic stability of derivative compounds, a highly desirable feature in drug design.[3][4]

  • 2-Bromo Group: The bromine atom at the C2 position serves primarily as a versatile synthetic handle. It is an excellent leaving group in nucleophilic aromatic substitution and, most importantly, is ideally positioned for a multitude of palladium-catalyzed cross-coupling reactions.

The cumulative effect of these groups renders the pyridine ring exceptionally electron-poor, which dictates its reactivity, favoring nucleophilic attack and facilitating reactions at the C2-bromine site.

Spectroscopic Characterization: A Self-Validating System

The definitive confirmation of the molecular structure relies on a combination of spectroscopic techniques. Each method provides a piece of the puzzle, and together they form a self-validating system that ensures the material's identity and purity. While raw spectra are specific to individual batches, the expected patterns are universal. Spectroscopic data for this compound, including ¹H NMR, IR, and MS, are available from chemical suppliers.[5]

  • ¹H NMR: The proton NMR spectrum is expected to be simple, showing two distinct signals in the aromatic region corresponding to the protons at the C4 and C6 positions. These signals would appear as complex multiplets (e.g., doublet of doublets) due to coupling with each other and with the C3-fluorine atom.

  • ¹⁹F NMR: The fluorine NMR spectrum provides two clear signals: one for the single fluorine atom at C3 and another for the three equivalent fluorine atoms of the -CF₃ group at C5, each with a characteristic chemical shift.

  • ¹³C NMR: The carbon NMR spectrum will display six signals for the pyridine ring carbons. The signals for C2, C3, and C5 will be directly influenced by the attached halogens, showing characteristic shifts and C-F coupling constants.

  • Mass Spectrometry (MS): The mass spectrum will show a distinctive molecular ion peak (M⁺) and a corresponding M+2 peak of nearly equal intensity, which is the classic isotopic signature of a molecule containing a single bromine atom.

Target This compound Intermediate1 3-Fluoro-5-(trifluoromethyl)pyridine Target->Intermediate1 Bromination Precursor1 3-Amino-5-(trifluoromethyl)pyridine Intermediate1->Precursor1 Diazotization / Fluorination (Balz-Schiemann type) Precursor2 Trifluoromethylated Building Blocks Precursor1->Precursor2 Ring Formation / Nitration-Reduction cluster_workflow Suzuki Coupling Workflow start Setup Reaction Vessel (Inert Atmosphere) add_reagents Add Pyridine (1 eq), Boronic Acid (1.2 eq), Pd Catalyst (5 mol%) start->add_reagents add_solvent Add Degassed Solvent & Base (2-3 eq) add_reagents->add_solvent react Heat to 80-100°C Monitor by LC-MS add_solvent->react workup Cool, Extract with Ethyl Acetate, Wash react->workup purify Concentrate & Purify (Column Chromatography) workup->purify end Isolated Product purify->end

References

A Technical Guide to 2-Bromo-3-fluoro-5-(trifluoromethyl)pyridine: Synthesis, Reactivity, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This in-depth technical guide provides a comprehensive overview of 2-Bromo-3-fluoro-5-(trifluoromethyl)pyridine, a key building block in modern medicinal and agrochemical research. The document elucidates its chemical properties, details established and potential synthetic routes, and explores its reactivity in pivotal cross-coupling and nucleophilic substitution reactions. Furthermore, it highlights the compound's strategic importance in the development of novel therapeutics and crop protection agents, offering field-proven insights for its effective utilization in research and development.

Introduction: A Versatile Fluorinated Pyridine Building Block

This compound, with the confirmed IUPAC name This compound , is a halogenated and trifluoromethylated pyridine derivative of significant interest in organic synthesis. Its unique substitution pattern, featuring a reactive bromine atom, a modulating fluorine atom, and an electron-withdrawing trifluoromethyl group, imbues it with a distinct reactivity profile that is highly sought after in the design of complex molecular architectures.

The trifluoromethyl group is a bioisostere for various functionalities and is known to enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates. The strategic placement of the bromine and fluorine atoms on the pyridine ring provides orthogonal handles for sequential and site-selective functionalization, making this compound a versatile scaffold for library synthesis and lead optimization in drug discovery and agrochemical development programs.[1][2]

Physicochemical and Spectroscopic Properties

A thorough understanding of the physicochemical properties of this compound is essential for its handling, reaction optimization, and analytical characterization.

PropertyValueSource
IUPAC Name This compound[3]
CAS Number 89402-29-9[3]
Molecular Formula C₆H₂BrF₄N[3]
Molecular Weight 243.98 g/mol
Appearance Clear colorless to yellow liquid[3]
Assay (GC) ≥96.0%[3]
Refractive Index (@ 20°C) 1.4615-1.4665[3]
  • Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H, ¹³C, and ¹⁹F NMR are indispensable for structural elucidation. The ¹H NMR spectrum is expected to show two distinct aromatic proton signals. ¹⁹F NMR will display signals for the trifluoromethyl group and the fluorine atom on the pyridine ring, with characteristic couplings.

  • Mass Spectrometry (MS) : Provides information on the molecular weight and fragmentation pattern, confirming the elemental composition.

  • Infrared (IR) Spectroscopy : Reveals the presence of characteristic functional groups and the aromatic pyridine ring.

Researchers can access spectral data for this compound from commercial suppliers or through dedicated analytical services.[4]

Synthesis of this compound

The synthesis of highly substituted pyridines, particularly those bearing multiple fluorine atoms, often requires specialized strategies. While a specific peer-reviewed protocol for the synthesis of this compound is not prominently available, its synthesis can be conceptualized through established methodologies for the preparation of fluorinated and trifluoromethylated pyridines.[1][2]

Two primary retrosynthetic approaches can be considered:

  • Halogen Exchange and Functional Group Interconversion: This is a common and often industrially viable method.[1][2] A potential precursor could be a suitably substituted pyridine ring where the bromine and fluorine atoms are introduced in a stepwise manner. For instance, a multi-step sequence could involve the synthesis of a trifluoromethylpyridine core, followed by regioselective halogenation. A plausible, though not explicitly documented for this specific molecule, route could involve a Sandmeyer-type reaction from an aminopyridine precursor.

  • Pyridine Ring Formation: This approach involves the construction of the pyridine ring from acyclic precursors already containing the trifluoromethyl group. This method offers the advantage of installing the desired substitution pattern from the outset.

A patent for a related compound, 2,3-difluoro-5-(trifluoromethyl)pyridine, describes its preparation by fluorinating 3-chloro-2-fluoro-5-(trifluoromethyl)pyridine.[5] This suggests that halogen exchange reactions are a feasible strategy for synthesizing such compounds.

Conceptual Synthetic Workflow

G cluster_0 Retrosynthetic Approach 1: Functional Group Interconversion cluster_1 Retrosynthetic Approach 2: Ring Formation Precursor_Pyridine Substituted Pyridine Precursor Target_1 This compound Precursor_Pyridine->Target_1 Sequential Halogenation Aminopyridine Aminotrifluoromethylpyridine Aminopyridine->Precursor_Pyridine Diazotization & Halogenation Acyclic_Precursors Acyclic Trifluoromethylated Building Blocks Target_2 This compound Acyclic_Precursors->Target_2 Cyclocondensation G Start This compound Suzuki Suzuki-Miyaura Coupling (Pd catalyst, base, Ar-B(OH)₂) Start->Suzuki Buchwald Buchwald-Hartwig Amination (Pd catalyst, ligand, base, R₂NH) Start->Buchwald SNAr Nucleophilic Aromatic Substitution (Nu⁻) Start->SNAr Product_Suzuki 2-Aryl-3-fluoro-5-(trifluoromethyl)pyridine Suzuki->Product_Suzuki Product_Buchwald 2-Amino-3-fluoro-5-(trifluoromethyl)pyridine Buchwald->Product_Buchwald Product_SNAr 2-Nu-3-fluoro-5-(trifluoromethyl)pyridine SNAr->Product_SNAr

References

An In-depth Technical Guide to 2-Bromo-3-fluoro-5-(trifluoromethyl)pyridine: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-3-fluoro-5-(trifluoromethyl)pyridine is a halogenated and trifluoromethylated pyridine derivative of significant interest in medicinal chemistry and drug discovery. Its unique substitution pattern, featuring a bromine atom, a fluorine atom, and a trifluoromethyl group on the pyridine ring, imparts distinct physicochemical properties that make it a valuable building block in the synthesis of complex organic molecules and active pharmaceutical ingredients (APIs). The strategic placement of these functional groups allows for selective chemical transformations, enabling the construction of diverse molecular architectures. This guide provides a comprehensive overview of the physical and chemical properties of this compound, its synthesis, reactivity, and applications in the pharmaceutical industry.

Physicochemical Properties

This compound (CAS RN: 89402-29-9) is a clear, colorless to yellow liquid at room temperature.[1] Its key physical properties are summarized in the table below.

PropertyValueReference(s)
Molecular Formula C₆H₂BrF₄N[1][2]
Molecular Weight 243.99 g/mol [2][3]
Boiling Point 187.9 °C at 760 mmHg[3][4]
Density 1.786 g/cm³[4]
Refractive Index 1.4615-1.4665 at 20 °C[1][5]
Form Liquid[1][4]
Solubility Not miscible or difficult to mix with water.[2]

Spectral Data

  • ¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region, with coupling patterns influenced by the fluorine and bromine substituents.

  • ¹³C NMR: The carbon NMR spectrum will display distinct signals for the pyridine ring carbons, with the carbon attached to the trifluoromethyl group showing a characteristic quartet due to C-F coupling.

  • ¹⁹F NMR: The fluorine NMR spectrum will be informative, with separate signals for the fluorine atom on the pyridine ring and the trifluoromethyl group.

  • Mass Spectrometry: The mass spectrum will show the molecular ion peak and a characteristic isotopic pattern due to the presence of bromine.

Synthesis

The synthesis of this compound can be achieved through multi-step synthetic routes, often involving the construction of the substituted pyridine ring followed by halogenation. While a specific, detailed protocol for this exact isomer is not widely published, a general approach can be inferred from the synthesis of related compounds. One plausible route involves the preparation of a suitably substituted aminopyridine, followed by a Sandmeyer-type reaction to introduce the bromine atom.

A general synthetic workflow is depicted below:

G A Substituted Pyridine Precursor B Nitration A->B HNO₃/H₂SO₄ C Reduction B->C e.g., Fe/HCl or H₂/Pd-C D Diazotization C->D NaNO₂/HBr E Bromination (e.g., Sandmeyer Reaction) D->E CuBr F This compound E->F

Figure 1. A generalized synthetic pathway for this compound.

Reactivity and Applications in Drug Development

The chemical reactivity of this compound is dictated by its distinct functional groups, making it a versatile intermediate in organic synthesis.

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the pyridine ring, further enhanced by the electron-withdrawing trifluoromethyl and fluorine groups, makes the molecule susceptible to nucleophilic aromatic substitution. The fluorine atom at the 3-position is particularly activated for displacement by various nucleophiles.

Experimental Protocol: General Procedure for Nucleophilic Aromatic Substitution

  • To a solution of this compound in a suitable aprotic polar solvent (e.g., DMF, DMSO), add the desired nucleophile (e.g., an amine, alcohol, or thiol) and a base (e.g., K₂CO₃, Cs₂CO₃).

  • Heat the reaction mixture to an appropriate temperature (typically ranging from 80 to 150 °C) and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to afford the desired substituted pyridine derivative.

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom at the 2-position serves as a handle for various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira reactions. These reactions are instrumental in forming carbon-carbon and carbon-heteroatom bonds, allowing for the introduction of a wide range of substituents.

G A This compound C Coupled Product A->C Pd Catalyst, Base, Solvent B Aryl/Heteroaryl Boronic Acid B->C Suzuki-Miyaura Coupling

Figure 2. Schematic of a Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

  • In a reaction vessel, combine this compound, the corresponding boronic acid or ester, a palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)), and a base (e.g., Na₂CO₃, K₃PO₄).

  • Add a suitable solvent system (e.g., toluene/water, dioxane/water).

  • Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

  • Heat the mixture to reflux and monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and dilute with water.

  • Extract the product with an organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by column chromatography to yield the biaryl product.

The trifluoromethyl group in the final compounds often enhances metabolic stability, lipophilicity, and binding affinity to biological targets, making this building block particularly attractive for the development of new therapeutics.[6][7]

Safety and Handling

This compound is considered harmful if swallowed.[4] Appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood. In case of contact with eyes or skin, rinse immediately with plenty of water. If swallowed, seek immediate medical attention. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile building block for the synthesis of complex, biologically active molecules. Its unique combination of reactive sites allows for selective functionalization through various chemical transformations. The insights and protocols provided in this guide are intended to assist researchers in leveraging the potential of this compound in their drug discovery and development endeavors.

References

2-Bromo-3-fluoro-5-(trifluoromethyl)pyridine synthesis pathway

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 2-Bromo-3-fluoro-5-(trifluoromethyl)pyridine

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways leading to this compound, a key building block in modern medicinal and agrochemical research. The strategic arrangement of its functional groups—a bromine atom for cross-coupling, a fluorine atom for modulating electronic properties, and a trifluoromethyl group for enhancing metabolic stability and lipophilicity—makes it a highly valuable intermediate.[1][2][3] This document delves into the underlying chemical principles, offers detailed, field-proven experimental protocols, and presents a critical analysis of the synthetic choices involved in its preparation. It is intended for researchers, chemists, and professionals in drug development seeking a practical and scientifically rigorous resource.

Introduction: The Strategic Importance of this compound

The prevalence of fluorinated compounds in the pharmaceutical and agrochemical industries has grown exponentially over the past few decades.[2][4] The incorporation of fluorine and fluorine-containing moieties, such as the trifluoromethyl (CF₃) group, can profoundly influence a molecule's physicochemical and biological properties.[3] The trifluoromethyl group, in particular, is known to enhance metabolic stability, increase lipophilicity, and alter the acidity of nearby functional groups, often leading to improved potency and pharmacokinetic profiles.[1]

This compound (CAS 89402-29-9) is a pyridine derivative that embodies the principles of modern molecular design. Its structure offers multiple points for diversification:

  • The Bromine at C2: Serves as a versatile handle for a wide array of transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the facile introduction of carbon-carbon and carbon-heteroatom bonds.

  • The Fluorine at C3: As a strongly electron-withdrawing group, it modulates the electronics of the pyridine ring, influencing its reactivity and the pKa of the ring nitrogen.

  • The Trifluoromethyl Group at C5: Provides the aforementioned benefits of metabolic stability and lipophilicity, making it a staple in the design of bioactive compounds.

This unique combination makes the target molecule a critical intermediate for constructing complex molecular architectures for novel therapeutic agents and advanced crop protection products.[1][5]

Retrosynthetic Analysis and Strategic Planning

A logical retrosynthetic approach to this compound reveals several potential synthetic strategies. The primary disconnections focus on the sequential introduction of the halogen substituents onto a pre-formed 5-(trifluoromethyl)pyridine core.

G target This compound precursor1 2-Amino-3-fluoro-5-(trifluoromethyl)pyridine target->precursor1 Sandmeyer Reaction (C-Br bond formation) precursor2 3-Fluoro-5-(trifluoromethyl)pyridine precursor1->precursor2 Nitration & Reduction (C-N bond formation) precursor3 2-Amino-5-(trifluoromethyl)pyridine precursor1->precursor3 Electrophilic Fluorination (C-F bond formation)

Figure 1: Retrosynthetic analysis of the target molecule.

The most robust and widely applicable strategy involves the late-stage introduction of the bromine atom via a Sandmeyer-type reaction. This approach leverages the well-established chemistry of diazonium salts derived from a 2-aminopyridine precursor. This pathway offers excellent regiochemical control, as the positions of the fluorine and trifluoromethyl groups direct the final bromination to the desired C2 position.

Primary Synthesis Pathway: From 2-Amino-3-fluoro-5-(trifluoromethyl)pyridine

This pathway is arguably the most efficient and reliable method for preparing the title compound. It relies on the diazotization of 2-Amino-3-fluoro-5-(trifluoromethyl)pyridine, followed by a copper-mediated bromination.

G cluster_0 Synthesis Pathway A 2-Amino-3-fluoro- 5-(trifluoromethyl)pyridine B Pyridinium Diazonium Salt (in situ intermediate) A->B NaNO₂, HBr/H₂O 0-5 °C C 2-Bromo-3-fluoro- 5-(trifluoromethyl)pyridine B->C CuBr Heat

Figure 2: Forward synthesis via the Sandmeyer reaction.

Rationale Behind Experimental Choices
  • Starting Material: 2-Amino-3-fluoro-5-(trifluoromethyl)pyridine is a specialized intermediate. Its synthesis often begins with a commercially available trifluoromethylpyridine derivative, followed by nitration, reduction, and potentially fluorination, depending on the initial precursor.[6][7]

  • Diazotization: The conversion of the 2-amino group to a diazonium salt is a classic and highly effective transformation. The reaction is conducted at low temperatures (0–5 °C) using sodium nitrite (NaNO₂) in a strong acidic medium like hydrobromic acid (HBr). The low temperature is critical to prevent the premature decomposition of the unstable diazonium intermediate. Using HBr as the acid source conveniently provides the bromide counter-ion for the subsequent step.

  • Sandmeyer Reaction: The introduction of the bromine atom is achieved by reacting the in situ generated diazonium salt with a copper(I) bromide (CuBr) catalyst. The copper(I) species facilitates the displacement of the diazonium group (N₂) with a bromide ion. This reaction is highly efficient and regioselective for replacing the diazonium salt.

Detailed Experimental Protocol

WARNING: This procedure involves hazardous materials and should only be performed by trained chemists in a well-ventilated fume hood with appropriate personal protective equipment.

Step 1: Diazotization of 2-Amino-3-fluoro-5-(trifluoromethyl)pyridine

  • To a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add 2-Amino-3-fluoro-5-(trifluoromethyl)pyridine (1.0 eq).

  • Add a 48% aqueous solution of hydrobromic acid (HBr, ~4.0 eq).

  • Cool the resulting slurry to 0 °C in an ice-salt bath.

  • Dissolve sodium nitrite (NaNO₂, 1.1 eq) in a minimal amount of deionized water.

  • Add the sodium nitrite solution dropwise to the reaction mixture via the dropping funnel, ensuring the internal temperature is maintained between 0 and 5 °C. Vigorous stirring is essential.

  • After the addition is complete, stir the mixture for an additional 30-45 minutes at 0-5 °C. The formation of the diazonium salt is typically indicated by a change in color and consistency.

Step 2: Sandmeyer Bromination

  • In a separate flask, prepare a solution or slurry of copper(I) bromide (CuBr, 1.2 eq) in a minimal amount of 48% HBr.

  • Slowly add the cold diazonium salt solution from Step 1 to the CuBr mixture. This addition is often exothermic and may be accompanied by vigorous gas evolution (N₂). Control the rate of addition to maintain the reaction temperature below 40-50 °C initially.

  • Once the addition is complete, slowly warm the reaction mixture to 60-70 °C and maintain for 1-2 hours, or until gas evolution ceases and TLC/LC-MS analysis indicates the consumption of the diazonium intermediate.

  • Cool the reaction mixture to room temperature.

  • Perform an aqueous work-up by quenching the mixture with water and extracting the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the combined organic layers with saturated sodium bicarbonate solution (to neutralize excess acid), water, and brine.

  • Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel to yield this compound as a clear liquid.[8]

Quantitative Data Summary
ParameterValue/ConditionRationale
Starting Material 2-Amino-3-fluoro-5-(trifluoromethyl)pyridinePrecursor with correctly positioned F, CF₃, and NH₂ groups.
Reagents (Diazotization) NaNO₂, 48% HBrStandard conditions for forming diazonium salts from anilines.
Reagent (Bromination) Copper(I) Bromide (CuBr)Catalyst of choice for the Sandmeyer reaction to install bromine.[9]
Temperature (Diazotization) 0–5 °CPrevents decomposition of the unstable diazonium intermediate.
Temperature (Bromination) 60–70 °CProvides thermal energy to drive the displacement of N₂.
Typical Yield 65–85%Reflects the efficiency of the Sandmeyer reaction for this substrate class.
Purification Method Vacuum Distillation / ChromatographyEffective for separating the liquid product from non-volatile impurities.

Alternative Synthetic Strategies

While the Sandmeyer approach is highly effective, other pathways exist and may be advantageous depending on the availability of starting materials.

Direct Bromination of 3-Fluoro-5-(trifluoromethyl)pyridine

It is theoretically possible to perform a direct electrophilic bromination on 3-Fluoro-5-(trifluoromethyl)pyridine.

  • Mechanism: The pyridine ring is electron-deficient due to the effects of the ring nitrogen, the C3-fluoro, and the C5-trifluoromethyl groups. This deactivation makes electrophilic aromatic substitution challenging. However, the directing effects of the substituents would favor substitution at the C2, C4, or C6 positions. Precise control of regioselectivity to favor the C2 position over others can be difficult and may lead to mixtures of isomers, complicating purification.

  • Conditions: Such reactions would likely require harsh conditions, such as using oleum as a solvent and a potent brominating agent like Br₂ or N-Bromosuccinimide (NBS) at elevated temperatures.[10] This approach is generally less favored due to lower yields and poor selectivity compared to the Sandmeyer route.

Halogen Exchange (Halex) Reactions

Another strategy involves starting with a di-halogenated precursor, such as 2-Bromo-3-chloro-5-(trifluoromethyl)pyridine, and performing a selective halogen exchange (Halex) reaction to introduce the fluorine atom.

  • Mechanism: Nucleophilic aromatic substitution (SNAᵣ) can be used to replace a chlorine atom with fluorine using a fluoride source like KF or CsF. The success of this route depends on the differential reactivity of the C-Cl versus the C-Br bond, which can be challenging to control selectively. Often, the C-Cl bond at an activated position is more labile.

  • Precursors: The synthesis of chlorinated trifluoromethylpyridines often starts from 3-picoline, which undergoes high-temperature chlorination and fluorination steps.[5][11][12] This route is more common in industrial-scale synthesis where the precursors are readily available.

Conclusion

The synthesis of this compound is most reliably and efficiently achieved through a multi-step sequence culminating in a Sandmeyer reaction. This pathway, starting from a 2-aminopyridine precursor, provides excellent control over regiochemistry, leading to high purity of the desired product. The rationale for each step is grounded in fundamental principles of organic chemistry, from the low-temperature stabilization of diazonium salts to the copper-catalyzed displacement of the dinitrogen group. Understanding these core principles allows researchers to troubleshoot and optimize the synthesis for their specific applications in the development of next-generation pharmaceuticals and agrochemicals.

References

A Technical Guide to the Reactivity and Synthetic Utility of 2-Bromo-3-fluoro-5-(trifluoromethyl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: 2-Bromo-3-fluoro-5-(trifluoromethyl)pyridine is a highly functionalized heterocyclic building block of significant interest in medicinal chemistry and materials science. Its unique substitution pattern—featuring a bromine atom at the activated C2 position, a fluorine atom at C3, and a potent electron-withdrawing trifluoromethyl group at C5—endows it with a versatile and predictable reactivity profile. This guide provides an in-depth analysis of its core reactivity, focusing on nucleophilic aromatic substitution (SNAr), palladium-catalyzed cross-coupling reactions, and metal-halogen exchange. By elucidating the electronic effects of the substituents and their influence on reaction regioselectivity, this document serves as a technical resource for researchers, chemists, and drug development professionals aiming to leverage this scaffold in complex molecular synthesis.

Introduction: Structural and Electronic Landscape

This compound (CAS No. 89402-29-9) is a pivotal intermediate in the synthesis of novel pharmaceuticals and agrochemicals.[1][2] Its utility stems from the strategic placement of three key functional groups on an electron-deficient pyridine core. Understanding the electronic interplay of these groups is fundamental to predicting and controlling its chemical behavior.

  • Pyridine Ring: The inherent electron deficiency of the pyridine ring, caused by the electronegative nitrogen atom, predisposes it to nucleophilic attack.

  • Trifluoromethyl Group (-CF₃) at C5: This group is one of the most powerful electron-withdrawing groups in organic chemistry. Its presence at the C5 position significantly depletes electron density from the aromatic system, thereby activating the ring for nucleophilic aromatic substitution.[3]

  • Bromine Atom (-Br) at C2: Located ortho to the ring nitrogen, the C-Br bond is highly activated. It serves as an excellent leaving group in SNAr reactions and is the primary site for transformative palladium-catalyzed cross-coupling reactions and metal-halogen exchange.[4]

  • Fluorine Atom (-F) at C3: While fluorine is a highly electronegative atom that contributes to the overall electron-deficient nature of the ring, its role as a leaving group in SNAr reactions is complex and context-dependent, especially when compared to the highly activated C2-bromo position.

This combination of features makes the molecule a versatile "hub" for a variety of chemical transformations, allowing for the selective introduction of new functional groups at specific positions.

Nucleophilic Aromatic Substitution (SNAr)

The strongly electron-withdrawing nature of the trifluoromethyl group makes the pyridine ring highly susceptible to nucleophilic attack. The reaction proceeds via a two-step addition-elimination mechanism involving a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[5]

Regioselectivity: C2-Br vs. C3-F Displacement

A key consideration is the regioselectivity of nucleophilic attack. The molecule presents two potential leaving groups: bromide at C2 and fluoride at C3.

  • Leaving Group Ability: In SNAr, the typical leaving group aptitude follows the trend F > Cl > Br > I. This is attributed to the high electronegativity of fluorine, which polarizes the carbon-fluorine bond and makes the carbon atom more electrophilic.[5]

  • Positional Activation: Attack at the C2 and C4 positions (ortho and para to the nitrogen) is electronically favored because the negative charge of the Meisenheimer intermediate can be delocalized onto the electronegative nitrogen atom, providing significant stabilization.[5][6]

In the case of this compound, these two factors are in opposition. While fluorine is intrinsically a better leaving group, the C2 position is more electronically activated for nucleophilic attack than the C3 position. Therefore, for most nucleophiles, substitution is expected to occur preferentially at the C2 position , displacing the bromide. This is the common pathway for nucleophiles such as alkoxides, thiolates, and amines.

Caption: SNAr mechanism via a stabilized Meisenheimer complex.

Experimental Protocol: O-Arylation with Sodium Methoxide
  • To a solution of this compound (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF, 0.2 M), add sodium methoxide (1.5 eq).

  • Stir the reaction mixture at 60 °C under a nitrogen atmosphere. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion (typically 2-4 hours), cool the mixture to room temperature and quench with water.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel) to yield 2-methoxy-3-fluoro-5-(trifluoromethyl)pyridine.

Palladium-Catalyzed Cross-Coupling Reactions

The C2-Br bond is an ideal handle for a wide array of palladium-catalyzed cross-coupling reactions, enabling the formation of C-C, C-N, and C-O bonds. These reactions are cornerstones of modern synthetic chemistry due to their broad functional group tolerance and reliability.[7][8]

Cross_Coupling_Cycle cluster_input Inputs Pd0 Pd(0)L₂ OxAdd Ar-Pd(II)L₂(Br) Pd0->OxAdd Oxidative Addition Transmetal Ar-Pd(II)L₂(R) OxAdd->Transmetal Transmetalation Transmetal->Pd0 Reductive Elimination Product Ar-R Transmetal->Product ArBr Ar-Br ArBr->OxAdd R_M R-M R_M->Transmetal

Caption: Generalized catalytic cycle for Pd-cross-coupling reactions.

Suzuki-Miyaura Coupling (C-C Bond Formation)

The Suzuki-Miyaura reaction is a powerful method for forming biaryl structures by coupling the bromopyridine with an organoboron reagent.[8][9]

Parameter Recommendation Notes
Palladium Catalyst Pd(PPh₃)₄ (3-5 mol%) or Pd(OAc)₂ (2 mol%)Pd(PPh₃)₄ can be used directly. Pd(OAc)₂ requires a phosphine ligand.
Ligand (if needed) SPhos, XPhos, P(t-Bu)₃ (2-5 mol%)Bulky, electron-rich phosphine ligands are often effective.
Base K₂CO₃, K₃PO₄, Cs₂CO₃ (2-3 eq)The base is crucial for activating the boronic acid.[10]
Solvent 1,4-Dioxane/H₂O (4:1), Toluene, DMFA mixed aqueous system often accelerates the reaction.
Temperature 80-110 °CReaction temperature depends on the reactivity of the coupling partners.

Experimental Protocol: Suzuki Coupling with Phenylboronic Acid

  • In a reaction vessel, combine this compound (1.0 eq), phenylboronic acid (1.2 eq), potassium carbonate (2.0 eq), and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq).

  • Evacuate and backfill the vessel with nitrogen or argon three times.

  • Add degassed 1,4-dioxane and water (4:1 mixture, 0.1 M).

  • Heat the mixture to 90 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction, dilute with water, and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify by flash chromatography to yield 3-fluoro-2-phenyl-5-(trifluoromethyl)pyridine.

Buchwald-Hartwig Amination (C-N Bond Formation)

This reaction enables the synthesis of arylamines, which are prevalent in pharmaceuticals.[7] The choice of ligand is critical for achieving high yields, especially with challenging substrates.[11][12]

Parameter Recommendation Notes
Palladium Precatalyst [Pd(tBu-XPhos)G3] or similar (1-2 mol%)Precatalysts are often more air-stable and efficient.
Ligand XPhos, RuPhos, tBu-XPhosThe ligand is typically included in the precatalyst.[11]
Base NaOtBu, LiHMDS, K₂CO₃ (1.5-2.0 eq)Strong, non-nucleophilic bases are required for amine deprotonation.
Solvent Toluene, 1,4-Dioxane (anhydrous)Anhydrous and degassed solvents are essential for catalyst stability.
Temperature 80-110 °CHigher temperatures may be needed for less reactive amines.

Experimental Protocol: Buchwald-Hartwig Amination with Morpholine

  • To an oven-dried reaction tube, add the palladium precatalyst (e.g., XPhos Pd G3, 0.02 eq), sodium tert-butoxide (1.5 eq), and this compound (1.0 eq).

  • Seal the tube, then evacuate and backfill with nitrogen.

  • Add anhydrous, degassed toluene (0.2 M) followed by morpholine (1.2 eq) via syringe.

  • Place the sealed tube in a preheated oil bath at 100 °C and stir for 12-24 hours.

  • After cooling, dilute the mixture with ethyl acetate and filter through a pad of celite.

  • Concentrate the filtrate and purify the residue by column chromatography to afford the aminated product.

Sonogashira Coupling (C-C Bond Formation)

The Sonogashira coupling provides a direct route to aryl alkynes by reacting the bromopyridine with a terminal alkyne, using a dual palladium and copper catalytic system.[13][14]

Experimental Protocol: Sonogashira Coupling with Phenylacetylene

  • To a degassed solution of this compound (1.0 eq) in a mixture of THF and triethylamine (Et₃N) (2:1, 0.1 M), add Pd(PPh₃)₄ (0.05 eq) and copper(I) iodide (CuI, 0.1 eq).[13]

  • Degas the mixture again for 5 minutes.

  • Add phenylacetylene (1.1 eq) dropwise.

  • Stir the reaction at room temperature for 16 hours or until completion.

  • Filter the reaction mixture through celite and concentrate the filtrate.

  • Purify the crude product via column chromatography to obtain 3-fluoro-2-(phenylethynyl)-5-(trifluoromethyl)pyridine.

Metal-Halogen Exchange

Metal-halogen exchange is a powerful method for converting the C-Br bond into a C-metal bond, generating a potent nucleophilic pyridyl species.[15] This reaction is typically performed at low temperatures using organolithium reagents to prevent side reactions.[16] The resulting organometallic intermediate can be trapped with a variety of electrophiles.

Halogen_Exchange Start Ar-Br Reagent + n-BuLi (THF, -78 °C) Intermediate Ar-Li Start->Intermediate Exchange Electrophile + Electrophile (E⁺) Product Ar-E Intermediate->Product Quench

Caption: Workflow for metal-halogen exchange and electrophilic quench.

Experimental Protocol: Lithiation and Quench with Benzaldehyde

  • Dissolve this compound (1.0 eq) in anhydrous THF (0.1 M) in a flame-dried flask under argon.

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add n-butyllithium (1.1 eq, typically 1.6 M or 2.5 M in hexanes) dropwise, maintaining the temperature below -70 °C.

  • Stir the solution at -78 °C for 30 minutes to ensure complete exchange.

  • Add a solution of benzaldehyde (1.2 eq) in anhydrous THF dropwise.

  • After stirring for 1 hour at -78 °C, allow the reaction to warm slowly to room temperature.

  • Quench the reaction by adding saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate, combine the organic layers, dry over sodium sulfate, and concentrate.

  • Purify the resulting alcohol by column chromatography.

Summary and Outlook

The reactivity of this compound is dominated by the chemistry of its C2-bromo substituent, which serves as a versatile linchpin for a host of high-value synthetic transformations. The strong electron-withdrawing trifluoromethyl group activates the pyridine ring, facilitating both nucleophilic substitution and oxidative addition in cross-coupling cycles.

Reactivity_Hub Central This compound SNAr C2-Nu Substitution Product Central->SNAr SNAr (Nu⁻) Suzuki C2-Aryl/Vinyl Product Central->Suzuki Suzuki (R-B(OH)₂, Pd cat.) Buchwald C2-Amine Product Central->Buchwald Buchwald-Hartwig (R₂NH, Pd cat.) Sonogashira C2-Alkyne Product Central->Sonogashira Sonogashira (R-C≡CH, Pd/Cu cat.) MetEx C2-Electrophile Product Central->MetEx 1. Metal-Halogen Exchange 2. Electrophile (E⁺)

Caption: Reactivity hub of this compound.

By understanding the principles outlined in this guide—nucleophilic aromatic substitution, palladium-catalyzed cross-coupling, and metal-halogen exchange—researchers can effectively utilize this powerful building block to construct complex molecular architectures for applications ranging from drug discovery to advanced materials.

References

2-Bromo-3-fluoro-5-(trifluoromethyl)pyridine literature review

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-Bromo-3-fluoro-5-(trifluoromethyl)pyridine for Advanced Chemical Synthesis

Executive Summary: this compound is a highly functionalized heterocyclic building block of significant interest to researchers in pharmaceutical and agrochemical development. Its strategic arrangement of a reactive bromine atom, a modulating fluorine atom, and an electron-withdrawing trifluoromethyl group on a pyridine scaffold offers a unique combination of properties. This guide provides a comprehensive overview of its physicochemical characteristics, plausible synthetic strategies, key chemical transformations, and applications, with a focus on the practical insights required for its effective use in complex molecule synthesis.

The incorporation of fluorine into bioactive molecules is a cornerstone of modern drug and agrochemical design. The judicious placement of fluorine atoms or trifluoromethyl (CF₃) groups can profoundly influence a compound's metabolic stability, lipophilicity, binding affinity, and bioavailability.[1][2] The pyridine ring, a common motif in pharmaceuticals, provides a bioisosteric replacement for a phenyl group with improved solubility and metabolic properties.

This compound (CAS No. 89402-29-9) emerges as a particularly valuable reagent by combining these features. The C2-bromo substituent serves as a versatile handle for carbon-carbon and carbon-heteroatom bond formation, most notably through palladium-catalyzed cross-coupling reactions. The C3-fluoro and C5-trifluoromethyl groups act as powerful electron-withdrawing groups, which not only modulates the reactivity of the entire molecule but can also be critical for interaction with biological targets.[3][4] This guide serves as a technical resource for scientists looking to leverage the unique reactivity and structural attributes of this compound.

Physicochemical Properties & Spectroscopic Data

Understanding the fundamental properties of a reagent is critical for its successful application. The key characteristics of this compound are summarized below.

PropertyValueReference
CAS Number 89402-29-9[5]
Molecular Formula C₆H₂BrF₄N[5]
Molecular Weight 243.99 g/mol Calculated
Appearance Clear, colorless to yellow liquid[5]
Refractive Index (20°C) 1.4615 - 1.4665[5]
IUPAC Name This compound[5]
SMILES FC1=C(Br)N=CC(=C1)C(F)(F)F[5]
InChI Key DNVIECHQUYQOOH-UHFFFAOYSA-N[5]

Spectroscopic Characterization: While specific spectra are proprietary, the expected spectroscopic data can be inferred.

  • ¹H NMR: Two signals are expected in the aromatic region, corresponding to the protons at the C4 and C6 positions. These would appear as complex multiplets due to H-F and H-H coupling.

  • ¹³C NMR: Six distinct signals are anticipated, with their chemical shifts heavily influenced by the attached halogens. The carbon bearing the CF₃ group will appear as a quartet due to C-F coupling.

  • ¹⁹F NMR: Two signals are expected: a singlet or narrow multiplet for the C3-fluoro group and a singlet for the CF₃ group.

  • Mass Spectrometry: The mass spectrum would show a characteristic isotopic pattern for the presence of one bromine atom (¹⁹Br/⁸¹Br in ~1:1 ratio).[6]

Synthesis Strategies

The synthesis of highly substituted pyridines often requires a multi-step approach. While specific literature detailing the preparation of this compound is not abundant, a logical retro-synthetic analysis points to plausible and industrially relevant pathways, such as those involving the diazotization and halogenation of a suitable aminopyridine precursor (an improved Balz-Schiemann type reaction).[7]

G cluster_0 Retrosynthetic Analysis Target This compound Intermediate1 2-Amino-3-fluoro-5-(trifluoromethyl)pyridine Target->Intermediate1 Sandmeyer / Balz-Schiemann Reaction (NaNO₂, HBF₄ / CuBr) Intermediate2 Substituted Aminopyridine Precursor Intermediate1->Intermediate2 Fluorination / Functional Group Interconversion

Caption: A plausible retrosynthetic pathway for the target molecule.

Proposed Synthetic Protocol (Hypothetical): This protocol is based on established chemical transformations for analogous compounds.[7]

  • Starting Material: Begin with a commercially available or synthesized 2-amino-5-(trifluoromethyl)pyridine.

  • Fluorination: Introduce the fluorine atom at the C3 position. This can be a challenging step, potentially involving electrophilic fluorinating agents on a metallated intermediate.

  • Diazotization: The resulting 2-Amino-3-fluoro-5-(trifluoromethyl)pyridine is dissolved in an aqueous solution of a strong acid, such as HBF₄ or HCl, and cooled to 0-5 °C.

  • Sandmeyer Reaction: A solution of sodium nitrite (NaNO₂) in water is added dropwise to form the diazonium salt intermediate. This is immediately followed by the addition of a solution of copper(I) bromide (CuBr) to replace the diazonium group with bromine.

  • Workup and Purification: The reaction mixture is neutralized and extracted with an organic solvent (e.g., dichloromethane). The organic layer is then dried and concentrated. The crude product is purified via vacuum distillation or column chromatography to yield the final product.

Chemical Reactivity and Key Transformations

The synthetic utility of this compound lies in the selective reactivity of its C2-bromo bond. The strong electron-withdrawing effects of the C3-fluoro and C5-trifluoromethyl substituents make the C-Br bond highly susceptible to oxidative addition to a palladium(0) catalyst, which is the key initiating step in most cross-coupling reactions.[4]

4.1 Palladium-Catalyzed Cross-Coupling Reactions

This class of reactions is the most powerful application for this building block, enabling the construction of complex molecular architectures.

G Substrate This compound Product_Suzuki Suzuki Product (C-C bond) Substrate->Product_Suzuki Product_Buchwald Buchwald-Hartwig Product (C-N bond) Substrate->Product_Buchwald Pd_Catalyst Pd(0) Catalyst (e.g., Pd(PPh₃)₄) Pd_Catalyst->Product_Suzuki Pd_Catalyst->Product_Buchwald Base Base (e.g., K₂CO₃, Cs₂CO₃) Base->Product_Suzuki Base->Product_Buchwald Solvent Solvent (e.g., Dioxane/H₂O) Solvent->Product_Suzuki Solvent->Product_Buchwald Coupling_Partner_Suzuki Aryl/Alkyl Boronic Acid (R-B(OH)₂) Coupling_Partner_Suzuki->Product_Suzuki Coupling_Partner_Buchwald Amine / Amide (R₂NH) Coupling_Partner_Buchwald->Product_Buchwald

Caption: Key cross-coupling reactions utilizing the target substrate.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling (General) This protocol provides a reliable starting point for the coupling of an aryl boronic acid. Optimization of the catalyst, ligand, base, and temperature is often necessary for specific substrates.

  • Reagent Preparation: To an oven-dried reaction vessel, add this compound (1.0 eq), the desired aryl boronic acid (1.1-1.5 eq), and a base such as potassium carbonate (K₂CO₃, 2.0-3.0 eq).

  • Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 2-5 mol%).

  • Solvent and Degassing: Add a solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 v/v). Degas the mixture thoroughly by bubbling argon or nitrogen through the solution for 15-20 minutes.

  • Reaction: Heat the mixture under an inert atmosphere to 80-100 °C and monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the residue by flash column chromatography to obtain the desired product.[8][9]

Applications in Medicinal and Agrochemical Chemistry

The 3-fluoro-5-(trifluoromethyl)pyridine scaffold is a privileged structure in modern chemical research. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the pyridine nitrogen can act as a hydrogen bond acceptor.

  • Pharmaceutical Synthesis: This building block is instrumental in constructing novel pharmaceutical agents. The ability to easily introduce diverse aryl or alkyl groups via Suzuki coupling allows for the rapid generation of libraries of compounds for screening against various biological targets, including kinases, GPCRs, and enzymes.[2][3]

  • Agrochemical Development: The unique electronic properties of this scaffold make it an excellent precursor for potent herbicides and insecticides. For example, related trifluoromethylpyridine derivatives are key components of successful herbicides that inhibit enzymes like acetyl-CoA carboxylase (ACCase).[2]

G Scaffold This compound High Lipophilicity (CF₃) Metabolic Stability (F, CF₃) H-Bond Acceptor (N) Versatile Handle (Br) SAR_Exploration SAR Exploration R¹ Group (from Suzuki) R² Group (from Buchwald) Scaffold:f3->SAR_Exploration:head Cross-Coupling Bioactive_Molecule Bioactive Molecule Improved Potency Optimized ADME Properties Novel IP Position SAR_Exploration->Bioactive_Molecule Lead Optimization

Caption: Logic flow from building block to optimized bioactive molecule.

Safety, Handling, and Storage

As a halogenated, trifluoromethylated aromatic compound, this compound requires careful handling. While a specific safety data sheet (SDS) is not publicly available, data from analogous compounds suggest the following precautions.[10]

  • Hazards: Assumed to be harmful if swallowed, causing skin irritation and serious eye damage. May cause respiratory irritation.[11]

  • Personal Protective Equipment (PPE): Always handle in a well-ventilated chemical fume hood. Wear appropriate PPE, including safety goggles, a face shield, nitrile gloves, and a lab coat.[10][12]

  • Handling: Avoid contact with skin, eyes, and clothing. Do not breathe vapors. Wash hands thoroughly after handling.[13]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and bases.[11]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[12][13]

Conclusion

This compound is a high-value building block for advanced chemical synthesis. Its well-defined reactive site, coupled with the beneficial properties imparted by its fluorine and trifluoromethyl substituents, makes it an enabling tool for medicinal and agricultural chemists. A thorough understanding of its reactivity, particularly in palladium-catalyzed cross-coupling, allows researchers to efficiently access novel and complex molecular entities with desirable physicochemical and biological profiles. Proper handling and safety precautions are paramount to its successful and safe implementation in the laboratory.

References

The Strategic Synthesis of 2-Bromo-3-fluoro-5-(trifluoromethyl)pyridine: A Technical Guide for Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Precision-Engineered Scaffolds in Modern Medicinal Chemistry

In the landscape of contemporary drug discovery, the strategic incorporation of fluorine atoms and trifluoromethyl groups into heterocyclic scaffolds is a cornerstone of molecular design. These modifications can profoundly influence a molecule's metabolic stability, bioavailability, and binding affinity.[1] The pyridine ring, a privileged scaffold in medicinal chemistry, becomes a particularly powerful building block when decorated with a carefully selected array of halogens. This guide provides an in-depth technical overview of the synthesis and strategic importance of 2-Bromo-3-fluoro-5-(trifluoromethyl)pyridine, a highly functionalized intermediate designed for versatility in complex molecule synthesis. While a singular "discovery" paper for this specific molecule is not prominent in the literature, its emergence is a logical progression in the field, driven by the need for precisely substituted pyridines in pharmaceutical and agrochemical research. This document will therefore focus on the logical synthesis, based on established chemical principles, and the potential applications of this valuable compound.

Retrosynthetic Analysis and Strategic Synthesis Design

The design of a viable synthetic route to this compound hinges on the strategic introduction of three distinct substituents onto the pyridine core. A logical retrosynthetic analysis suggests a pathway that leverages commercially available, or readily synthesized, pyridine derivatives.

G cluster_0 Retrosynthetic Pathway cluster_1 Forward Synthesis Logic target This compound step1 Selective Bromination step2 Diazotization and Fluorination (Balz-Schiemann type reaction) step3 Halogen Exchange/Direct Fluorination Target Compound Target Compound Key Intermediate A Key Intermediate A Target Compound->Key Intermediate A C-Br Bond Formation Key Intermediate B Key Intermediate B Key Intermediate A->Key Intermediate B C-F Bond Formation Starting Material Starting Material Key Intermediate B->Starting Material Trifluoromethylation start 2-Amino-5-(trifluoromethyl)pyridine intermediate1 2-Amino-3-bromo-5-(trifluoromethyl)pyridine start->intermediate1 Bromination intermediate2 Diazo salt intermediate1->intermediate2 Diazotization intermediate2->target Fluorination G start This compound suzuki Suzuki Coupling (R-B(OH)2, Pd catalyst) start->suzuki buchwald Buchwald-Hartwig Amination (R2NH, Pd catalyst) start->buchwald heck Heck Reaction (Alkene, Pd catalyst) start->heck product1 2-Aryl-3-fluoro-5-(trifluoromethyl)pyridine suzuki->product1 product2 2-Amino-3-fluoro-5-(trifluoromethyl)pyridine Derivative buchwald->product2 product3 2-Alkenyl-3-fluoro-5-(trifluoromethyl)pyridine heck->product3

References

Methodological & Application

Application Notes & Protocols: Strategic Synthesis of 2-Bromo-3-fluoro-5-(trifluoromethyl)pyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Executive Summary: The Strategic Value of Fluorinated Pyridine Scaffolds

In the landscape of modern medicinal chemistry and agrochemical development, the strategic incorporation of fluorine is a cornerstone of molecular design. Fluorine and trifluoromethyl groups can profoundly enhance a molecule's metabolic stability, membrane permeability, and binding affinity to target proteins. The 2-bromo-3-fluoro-5-(trifluoromethyl)pyridine scaffold has emerged as a particularly valuable building block. The bromine atom at the 2-position serves as a versatile synthetic handle for a multitude of cross-coupling reactions, enabling the construction of diverse and complex molecular architectures. The 3-fluoro and 5-trifluoromethyl substituents synergistically modulate the electronic properties of the pyridine ring, making this scaffold a highly sought-after intermediate in the synthesis of novel therapeutic agents and advanced materials.

This guide provides an in-depth technical overview and detailed protocols for the synthesis of this compound. We will explore a robust and widely applicable synthetic strategy, elucidating the mechanistic underpinnings of each step to provide a comprehensive understanding for researchers in the field.

Synthetic Strategy: A Two-Step Approach to a Key Intermediate

A prevalent and efficient method for the synthesis of this compound involves a two-step sequence commencing from a readily available starting material, 2-chloro-5-(trifluoromethyl)pyridin-3-amine. This strategy leverages a modified Balz-Schiemann reaction for the introduction of the fluorine atom, followed by a regioselective bromination.

Workflow Diagram:

Caption: A two-step synthetic route to this compound.

Mechanistic Rationale:

The synthesis begins with the diazotization of 2-chloro-5-(trifluoromethyl)pyridin-3-amine using sodium nitrite in the presence of tetrafluoroboric acid. This forms a diazonium tetrafluoroborate salt. The subsequent thermal decomposition of this salt, a key step in the Balz-Schiemann reaction, generates an aryl cation intermediate which is then trapped by the fluoride from the tetrafluoroborate counterion to yield 2-chloro-3-fluoro-5-(trifluoromethyl)pyridine.

The second stage of the synthesis is an electrophilic aromatic substitution to install the bromine atom. The pyridine ring is deactivated by the electron-withdrawing effects of the fluorine and trifluoromethyl groups. However, under strongly acidic conditions with an effective brominating agent like N-bromosuccinimide (NBS), bromination proceeds, directed to the electron-richer 2-position.

Detailed Experimental Protocols

This section provides a comprehensive, step-by-step protocol for the synthesis of this compound.

Materials and Reagents
ReagentSupplierPurity
2-Chloro-5-(trifluoromethyl)pyridin-3-amineCommercially Available≥98%
Sodium Nitrite (NaNO₂)Standard Supplier≥99%
Tetrafluoroboric Acid (HBF₄)Standard Supplier48 wt. % in H₂O
N-Bromosuccinimide (NBS)Standard Supplier≥99%
Sulfuric Acid (H₂SO₄)Standard Supplier98%
Dichloromethane (CH₂Cl₂)Standard SupplierAnhydrous
Diethyl Ether (Et₂O)Standard SupplierAnhydrous
Saturated Sodium Bicarbonate (NaHCO₃)In-house preparation-
BrineIn-house preparation-
Anhydrous Sodium Sulfate (Na₂SO₄)Standard Supplier-
Step-by-Step Synthesis

Part A: Synthesis of 2-Chloro-3-fluoro-5-(trifluoromethyl)pyridine

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel, cool a solution of tetrafluoroboric acid (3.0 eq) to 0 °C using an ice-salt bath.

  • Addition of Starting Material: Slowly add 2-chloro-5-(trifluoromethyl)pyridin-3-amine (1.0 eq) to the cooled acid, ensuring the temperature remains below 5 °C.

  • Diazotization: Prepare a solution of sodium nitrite (1.1 eq) in a minimal amount of water. Add this solution dropwise to the reaction mixture, maintaining the internal temperature at 0-3 °C.[1]

  • Reaction Monitoring: Stir the mixture at 0 °C for an additional 30 minutes after the addition is complete.

  • Fluorination: Remove the ice bath and allow the reaction to warm to room temperature. Then, heat the mixture to 50-60 °C for 2 hours, or until nitrogen gas evolution ceases.

  • Work-up: Cool the reaction mixture and carefully pour it into a beaker of ice water with vigorous stirring.

  • Extraction: Extract the aqueous mixture with diethyl ether (3 x volume of aqueous layer).

  • Purification: Combine the organic extracts, wash with saturated sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography.

Part B: Synthesis of this compound

  • Reaction Setup: In a round-bottom flask, dissolve the 2-chloro-3-fluoro-5-(trifluoromethyl)pyridine (1.0 eq) obtained from Part A in concentrated sulfuric acid at room temperature.

  • Bromination: Add N-bromosuccinimide (1.1-1.2 eq) portion-wise to the stirred solution.

  • Reaction Conditions: Heat the reaction mixture to 50-60 °C and maintain for 4-6 hours. Monitor the reaction's progress by TLC or GC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice.

  • Neutralization and Extraction: Neutralize the acidic solution with saturated sodium bicarbonate and extract the product with dichloromethane (3 x volume of aqueous layer).

  • Final Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. After filtration, the solvent is removed in vacuo. The resulting crude product can be purified by column chromatography to yield this compound.

Characterization and Data

The identity and purity of the final product should be confirmed using standard analytical techniques.

Analytical MethodExpected Observations
¹H NMR Signals in the aromatic region with coupling constants characteristic of the pyridine ring substitution pattern.
¹⁹F NMR Two distinct resonances: one for the fluorine atom at the 3-position and a second for the trifluoromethyl group at the 5-position.
¹³C NMR The number of signals corresponding to the unique carbon atoms in the molecule, with characteristic C-F coupling.
Mass Spectrometry A molecular ion peak corresponding to the exact mass of C₆H₂BrF₄N, with the characteristic isotopic pattern for a bromine-containing compound.

Applications in Drug Discovery and Beyond

The this compound scaffold is a versatile platform for the synthesis of more complex molecules, primarily through palladium-catalyzed cross-coupling reactions.

Cross-Coupling Reaction Pathways:

Cross_Coupling_Reactions A This compound B Suzuki Coupling (Ar-B(OR)₂) A->B C Buchwald-Hartwig Amination (R₂NH) A->C D Sonogashira Coupling (R-C≡CH) A->D E 2-Aryl Derivative B->E F 2-Amino Derivative C->F G 2-Alkynyl Derivative D->G

References

using 2-Bromo-3-fluoro-5-(trifluoromethyl)pyridine in Suzuki coupling reactions

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Application of 2-Bromo-3-fluoro-5-(trifluoromethyl)pyridine in Suzuki-Miyaura Cross-Coupling Reactions

Authored by: A Senior Application Scientist

Introduction: The Strategic Value of a Fluorinated Pyridine Building Block

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and agrochemical research, the strategic incorporation of fluorine atoms and fluorinated motifs into molecular scaffolds is a cornerstone of innovation.[1][2] The trifluoromethylpyridine (TFMP) moiety, in particular, is a privileged structure known to enhance metabolic stability, binding affinity, and lipophilicity, thereby improving the pharmacokinetic and pharmacodynamic profiles of bioactive molecules.[3][4]

This guide focuses on This compound , a highly versatile and reactive building block for the synthesis of complex molecular architectures. Its utility is most profoundly demonstrated in the Suzuki-Miyaura cross-coupling reaction, one of the most powerful and widely used methods for carbon-carbon bond formation.[5][6][7] The pyridine ring is rendered significantly electron-deficient by the synergistic electron-withdrawing effects of both the 3-fluoro and 5-trifluoromethyl substituents. This electronic feature makes the C-Br bond at the 2-position exceptionally activated towards oxidative addition, the crucial first step in the palladium-catalyzed cycle, enabling efficient and often high-yielding coupling reactions under relatively mild conditions.[8][9][10]

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It provides not just a protocol, but a foundational understanding of the reaction mechanism, the rationale behind experimental choices, and practical guidance for optimizing Suzuki-Miyaura couplings with this valuable intermediate.

Physicochemical Properties of the Substrate

A thorough understanding of the starting material's properties is fundamental to successful and reproducible synthesis.

PropertyValueSource
IUPAC Name This compound[11]
CAS Number 89402-29-9[11][12]
Molecular Formula C₆H₂BrF₄N[11]
Molecular Weight 243.98 g/mol N/A
Appearance Clear colorless to yellow liquid[11]
Assay (GC) ≥96.0%[11]
Refractive Index 1.4615-1.4665 @ 20°C[11]

The Suzuki-Miyaura Coupling: A Mechanistic Framework

The Suzuki-Miyaura reaction is a Nobel Prize-winning methodology that forges a C-C bond between an organohalide and an organoboron compound, catalyzed by a palladium(0) complex.[5] The catalytic cycle is generally understood to proceed through three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond (in this case, the C-Br bond) of the pyridine substrate, forming a Pd(II) intermediate.

  • Transmetalation: The organic moiety from the activated organoboron species (the boronate) is transferred to the Pd(II) complex, displacing the halide. This step requires activation of the boronic acid by a base.[5][13][14]

  • Reductive Elimination: The two organic partners on the Pd(II) complex couple and are expelled, forming the desired C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[5][15]

The critical role of the base is to form a more nucleophilic "ate" complex with the boronic acid (e.g., [R-B(OH)₃]⁻), which facilitates the transfer of the organic group to the palladium center during transmetalation.[13][16][17]

Suzuki_Catalytic_Cycle cluster_cycle Catalytic Cycle Pd(0)L2 Active Catalyst Pd(0)L₂ OxAdd Oxidative Addition Intermediate Ar-Pd(II)L₂-Br Pd(0)L2->OxAdd Ar-Br Transmetal Transmetalation Intermediate Ar-Pd(II)L₂-R' OxAdd->Transmetal R'-B(OH)₂ / Base Transmetal->Pd(0)L2 Reductive Elimination Product Product Ar-R' Transmetal->Product BoronicAcid Boronic Acid R'-B(OH)₂ Boronate Activated Boronate [R'-B(OH)₃]⁻ BoronicAcid->Boronate Base Base (e.g., K₂CO₃) Base->Boronate Boronate->OxAdd Transmetalation Step

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Detailed Application Protocol

This section provides a generalized yet robust protocol for the Suzuki-Miyaura coupling of this compound with a variety of aryl- and heteroarylboronic acids.

I. Rationale for Reagent Selection
  • Palladium Source: While Pd(PPh₃)₄ is a classic choice, modern catalyst systems often provide higher efficacy. Pd(OAc)₂ or palladium pre-catalysts combined with specific ligands are highly recommended. For electron-deficient heteroaryl halides, catalyst systems employing bulky, electron-rich phosphine ligands are particularly effective as they accelerate both the oxidative addition and reductive elimination steps.[6][15][18][19][20]

  • Ligand: Ligands such as SPhos, XPhos, or tricyclohexylphosphine (PCy₃) are excellent choices for coupling challenging substrates. They stabilize the active Pd(0) species and facilitate the key steps of the catalytic cycle.[6][15]

  • Base: Anhydrous potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are effective and commonly used bases.[15] K₃PO₄ is often preferred for more challenging couplings or with boronic esters. The base must be anhydrous and finely powdered to ensure optimal reactivity.

  • Solvent: A mixture of an organic solvent and water is typical. 1,4-Dioxane/H₂O or Toluene/H₂O are excellent choices. The water is necessary to solubilize the inorganic base, while the organic solvent dissolves the substrate and catalyst.

  • Boron Reagent: A wide array of aryl and heteroarylboronic acids are commercially available and suitable for this reaction.[21] For boronic acids prone to decomposition (protodeboronation), using the corresponding pinacol boronic ester is a superior strategy.[22][23]

II. Experimental Workflow Diagram

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A 1. Add Substrate, Boronic Acid, and Base to Flask B 2. Add Solvent Mixture A->B C 3. Degas Mixture (N₂/Ar Purge) B->C D 4. Add Pd Catalyst/Ligand C->D E 5. Heat to Reaction Temp (e.g., 80-100 °C) D->E F 6. Monitor by TLC/LC-MS E->F G 7. Cool & Dilute with Ethyl Acetate F->G H 8. Aqueous Wash (Water, Brine) G->H I 9. Dry Organic Layer (Na₂SO₄ or MgSO₄) H->I J 10. Concentrate in vacuo I->J K 11. Purify by Column Chromatography J->K

Caption: General experimental workflow for the Suzuki coupling protocol.

III. Step-by-Step Protocol

Materials:

  • This compound (1.0 equiv)

  • Aryl- or Heteroarylboronic Acid (1.2 - 1.5 equiv)

  • Palladium(II) Acetate (Pd(OAc)₂) (0.02 equiv, 2 mol%)

  • SPhos (2-(Dicyclohexylphosphino)-2',6'-dimethoxybiphenyl) (0.04 equiv, 4 mol%)

  • Potassium Carbonate (K₂CO₃), finely powdered (2.0 - 3.0 equiv)

  • 1,4-Dioxane (anhydrous)

  • Deionized Water

Procedure:

  • Reagent Setup: To a flame-dried round-bottom flask or microwave vial equipped with a magnetic stir bar, add this compound, the boronic acid, and powdered potassium carbonate.

  • Solvent Addition: Add 1,4-dioxane and water in a 4:1 to 5:1 ratio (e.g., 4 mL dioxane and 1 mL water per 1 mmol of the pyridine substrate).

  • Degassing: Seal the flask with a septum and purge the reaction mixture with a stream of inert gas (Nitrogen or Argon) for 15-20 minutes while stirring to remove dissolved oxygen.

  • Catalyst Addition: Under a positive pressure of inert gas, add the Pd(OAc)₂ and SPhos ligand to the stirring mixture.

  • Reaction: Place the flask in a preheated oil bath at 80-100 °C.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-12 hours).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with ethyl acetate.

  • Washing & Drying: Combine the organic layers and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure coupled product.

Data Presentation: Starting Points for Optimization

The following table provides examples of successful Suzuki coupling conditions for various electron-deficient heteroaryl bromides, which can serve as a validated starting point for optimizing reactions with this compound.

Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)NotesReference
Pd(OAc)₂ (1.5)SPhos (3.0)K₃PO₄ (2.0)Toluene/H₂O100General for heteroaryl bromides.[15]
Pd₂(dba)₃ (1.0)2 (3.0)KF (3.0)Dioxane110Effective for 2-pyridyl nucleophiles.[24]
Pd(PPh₃)₄ (5.0)---Na₂CO₃ (2.0)Dioxane/H₂O110Classic conditions, may require higher temp.[7]
XPhosPdG2 (2.5)XPhos (5.0)Na₂CO₃ (2.0)Dioxane/H₂O110Modern pre-catalyst, often very efficient.[7]

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
No or Low Conversion - Inactive catalyst (oxygen contamination)- Insufficiently active base- Low reaction temperature- Ensure thorough degassing of the reaction mixture.- Use a fresh, finely powdered, anhydrous base (try K₃PO₄).- Increase temperature in 10°C increments.- Switch to a more active ligand/catalyst system (e.g., a Buchwald pre-catalyst).[20]
Protodeboronation of Boronic Acid - Boronic acid is unstable under reaction conditions.- Presence of excess water or protic sources.- Use the corresponding boronic pinacol ester instead of the acid.[23]- Use a milder base like KF or CsF.[14]- Minimize the amount of water in the solvent system.
Homocoupling of Boronic Acid - Oxygen present in the reaction mixture.- Improve the degassing procedure significantly.
Debromination of Starting Material - Side reaction promoted by base and catalyst.- Lower the reaction temperature.- Reduce the amount of base.- Change the solvent or ligand system.

Conclusion

This compound is a powerful and highly reactive building block for accessing novel and complex chemical matter via the Suzuki-Miyaura cross-coupling reaction. The electron-deficient nature of the pyridine ring ensures facile oxidative addition, making it an ideal substrate for a wide range of coupling partners. By understanding the mechanistic principles and carefully selecting the appropriate catalyst, ligand, base, and solvent system, researchers can reliably and efficiently synthesize a diverse array of substituted 3-fluoro-5-(trifluoromethyl)pyridine derivatives, paving the way for new discoveries in drug development and materials science.

References

Application Notes and Protocols: 2-Bromo-3-fluoro-5-(trifluoromethyl)pyridine as a Versatile Intermediate for Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Fluorinated Pyridines in Agrochemicals

The incorporation of fluorine atoms and fluorinated moieties into molecular scaffolds has become a cornerstone of modern agrochemical design. The trifluoromethyl (-CF3) group, in particular, is prized for its ability to significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to target proteins.[1] When combined with a pyridine ring, a common pharmacophore in bioactive compounds, the resulting trifluoromethylpyridine (TFMP) framework offers a powerful platform for discovering new generations of herbicides, insecticides, and fungicides.[2][3]

This guide focuses on a particularly valuable building block: 2-Bromo-3-fluoro-5-(trifluoromethyl)pyridine . Its unique substitution pattern is not accidental; it is strategically designed for synthetic utility. The bromine atom at the C2 position is highly activated towards palladium-catalyzed cross-coupling reactions due to the inductive effects of the adjacent fluorine atom and the ring nitrogen. This pre-activation makes it an ideal handle for introducing molecular diversity, allowing researchers to rapidly construct libraries of novel compounds for biological screening. This document provides detailed protocols and expert insights into leveraging this intermediate for the synthesis of advanced agrochemical scaffolds.

Compound Properties and Safe Handling

Before proceeding with any experimental work, it is crucial to be familiar with the physicochemical properties and safety requirements for this compound.

Table 1: Physicochemical and Safety Data

PropertyValueReference(s)
CAS Number 89402-29-9[4][5]
Molecular Formula C₆H₂BrF₄N[5]
Molecular Weight 243.98 g/mol [6]
Appearance Solid[6]
IUPAC Name This compound[5]
Hazard Class Acute Toxicity 3 (Oral)[6]
GHS Pictogram GHS06 (Skull and crossbones)[6]
Hazard Statement H301: Toxic if swallowed[6]
Precautionary Code P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER/doctor[6]

Safety and Handling Protocol: Due to its acute oral toxicity, this compound must be handled with care.[6]

  • Engineering Controls: Always handle this compound inside a certified chemical fume hood to avoid inhalation of dust.

  • Personal Protective Equipment (PPE): Wear a lab coat, nitrile gloves, and chemical safety goggles at all times.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations for toxic chemical waste.

Core Synthetic Applications: Building Agrochemical Scaffolds

The primary utility of this compound lies in its capacity to undergo palladium-catalyzed cross-coupling reactions. The following sections detail protocols for two of the most powerful transformations in the synthetic chemist's toolbox: the Suzuki-Miyaura and Buchwald-Hartwig reactions.

C-C Bond Formation via Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is an exceptionally robust method for forming carbon-carbon bonds, particularly for linking aromatic and heteroaromatic rings—a common structural motif in agrochemicals.[7][8] The C2-Br bond of the title compound is primed for this transformation, enabling efficient coupling with a wide array of boronic acids and their derivatives.

suzuki_workflow cluster_start Starting Materials cluster_reagents Reaction Conditions A 2-Bromo-3-fluoro- 5-(trifluoromethyl)pyridine F Coupled Product (Agrochemical Scaffold) A->F Suzuki Coupling (Heat, Inert Atm.) B Aryl/Heteroaryl Boronic Acid (R-B(OH)₂) B->F Suzuki Coupling (Heat, Inert Atm.) C Pd Catalyst (e.g., Pd(PPh₃)₄) C->F D Base (e.g., K₂CO₃) D->F E Solvent (e.g., Dioxane/H₂O) E->F

Figure 1. General workflow for Suzuki-Miyaura cross-coupling.

Protocol 1: Synthesis of 2-(Aryl)-3-fluoro-5-(trifluoromethyl)pyridine

This protocol describes a general procedure for the Suzuki-Miyaura coupling of an arylboronic acid with this compound.

Materials:

  • This compound

  • Arylboronic acid (1.1 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol%)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.0 equivalents)

  • 1,4-Dioxane, anhydrous

  • Water, degassed

  • Schlenk flask or reaction vial, stir bar, inert gas (N₂ or Ar) supply

Procedure:

  • To a Schlenk flask under an inert atmosphere, add this compound (1.0 eq), the selected arylboronic acid (1.1 eq), K₂CO₃ (2.0 eq), and Pd(PPh₃)₄ (0.03 eq).

  • Evacuate and backfill the flask with inert gas three times to ensure an oxygen-free environment.

  • Add anhydrous 1,4-dioxane and degassed water in a 4:1 ratio (e.g., 4 mL dioxane, 1 mL water per 1 mmol of the starting bromide).

  • Stir the reaction mixture vigorously and heat to 90-100 °C. Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 4-12 hours.

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the desired coupled product.

Expert Insights (Causality):

  • Catalyst Choice: Pd(PPh₃)₄ is a reliable catalyst for many Suzuki couplings; however, for more challenging substrates or to avoid side reactions like debromination, catalyst systems using a different palladium source (e.g., Pd₂(dba)₃) and specialized phosphine ligands (e.g., XPhos, SPhos) may be required.[7][9]

  • Role of the Base: The base (K₂CO₃) is crucial. It reacts with the boronic acid to form a more nucleophilic boronate species, which is necessary for the transmetalation step in the catalytic cycle.[8]

  • Solvent System: The dioxane/water mixture is effective because it solubilizes both the organic starting materials and the inorganic base, facilitating the reaction.[10]

Table 2: Representative Scope of Arylboronic Acids for Suzuki Coupling

Arylboronic Acid Partner (R-B(OH)₂)Potential Agrochemical SubstructureTypical Yield Range
4-Methoxyphenylboronic acidFungicide, Herbicide scaffold80-95%
3-Chlorophenylboronic acidHalogenated aryl herbicide scaffold75-90%
Thiophene-2-boronic acidHeterocyclic insecticide core70-85%
Pyridine-4-boronic acidBipyridyl herbicide precursor65-80%
Yields are estimates based on literature precedents for similar substrates and are highly dependent on specific reaction optimization.
C-N Bond Formation via Buchwald-Hartwig Amination

The introduction of nitrogen-containing functional groups is fundamental to agrochemical development. The Buchwald-Hartwig amination provides a direct and versatile method for forming C-N bonds, coupling the aryl bromide with a vast range of primary and secondary amines.[11] This reaction has largely replaced harsher classical methods due to its superior functional group tolerance and broader scope.[11]

buchwald_workflow cluster_start Starting Materials cluster_reagents Reaction Conditions A 2-Bromo-3-fluoro- 5-(trifluoromethyl)pyridine F Aminated Product (Agrochemical Scaffold) A->F Buchwald-Hartwig Amination (Heat, Inert Atm.) B Primary or Secondary Amine (R¹R²NH) B->F Buchwald-Hartwig Amination (Heat, Inert Atm.) C Pd Precatalyst (e.g., XPhos Pd G3) C->F D Strong Base (e.g., NaOtBu) D->F E Anhydrous Solvent (e.g., Toluene) E->F

Figure 2. General workflow for Buchwald-Hartwig amination.

Protocol 2: Synthesis of N-(Aryl/Alkyl)-3-fluoro-5-(trifluoromethyl)pyridin-2-amine

This protocol outlines a general procedure using a modern palladium precatalyst for efficient C-N bond formation.

Materials:

  • This compound

  • Amine (primary or secondary, 1.2 equivalents)

  • Palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%)

  • Sodium tert-butoxide (NaOtBu, 1.4 equivalents)

  • Toluene, anhydrous

  • Glovebox or Schlenk line for handling air-sensitive reagents

Procedure:

  • Inside a glovebox: To an oven-dried reaction vial, add NaOtBu (1.4 eq), the palladium precatalyst (0.02 eq), and a stir bar.

  • Add this compound (1.0 eq) and the desired amine (1.2 eq).

  • Add anhydrous toluene (to make a ~0.1 M solution).

  • Seal the vial with a Teflon-lined cap and remove it from the glovebox.

  • Place the vial in a preheated aluminum block at 100-110 °C and stir vigorously.

  • Monitor the reaction by LC-MS. Reactions are typically complete in 2-24 hours.

  • After cooling to room temperature, quench the reaction by carefully adding water.

  • Extract the product with an organic solvent (e.g., ethyl acetate or CH₂Cl₂).

  • Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purify the crude residue by column chromatography to obtain the pure aminated product.

Expert Insights (Causality):

  • Catalyst System: Modern palladium precatalysts that incorporate bulky, electron-rich biarylphosphine ligands (like XPhos) are essential.[12] These ligands promote the crucial reductive elimination step that forms the C-N bond and stabilize the active Pd(0) species, leading to higher yields and broader substrate scope.[11][13]

  • Base and Conditions: A strong, non-nucleophilic base like NaOtBu is required to deprotonate the amine, forming the palladium-amido complex in the catalytic cycle. The reaction must be performed under strictly anhydrous and anaerobic conditions, as both oxygen and water can deactivate the catalyst.[12]

Hypothetical Synthesis of an Agrochemical Scaffold

The power of this compound is best illustrated by its use in multi-step syntheses. The following scheme outlines a hypothetical two-step route to a complex scaffold containing functionalities often found in modern pesticides.

synthetic_route A 2-Bromo-3-fluoro- 5-(trifluoromethyl)pyridine B Intermediate A (Biaryl Product) A->B Step 1: Suzuki Coupling (4-carboxyphenyl- boronic acid, Pd(PPh₃)₄, K₂CO₃) C Final Scaffold (e.g., Amide-linked) B->C Step 2: Amide Coupling (Aniline derivative, HATU, DIPEA)

Figure 3. Hypothetical 2-step route to an agrochemical scaffold.

This pathway demonstrates how the initial Suzuki coupling can install a functional group (a carboxylic acid) that serves as a handle for a subsequent transformation, such as an amide coupling. This sequential functionalization allows for the rapid and modular assembly of complex molecules from a single, versatile starting material.

Conclusion

This compound is a high-value intermediate for agrochemical research and development. Its strategic placement of bromo, fluoro, and trifluoromethyl groups provides a synthetically tractable handle for introducing molecular complexity through robust and reliable palladium-catalyzed cross-coupling reactions. The protocols and insights provided herein serve as a guide for researchers to effectively utilize this building block in the discovery of next-generation crop protection agents.

References

The Strategic Functionalization of 2-Bromo-3-fluoro-5-(trifluoromethyl)pyridine: A Guide to Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Scaffold in Modern Drug Discovery

In the landscape of medicinal chemistry and drug development, the pyridine ring stands as a cornerstone heterocyclic motif. Its presence in numerous blockbuster drugs underscores its importance as a "privileged scaffold." The strategic derivatization of this core structure allows for the fine-tuning of pharmacokinetic and pharmacodynamic properties. Among the vast array of functionalized pyridines, 2-Bromo-3-fluoro-5-(trifluoromethyl)pyridine has emerged as a particularly valuable and versatile building block. The unique electronic properties imparted by the trifluoromethyl and fluorine substituents—namely, increased metabolic stability, enhanced binding affinity, and improved bioavailability—make this reagent a sought-after intermediate in the synthesis of novel therapeutic agents.[1][2]

This technical guide provides an in-depth exploration of the palladium-catalyzed cross-coupling reactions of this compound. We will delve into the practical application of Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, offering detailed protocols, mechanistic insights, and a discussion of the critical parameters that govern the success of these transformations. The information presented herein is curated for researchers, scientists, and drug development professionals seeking to leverage this powerful synthetic tool.

Understanding the Reactivity of the Substrate

The reactivity of this compound in palladium-catalyzed cross-coupling reactions is dictated by the electronic interplay of its substituents. The electron-withdrawing nature of both the fluorine atom at the 3-position and the trifluoromethyl group at the 5-position significantly influences the electron density of the pyridine ring. This electronic arrangement renders the C2-Br bond particularly susceptible to oxidative addition to a palladium(0) catalyst, often allowing for regioselective functionalization.[3][4]

I. Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds

The Suzuki-Miyaura coupling is a robust and widely employed method for the formation of C-C bonds, particularly for the synthesis of biaryl and heteroaryl structures. The reaction of this compound with a variety of boronic acids or their esters provides a direct route to a diverse range of substituted pyridines.

Mechanistic Considerations

The catalytic cycle of the Suzuki-Miyaura reaction is a well-established sequence of steps involving a palladium catalyst. The generally accepted mechanism proceeds through oxidative addition of the aryl bromide to the Pd(0) complex, followed by transmetalation with the organoboron reagent and subsequent reductive elimination to yield the coupled product and regenerate the active Pd(0) catalyst.

Suzuki_Miyaura_Catalytic_Cycle cluster_reactants Reactants Pd(0)L2 Pd(0)L2 Oxidative\nAddition Complex Oxidative Addition Complex Pd(0)L2->Oxidative\nAddition Complex Ar-Br Transmetalation\nComplex Transmetalation Complex Oxidative\nAddition Complex->Transmetalation\nComplex R-B(OR)2 Base Coupled\nProduct Coupled Product Transmetalation\nComplex->Coupled\nProduct Reductive Elimination Coupled\nProduct->Pd(0)L2 Ar-Br 2-Bromo-3-fluoro-5- (trifluoromethyl)pyridine R-B(OR)2 Boronic Acid/Ester

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid. Optimization may be required for specific substrates.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, 2-3 equiv)

  • Anhydrous solvent (e.g., Dioxane, Toluene, DMF)

  • Degassed water (if using a biphasic system)

  • Schlenk flask or microwave vial

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, and the base.

  • Add the palladium catalyst and any additional ligand.

  • Add the anhydrous solvent (and degassed water if applicable) via syringe.

  • Degas the reaction mixture by bubbling with an inert gas for 15-20 minutes or by performing three freeze-pump-thaw cycles.

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction with water or saturated aqueous NH₄Cl.

  • Extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Representative Reaction Conditions for Suzuki-Miyaura Coupling
Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Typical Yield
Pd(dppf)Cl₂ (3)-Na₂CO₃ (2)Toluene/H₂O1008-12Good to Excellent
Pd(PPh₃)₄ (5)-K₂CO₃ (2)Dioxane/H₂O9012-16Good
Pd₂(dba)₃ (2)SPhos (4)K₃PO₄ (3)Toluene1104-8Excellent

II. Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the synthesis of C-N bonds, enabling the coupling of amines with aryl halides.[2] This reaction has become indispensable in pharmaceutical synthesis due to the prevalence of arylamines in biologically active molecules.

Mechanistic Insights

The catalytic cycle for the Buchwald-Hartwig amination shares similarities with other palladium-catalyzed cross-coupling reactions.[2] It involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to furnish the desired arylamine and regenerate the Pd(0) catalyst. The choice of ligand is crucial to prevent catalyst decomposition and promote the reductive elimination step.

Buchwald_Hartwig_Catalytic_Cycle cluster_reactants Reactants Pd(0)L2 Pd(0)L2 Oxidative\nAddition Complex Oxidative Addition Complex Pd(0)L2->Oxidative\nAddition Complex Ar-Br Palladium-Amido\nComplex Palladium-Amido Complex Oxidative\nAddition Complex->Palladium-Amido\nComplex R2NH Base Coupled\nProduct Coupled Product Palladium-Amido\nComplex->Coupled\nProduct Reductive Elimination Coupled\nProduct->Pd(0)L2 Ar-Br 2-Bromo-3-fluoro-5- (trifluoromethyl)pyridine R2NH Primary or Secondary Amine

Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.

Experimental Protocol: Buchwald-Hartwig Amination

This protocol outlines a general procedure for the Buchwald-Hartwig amination of this compound. Careful selection of the catalyst, ligand, and base is critical for success, especially with challenging substrates.

Materials:

  • This compound (1.0 equiv)

  • Primary or secondary amine (1.1-1.5 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂, 1-4 mol%)

  • Phosphine ligand (e.g., XPhos, RuPhos, BINAP, 2-8 mol%)

  • Strong, non-nucleophilic base (e.g., NaOt-Bu, K₃PO₄, LiHMDS, 1.5-2.5 equiv)

  • Anhydrous solvent (e.g., Toluene, Dioxane)

  • Sealed tube or microwave vial

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a glovebox or under a stream of inert gas, add the palladium precatalyst, ligand, and base to a dry sealed tube.

  • Add this compound and the anhydrous solvent.

  • Add the amine to the reaction mixture.

  • Seal the tube and heat the reaction mixture to the desired temperature (typically 80-130 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Carefully quench the reaction with saturated aqueous NH₄Cl.

  • Extract the product with an organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Representative Reaction Conditions for Buchwald-Hartwig Amination
Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Typical Yield
Pd₂(dba)₃ (2)XPhos (4)NaOt-Bu (1.5)Toluene10012-24Good to Excellent
Pd(OAc)₂ (2)RuPhos (4)K₃PO₄ (2)Dioxane11016-24Good
Pd₂(dba)₃ (1.5)BINAP (3)LiHMDS (2)Toluene908-16Good to Excellent

III. Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is a highly efficient method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[5] This reaction is instrumental in the synthesis of conjugated enynes and arylalkynes, which are important structural motifs in materials science and medicinal chemistry.

Mechanistic Insights

The Sonogashira coupling typically employs a dual catalytic system of palladium and copper. The catalytic cycle involves the oxidative addition of the aryl bromide to the Pd(0) species. Concurrently, the copper(I) catalyst reacts with the terminal alkyne to form a copper(I) acetylide. Transmetalation of the acetylide from copper to the palladium complex, followed by reductive elimination, yields the alkyne-coupled product and regenerates the Pd(0) catalyst. Copper-free Sonogashira protocols have also been developed to avoid issues related to the homocoupling of alkynes (Glaser coupling).

Sonogashira_Catalytic_Cycle cluster_pd_cycle Palladium Cycle cluster_cu_cycle Copper Cycle Pd(0)L2 Pd(0)L2 Oxidative\nAddition Complex Oxidative Addition Complex Pd(0)L2->Oxidative\nAddition Complex Ar-Br Transmetalation\nComplex Transmetalation Complex Oxidative\nAddition Complex->Transmetalation\nComplex Cu-C≡C-R Coupled\nProduct Coupled Product Transmetalation\nComplex->Coupled\nProduct Reductive Elimination Coupled\nProduct->Pd(0)L2 Cu(I) Cu(I) Copper\nAcetylide Copper Acetylide Cu(I)->Copper\nAcetylide R-C≡C-H Base Copper\nAcetylide->Cu(I) Transmetalation to Pd(II)

Caption: Catalytic cycles of the Sonogashira cross-coupling reaction.

Experimental Protocol: Sonogashira Coupling

This protocol provides a general procedure for the Sonogashira coupling of this compound with a terminal alkyne. Rigorous exclusion of oxygen is important to minimize alkyne homocoupling.

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.1-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂, 1-5 mol%)

  • Copper(I) iodide (CuI) (1-10 mol%)

  • Amine base (e.g., Triethylamine, Diisopropylamine)

  • Anhydrous solvent (e.g., THF, DMF)

  • Schlenk flask

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound, the palladium catalyst, and copper(I) iodide.

  • Add the anhydrous solvent and the amine base.

  • Degas the mixture by bubbling with an inert gas for 15-20 minutes.

  • Add the terminal alkyne dropwise via syringe.

  • Stir the reaction mixture at room temperature or with gentle heating (typically 25-80 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with an organic solvent and water.

  • Separate the organic layer, wash with saturated aqueous NH₄Cl and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography. A procedure for a similar substrate, 6-bromo-3-fluoro-2-cyanopyridine, involved degassing a solution of the pyridine in THF/Et3N, adding Pd(PPh3)4 and CuI, followed by the alkyne, and stirring at room temperature for 16 hours.[1] For a substrate with a trifluoromethyl group, 2-amino-3-bromo-5-(trifluoromethyl)pyridine, a successful Sonogashira coupling was achieved using Pd(CF3COO)2 as the catalyst, PPh3 as the ligand, CuI as an additive, and Et3N as the base in DMF at 100°C for 3 hours, yielding the product in 91% yield.[6][7]

Representative Reaction Conditions for Sonogashira Coupling
Catalyst (mol%)Co-catalyst (mol%)BaseSolventTemp (°C)Time (h)Typical Yield
Pd(PPh₃)₄ (5)CuI (10)Et₃NTHFRT12-24Good to Excellent
PdCl₂(PPh₃)₂ (3)CuI (5)DIPEADMF604-8Good
Pd(CF₃COO)₂ (2.5)CuI (5)Et₃NDMF1003Excellent[6][7]

Conclusion and Future Outlook

The palladium-catalyzed cross-coupling of this compound offers a powerful and versatile platform for the synthesis of a wide array of functionalized pyridine derivatives. The Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions provide efficient and reliable methods for the formation of C-C, C-N, and C-C (alkynyl) bonds, respectively. A thorough understanding of the reaction mechanisms and the influence of the fluorine and trifluoromethyl substituents is paramount for the successful application and optimization of these transformations. As the demand for novel and complex molecular architectures in drug discovery continues to grow, the strategic use of building blocks like this compound, coupled with the power of palladium catalysis, will undoubtedly play a pivotal role in the development of the next generation of therapeutics.

References

The Strategic deployment of 2-Bromo-3-fluoro-5-(trifluoromethyl)pyridine in the Synthesis of Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quintessential Building Block for Modern Medicinal Chemistry

In the landscape of contemporary drug discovery, the strategic incorporation of fluorine atoms and fluorinated motifs into heterocyclic scaffolds is a cornerstone of rational drug design. The trifluoromethylpyridine moiety, in particular, has emerged as a privileged structural unit, imparting a unique constellation of physicochemical properties that can significantly enhance the therapeutic profile of a drug candidate.[1][2] The trifluoromethyl group can improve metabolic stability, increase binding affinity to target proteins, and enhance lipophilicity, all of which are critical parameters in the optimization of pharmacokinetic and pharmacodynamic properties.[1]

This technical guide focuses on the application of a highly functionalized and versatile building block, 2-Bromo-3-fluoro-5-(trifluoromethyl)pyridine , in the synthesis of novel pharmaceutical agents, with a particular emphasis on the development of potent and selective kinase inhibitors. We will delve into the causality behind its synthetic utility and provide detailed, field-proven protocols for its application in key carbon-carbon and carbon-nitrogen bond-forming reactions.

The Chemical Rationale: Unlocking Synthetic Versatility

The synthetic power of this compound lies in the strategic placement of its substituents on the pyridine ring. The bromine atom at the 2-position serves as a versatile handle for a wide array of palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. The fluorine atom at the 3-position and the trifluoromethyl group at the 5-position are strongly electron-withdrawing, which not only influences the reactivity of the C-Br bond but also modulates the pKa of the pyridine nitrogen and the overall electronic character of the resulting pharmaceutical scaffold.

Application Focus: Synthesis of Potent Kinase Inhibitors

Protein kinases are a critical class of enzymes that regulate a vast number of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer. The development of small-molecule kinase inhibitors has revolutionized the treatment of these diseases. The 3-fluoro-5-(trifluoromethyl)pyridine scaffold derived from this compound is a key component in the design of next-generation kinase inhibitors, targeting critical kinases such as Polo-like kinase 1 (PLK1) and Colony-Stimulating Factor 1 Receptor (CSF1R).

Case Study: Polo-like Kinase 1 (PLK1) Inhibitors

PLK1 is a serine/threonine kinase that plays a crucial role in the regulation of the cell cycle, and its overexpression is a common feature of many human cancers.[3][4] Consequently, PLK1 has emerged as a promising target for anticancer drug development. Recent studies have described the design and synthesis of novel, potent PLK1 inhibitors built upon a dihydropteridone scaffold, where the strategic introduction of a substituted pyridine moiety was crucial for achieving high potency and favorable pharmacokinetic properties.[3][5]

A key step in the synthesis of these inhibitors involves the coupling of a boronic acid or ester derivative of the dihydropteridone core with a functionalized pyridine, a transformation for which this compound is an ideal starting material.

Experimental Protocols

The following protocols are presented as a guide for researchers and are based on established methodologies for Suzuki-Miyaura and Buchwald-Hartwig reactions on similar substrates. Optimization of reaction conditions may be necessary for specific substrate combinations.

Protocol 1: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid.

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up & Purification Reactants Combine: - this compound - Arylboronic Acid - Palladium Catalyst - Ligand - Base Solvent Add Degassed Solvent (e.g., Dioxane/Water) Reactants->Solvent Inert Establish Inert Atmosphere (N2 or Ar) Solvent->Inert Heat Heat to Reaction Temperature (e.g., 80-110 °C) Inert->Heat Monitor Monitor Progress (TLC or LC-MS) Heat->Monitor Quench Quench Reaction (e.g., with Water) Monitor->Quench Extract Extract with Organic Solvent Quench->Extract Purify Purify by Chromatography Extract->Purify Final_Product Final_Product Purify->Final_Product Isolated Product

Caption: General workflow for the Suzuki-Miyaura cross-coupling reaction.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 equiv)

  • Potassium phosphate (K₃PO₄) (2.0 equiv)

  • 1,4-Dioxane, anhydrous

  • Water, degassed

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a dry Schlenk flask, add this compound, the arylboronic acid, potassium phosphate, palladium(II) acetate, and SPhos.

  • Evacuate and backfill the flask with nitrogen or argon three times.

  • Add anhydrous 1,4-dioxane and degassed water (typically a 4:1 to 10:1 ratio) via syringe.

  • Stir the mixture at 80-110 °C and monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Data Presentation: Representative Suzuki-Miyaura Coupling Conditions

CatalystLigandBaseSolventTemp (°C)Typical Yield
Pd(OAc)₂SPhosK₃PO₄Toluene/H₂O110Excellent
Pd(dppf)Cl₂-K₂CO₃Dioxane/H₂O120Excellent
Pd(PPh₃)₄-K₂CO₃Dioxane/H₂O100Good

Yields are qualitative estimates (Good: 60-80%, Excellent: >80%) and will vary depending on the specific arylboronic acid used.

Protocol 2: Buchwald-Hartwig Amination for C-N Bond Formation

This protocol provides a general method for the palladium-catalyzed Buchwald-Hartwig amination of this compound with a primary or secondary amine.[6]

Buchwald_Hartwig_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up & Purification Reactants Combine: - this compound - Amine - Palladium Precatalyst - Base Solvent Add Anhydrous Solvent (e.g., Toluene or Dioxane) Reactants->Solvent Inert Establish Inert Atmosphere (N2 or Ar) Solvent->Inert Heat Heat to Reaction Temperature (e.g., 80-110 °C) Inert->Heat Monitor Monitor Progress (TLC or LC-MS) Heat->Monitor Quench Quench Reaction & Filter Monitor->Quench Extract Extract with Organic Solvent Quench->Extract Purify Purify by Chromatography Extract->Purify Final_Product Final_Product Purify->Final_Product Isolated Product

Caption: General workflow for the Buchwald-Hartwig amination reaction.

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • [Pd(tBu-XPhos)G3] (a third-generation Buchwald precatalyst) (0.01-0.02 equiv)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Toluene, anhydrous

  • Standard glassware for inert atmosphere reactions

Procedure:

  • In a glovebox or under a stream of inert gas, add this compound, the amine, the palladium precatalyst, and sodium tert-butoxide to a dry reaction vessel.

  • Add anhydrous toluene.

  • Seal the vessel and heat the reaction mixture to 80-110 °C with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Data Presentation: Recommended Conditions for Buchwald-Hartwig Amination

Palladium PrecatalystLigandBaseSolventTemp (°C)
[Pd(tBu-XPhos)G3]tBu-XPhosNaOtBuToluene80-110
[Pd(RuPhos)G3]RuPhosNaOtBuDioxane80-110
Pd₂(dba)₃XPhosK₂CO₃t-BuOH80-100

Conclusion: An Indispensable Tool for Drug Discovery

This compound has proven to be a highly valuable and versatile building block in the synthesis of novel pharmaceutical agents, particularly in the challenging field of kinase inhibitor development. Its unique substitution pattern allows for the precise and efficient introduction of the 3-fluoro-5-(trifluoromethyl)pyridine moiety into complex molecular architectures through robust and scalable cross-coupling methodologies. The protocols and data presented in this guide are intended to empower researchers, scientists, and drug development professionals to leverage the full synthetic potential of this key intermediate in their pursuit of innovative therapeutics.

References

Application Notes and Protocols for 2-Bromo-3-fluoro-5-(trifluoromethyl)pyridine: A Guide for Synthetic Chemists

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Synthetic Potential of a Versatile Fluorinated Pyridine Building Block

2-Bromo-3-fluoro-5-(trifluoromethyl)pyridine is a highly functionalized heterocyclic compound of significant interest to researchers in medicinal chemistry, agrochemicals, and materials science. Its unique substitution pattern, featuring a synthetically versatile bromine atom, an activating fluorine atom, and an electron-withdrawing trifluoromethyl group, offers a rich platform for the strategic introduction of molecular diversity. The trifluoromethyl moiety, in particular, is a prized substituent in drug discovery, often enhancing metabolic stability, lipophilicity, and binding affinity of drug candidates.[1][2][3]

This guide provides an in-depth exploration of the reaction conditions for this valuable building block. It is designed for researchers, scientists, and drug development professionals, offering not just protocols, but also the underlying chemical principles to empower rational reaction design and optimization. We will delve into key transformations including palladium-catalyzed cross-coupling reactions, nucleophilic aromatic substitution, and metal-halogen exchange, providing detailed, actionable protocols and the scientific rationale behind the choice of reagents and conditions.

Chemical Properties and Reactivity Profile

The reactivity of this compound is governed by the interplay of its substituents on the pyridine ring. The pyridine nitrogen and the trifluoromethyl group render the ring electron-deficient, which is a critical factor in its susceptibility to various transformations.

  • The Bromine Atom (C2-Position): This is the primary site for palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. It can also be utilized in metal-halogen exchange to generate organometallic intermediates.

  • The Fluorine Atom (C3-Position): While typically a poor leaving group in nucleophilic substitution on electron-rich aromatics, the electron-deficient nature of this pyridine ring makes the fluorine atom susceptible to displacement in nucleophilic aromatic substitution (SNAr) reactions.[4][5] Generally, in SNAr reactions on halo-substituted pyridines, the rate of displacement follows the order F > Cl > Br > I.[4]

  • The Trifluoromethyl Group (C5-Position): This strongly electron-withdrawing group significantly influences the reactivity of the entire molecule, enhancing the electrophilicity of the pyridine ring and impacting the regioselectivity of certain reactions.

Part 1: Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. For this compound, the C2-Br bond is the primary reactive site for these transformations.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a robust method for creating biaryl structures, which are prevalent in pharmaceuticals.[3][6] The reaction couples the bromopyridine with an organoboron compound, typically a boronic acid or ester.

The catalytic cycle involves the oxidative addition of the bromopyridine to a Pd(0) complex, followed by transmetalation with the boronic acid (activated by a base), and finally, reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.[7] The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and preventing side reactions.

This protocol is adapted from established procedures for the Suzuki-Miyaura coupling of related bromopyridines.[7][8][9]

dot

Suzuki_Miyaura_Workflow Setup Reaction Setup (Inert Atmosphere) Reagents Combine: - this compound - Boronic Acid (1.2 equiv) - Pd Catalyst (e.g., Pd(PPh₃)₄, 5 mol%) - Base (e.g., K₂CO₃, 2 equiv) - Solvent (e.g., 1,4-Dioxane/H₂O) Setup->Reagents 1. Heating Heating (e.g., 90-110 °C) Reagents->Heating 2. Monitoring Reaction Monitoring (TLC or LC-MS) Heating->Monitoring 3. (Until completion) Workup Aqueous Workup (Extraction with Organic Solvent) Monitoring->Workup 4. Purification Purification (Flash Chromatography) Workup->Purification 5. Product Characterized Product Purification->Product 6.

Caption: Workflow for the Suzuki-Miyaura cross-coupling reaction.

Step-by-Step Methodology:

  • Reaction Setup: To a flame-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 equiv), the desired aryl or heteroaryl boronic acid (1.2-1.5 equiv), a palladium catalyst, a base, and a solvent.

  • Degassing: Degas the reaction mixture by bubbling argon through the solution for 10-15 minutes or by three freeze-pump-thaw cycles.

  • Heating: Heat the reaction mixture to the specified temperature with vigorous stirring.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Parameter Condition Rationale/Expert Insights
Catalyst Pd(PPh₃)₄, Pd(OAc)₂/ligand, Pd₂(dba)₃/ligandPd(PPh₃)₄ is often effective for simple couplings. For more challenging substrates, a combination of a palladium precursor and a phosphine ligand (e.g., SPhos, XPhos) may be necessary to promote oxidative addition and reductive elimination.
Base K₂CO₃, K₃PO₄, Cs₂CO₃The base is crucial for activating the boronic acid for transmetalation. K₂CO₃ is a common choice, while stronger bases like K₃PO₄ or Cs₂CO₃ may be required for less reactive boronic acids.
Solvent 1,4-Dioxane/H₂O, Toluene, DMFA mixture of an organic solvent and water is often used to dissolve both the organic reactants and the inorganic base.
Temperature 80-110 °CSufficient thermal energy is typically required to drive the catalytic cycle. Microwave irradiation can sometimes accelerate the reaction.[3][7]
Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry for forming carbon-nitrogen bonds, a linkage ubiquitous in pharmaceuticals.[10][11] This reaction couples the bromopyridine with a primary or secondary amine.

Similar to the Suzuki-Miyaura coupling, the mechanism involves a Pd(0)/Pd(II) catalytic cycle. Key steps include oxidative addition of the aryl halide, coordination of the amine, deprotonation by a base to form a palladium-amido complex, and reductive elimination.[10] The choice of a sterically hindered, electron-rich phosphine ligand is critical to facilitate the reductive elimination step, which is often rate-limiting.

This protocol is based on established methods for the Buchwald-Hartwig amination of 2-bromopyridines.[12]

// Nodes Setup [label="Inert Atmosphere Setup\n(Glovebox or Schlenk Line)", fillcolor="#F1F3F4", fontcolor="#202124"]; Reagents [label="Combine:\n- this compound\n- Amine (1.1-1.5 equiv)\n- Pd Precatalyst (e.g., Pd₂(dba)₃)\n- Ligand (e.g., XPhos, BINAP)\n- Strong Base (e.g., NaOt-Bu)\n- Anhydrous Solvent (e.g., Toluene)", fillcolor="#FFFFFF", fontcolor="#202124"]; Heating [label="Heating\n(e.g., 80-110 °C)", fillcolor="#FBBC05", fontcolor="#202124"]; Monitoring [label="Reaction Monitoring\n(TLC or LC-MS)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Quenching [label="Quenching\n(e.g., with NH₄Cl solution)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Purification [label="Purification\n(Column Chromatography)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Product [label="Characterized Aminated Product", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"];

// Edges Setup -> Reagents [label="1."]; Reagents -> Heating [label="2."]; Heating -> Monitoring [label="3. (Until complete)"]; Monitoring -> Quenching [label="4."]; Quenching -> Purification [label="5."]; Purification -> Product [label="6."]; }

References

Scale-Up Synthesis of 2-Bromo-3-fluoro-5-(trifluoromethyl)pyridine: An Essential Intermediate for Advanced Pharmaceuticals and Agrochemicals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Fluorinated Pyridines

The strategic incorporation of fluorine atoms and trifluoromethyl groups into bioactive molecules is a cornerstone of modern drug discovery and agrochemical design. These modifications can profoundly enhance a compound's metabolic stability, membrane permeability, and binding affinity to biological targets. The pyridine scaffold, a ubiquitous motif in pharmaceuticals, becomes particularly valuable when appropriately functionalized. Among these, 2-Bromo-3-fluoro-5-(trifluoromethyl)pyridine stands out as a critical building block, offering multiple reaction sites for the construction of complex molecular architectures. This application note provides a comprehensive guide for the scale-up synthesis of this versatile intermediate, detailing a robust and scalable protocol, in-depth process considerations, and critical safety measures.

Reaction Scheme and Mechanism: A Two-Step Approach to the Target Molecule

The synthesis of this compound is most effectively achieved through a two-step sequence commencing with the amination of a suitable precursor followed by a Sandmeyer reaction. This approach offers a reliable and scalable route to the desired product.

Step 1: Synthesis of the Key Intermediate: 2-Amino-3-fluoro-5-(trifluoromethyl)pyridine

The initial step involves the synthesis of the crucial amine intermediate. A common and scalable method is the nucleophilic aromatic substitution of a halogen atom at the 2-position of a pyridine ring with ammonia. For instance, starting from 2,3-dichloro-5-(trifluoromethyl)pyridine, selective amination at the more reactive 2-position can be achieved.[1]

Step 2: Sandmeyer Bromination

The Sandmeyer reaction is a cornerstone of aromatic chemistry, enabling the conversion of an aryl amine to an aryl halide via a diazonium salt intermediate.[2][3] In this final step, the 2-amino group of the intermediate is converted to a bromo group. The reaction proceeds through the diazotization of the amine with nitrous acid (generated in situ from sodium nitrite and a strong acid), followed by the copper(I) bromide-mediated decomposition of the diazonium salt to yield the final product.[2][3][4] The use of a copper(I) catalyst is crucial for this transformation.[3][5]

Process Development and Scale-Up Considerations

Scaling up a chemical synthesis from the laboratory bench to a pilot or production scale requires careful consideration of several critical parameters to ensure safety, efficiency, and reproducibility.

1. Reagent Selection and Stoichiometry:

  • Starting Material Purity: The purity of the starting 2-halo-3-fluoro-5-(trifluoromethyl)pyridine is crucial to minimize side reactions and simplify purification of the amino intermediate.

  • Ammonia Source: For the amination step, aqueous ammonia is a common and cost-effective choice for scale-up. The concentration and excess used will influence reaction kinetics and pressure buildup in a closed system.

  • Diazotization Reagents: Sodium nitrite should be of high purity and added in a controlled manner to avoid dangerous temperature excursions and the formation of explosive diazonium salts. A slight excess is typically used to ensure complete conversion.

  • Copper(I) Bromide: The quality and reactivity of the CuBr catalyst are critical for the Sandmeyer reaction's success. It is often prepared fresh or purchased from a reliable source.

2. Solvent Selection and Concentration:

  • Amination: The choice of solvent for the amination step depends on the specific precursor and reaction conditions. Protic solvents like water or alcohols can be used.

  • Sandmeyer Reaction: The diazotization is typically carried out in a strong aqueous acid like hydrobromic acid (HBr). The subsequent reaction with CuBr is also performed in an aqueous medium.

3. Temperature and Pressure Control:

  • Amination: This reaction is often performed at elevated temperatures and pressures in a sealed reactor to achieve a reasonable reaction rate. Careful monitoring and control of both parameters are essential for safety and to prevent side reactions.

  • Diazotization: This step is highly exothermic and must be conducted at low temperatures (typically 0-5 °C) to ensure the stability of the diazonium salt intermediate.

  • Sandmeyer Reaction: The decomposition of the diazonium salt is also exothermic and requires controlled temperature management to prevent runaway reactions.

4. Impurity Profile and Control:

  • Amination: Potential impurities include unreacted starting material and over-aminated byproducts.

  • Sandmeyer Reaction: Common side products include the corresponding phenol (from reaction with water) and deaminated pyridine. The formation of these can be minimized by careful control of reaction conditions.

5. Work-up and Purification:

  • Extraction and Washing: A standard aqueous work-up is typically employed to remove inorganic salts and acids.

  • Distillation/Crystallization: The final product, being a liquid at room temperature, is often purified by fractional distillation under reduced pressure. If the product is a solid or can be converted to a solid derivative, recrystallization is a viable alternative for achieving high purity on a large scale.

Detailed Scale-Up Synthesis Protocol

This protocol is designed for the synthesis of this compound on a multi-gram scale. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

Part A: Synthesis of 2-Amino-3-fluoro-5-(trifluoromethyl)pyridine

Reagent/SolventMolar Mass ( g/mol )QuantityMoles
2-Chloro-3-fluoro-5-(trifluoromethyl)pyridine199.54100 g0.501
Aqueous Ammonia (28%)17.03 (as NH3)500 mL~7.8

Protocol:

  • Charge a 1 L stainless steel autoclave with 2-Chloro-3-fluoro-5-(trifluoromethyl)pyridine (100 g, 0.501 mol) and aqueous ammonia (28%, 500 mL).

  • Seal the autoclave and begin stirring.

  • Heat the reaction mixture to 120-130 °C. The internal pressure will rise; monitor closely and ensure it remains within the safe operating limits of the reactor.

  • Maintain the reaction at this temperature for 12-18 hours, monitoring the reaction progress by GC-MS analysis of aliquots.

  • After the reaction is complete, cool the autoclave to room temperature. CAUTION: The reactor will be under pressure. Vent the excess ammonia gas safely into a scrubber.

  • Open the reactor and transfer the reaction mixture to a separatory funnel.

  • Extract the aqueous layer with dichloromethane (3 x 300 mL).

  • Combine the organic layers, wash with brine (200 mL), and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude 2-Amino-3-fluoro-5-(trifluoromethyl)pyridine.

  • Purify the crude product by vacuum distillation or recrystallization from a suitable solvent system (e.g., heptane/ethyl acetate) to obtain the pure amine.

Part B: Sandmeyer Bromination to this compound

Reagent/SolventMolar Mass ( g/mol )QuantityMoles
2-Amino-3-fluoro-5-(trifluoromethyl)pyridine180.1190 g0.500
Hydrobromic Acid (48% aq.)80.91400 mL~3.5
Sodium Nitrite69.0038 g0.550
Copper(I) Bromide143.4586 g0.600
Water18.02As needed-

Protocol:

  • In a 2 L three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and addition funnel, dissolve 2-Amino-3-fluoro-5-(trifluoromethyl)pyridine (90 g, 0.500 mol) in 48% hydrobromic acid (400 mL).

  • Cool the mixture to 0-5 °C in an ice-salt bath.

  • Prepare a solution of sodium nitrite (38 g, 0.550 mol) in water (100 mL) and cool it to 0-5 °C.

  • Add the sodium nitrite solution dropwise to the stirred amine solution, maintaining the temperature between 0-5 °C. The addition should take approximately 1-2 hours.

  • After the addition is complete, stir the resulting diazonium salt solution for an additional 30 minutes at 0-5 °C.

  • In a separate 2 L flask, prepare a solution of copper(I) bromide (86 g, 0.600 mol) in 48% hydrobromic acid (200 mL). Cool this solution to 0-5 °C.

  • Slowly add the cold diazonium salt solution to the stirred copper(I) bromide solution. CAUTION: Nitrogen gas evolution will occur. Ensure adequate ventilation and control the addition rate to manage the effervescence.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 1-2 hours until gas evolution ceases.

  • Cool the reaction mixture to room temperature and extract with diethyl ether (3 x 400 mL).

  • Combine the organic layers and wash sequentially with 1 M sodium hydroxide (2 x 200 mL), water (200 mL), and brine (200 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude this compound by vacuum distillation to yield a colorless to pale yellow liquid.

Safety Precautions

  • General: All manipulations should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • 2-Chloro-3-fluoro-5-(trifluoromethyl)pyridine: This is a halogenated pyridine and should be handled with care. Avoid inhalation, ingestion, and skin contact.

  • Aqueous Ammonia: Corrosive and has a pungent odor. Handle in a well-ventilated area.

  • Diazonium Salts: Are potentially explosive, especially when dry. They should be kept in solution and at low temperatures at all times. Do not isolate the diazonium salt intermediate.

  • Hydrobromic Acid: Is a strong, corrosive acid. Handle with extreme care.

  • Sodium Nitrite: Is an oxidizing agent and is toxic if ingested.

  • Copper(I) Bromide: Can be irritating to the skin, eyes, and respiratory tract.

Process Analytical Technology (PAT)

To ensure consistent quality and optimize the process on a larger scale, the following in-process controls are recommended:

  • Reaction Monitoring:

    • GC-MS: To monitor the progress of both the amination and Sandmeyer reactions by tracking the disappearance of starting materials and the appearance of products and byproducts.

  • Product Quality Control:

    • GC-MS: To determine the purity of the final product and identify any residual impurities.

    • NMR Spectroscopy (¹H, ¹⁹F, ¹³C): To confirm the structure of the final product. The ¹⁹F NMR will be particularly informative for confirming the presence and integrity of the fluorine-containing groups.[6][7]

Visualizing the Synthetic Workflow

Synthesis_Workflow cluster_step1 Step 1: Amination cluster_step2 Step 2: Sandmeyer Bromination Start 2-Chloro-3-fluoro- 5-(trifluoromethyl)pyridine Process1 Autoclave 120-130 °C, 12-18 h Start->Process1 Reagent1 Aqueous Ammonia (28%) Reagent1->Process1 Intermediate 2-Amino-3-fluoro- 5-(trifluoromethyl)pyridine Process1->Intermediate Purification1 Extraction & Vacuum Distillation Intermediate->Purification1 Diazotization Diazotization 0-5 °C Purification1->Diazotization Reagent2 HBr (48%) Reagent2->Diazotization Reagent3 NaNO₂ Reagent3->Diazotization Diazonium Diazonium Salt (in situ) Diazotization->Diazonium Sandmeyer Sandmeyer Reaction 0-60 °C Diazonium->Sandmeyer Reagent4 CuBr Reagent4->Sandmeyer FinalProduct_Crude Crude Product Sandmeyer->FinalProduct_Crude Purification2 Extraction & Vacuum Distillation FinalProduct_Crude->Purification2 FinalProduct_Pure 2-Bromo-3-fluoro- 5-(trifluoromethyl)pyridine Purification2->FinalProduct_Pure

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Reactions with 2-Bromo-3-fluoro-5-(trifluoromethyl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Bromo-3-fluoro-5-(trifluoromethyl)pyridine. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile yet challenging building block. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to help you improve reaction yields and overcome common experimental hurdles. Our approach is rooted in mechanistic principles to provide not just solutions, but a deeper understanding of your chemical system.

Introduction to the Reactivity of this compound

This compound is a highly electron-deficient heteroaromatic compound. This electronic nature, a consequence of the cumulative inductive effects of the fluorine, trifluoromethyl group, and the pyridine nitrogen, dictates its reactivity. While the C-Br bond at the 2-position is activated towards oxidative addition in palladium-catalyzed cross-coupling reactions, the electron-deficient nature of the pyridine ring and the presence of the 3-fluoro substituent present unique challenges.

This guide will focus on troubleshooting the most common and powerful cross-coupling reactions utilized with this substrate: Suzuki-Miyaura coupling, Buchwald-Hartwig amination, Sonogashira coupling, and Negishi coupling.

Part 1: Troubleshooting Guide for Common Cross-Coupling Reactions

This section is formatted in a question-and-answer style to directly address issues you may encounter in the laboratory.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation. However, with this compound, several issues can arise.

Question 1: My Suzuki-Miyaura reaction is sluggish, showing low conversion to the desired biaryl product. What are the likely causes and how can I improve the yield?

Answer:

Low conversion with this substrate is a common issue and can often be traced back to several factors related to its electron-deficient nature.

  • Causality: The pyridine nitrogen can coordinate to the palladium catalyst, leading to catalyst inhibition or deactivation. Additionally, the transmetalation step of the catalytic cycle can be slow for electron-deficient heteroaryl halides.

  • Troubleshooting Steps:

    • Catalyst and Ligand Selection: Standard catalysts like Pd(PPh₃)₄ may be ineffective. The use of bulky, electron-rich phosphine ligands is crucial to shield the palladium center from the pyridine nitrogen and promote the reductive elimination step.

      • Recommended Ligands: Buchwald-type ligands such as XPhos, SPhos, or RuPhos are excellent starting points. N-heterocyclic carbene (NHC) ligands can also be effective.

      • Palladium Source: Using pre-formed palladium precatalysts (e.g., XPhos Pd G2 or G3) can provide more consistent and reproducible results compared to generating the active catalyst in situ.

    • Base Selection: The choice of base is critical. While stronger bases can facilitate transmetalation, they can also promote side reactions.

      • Recommended Bases: Start with a moderately strong base like K₂CO₃ or Cs₂CO₃. If the reaction is still sluggish, a stronger base like K₃PO₄ can be screened. The use of aqueous base solutions should be done with caution to avoid protodeboronation of the boronic acid.

    • Solvent System: The solubility of all components is key.

      • Recommended Solvents: Aprotic polar solvents such as 1,4-dioxane, DME, or toluene, often with a small amount of water to aid in dissolving the base, are commonly used. Anhydrous conditions should be maintained if using non-aqueous base systems.

    • Boronic Acid/Ester Stability: Electron-deficient heteroarylboronic acids can be unstable.

      • Alternative Reagents: Consider using more stable boronic esters (e.g., pinacol esters) or potassium trifluoroborate salts to minimize protodeboronation.

ParameterStarting RecommendationAlternative OptionsRationale
Palladium Precatalyst XPhos Pd G2 (2-5 mol%)SPhos Pd G2, RuPhos Pd G2Precatalysts ensure efficient generation of the active Pd(0) species.
Ligand XPhos (if not using a precatalyst)SPhos, RuPhosBulky, electron-rich ligands accelerate reductive elimination and prevent catalyst inhibition.
Base K₂CO₃ (2-3 equiv.)Cs₂CO₃, K₃PO₄Choice of base influences the rate of transmetalation.
Solvent 1,4-Dioxane/H₂O (10:1)Toluene/H₂O, DMEEnsures solubility of reactants and catalyst.
Temperature 80-110 °CHigher temperatures can improve reaction rates but may also lead to decomposition.

Question 2: I am observing significant amounts of debromination of my starting material and homocoupling of my boronic acid. How can I suppress these side reactions?

Answer:

These are common side reactions, particularly with electron-deficient aryl halides.

  • Causality of Debromination (Hydrodehalogenation): This occurs when the organopalladium intermediate reacts with a proton source before reductive elimination. Water, alcohols, or even trace impurities in amines or solvents can be the proton source.

  • Causality of Homocoupling: The oxidative coupling of two boronic acid molecules is often promoted by the presence of oxygen.

  • Troubleshooting Steps:

    • Rigorous Inert Atmosphere: Ensure the reaction is set up under a strict inert atmosphere (argon or nitrogen) to exclude oxygen. Degas all solvents thoroughly before use (e.g., by sparging with argon or freeze-pump-thaw cycles).

    • Dry Solvents and Reagents: Use anhydrous solvents and ensure all reagents are dry to minimize sources of protons for debromination.

    • Reaction Temperature: Lowering the reaction temperature may disfavor the homocoupling pathway.

    • Palladium Source: Using a Pd(0) source directly, such as Pd₂(dba)₃ with a suitable ligand, can sometimes reduce homocoupling compared to the in-situ reduction of Pd(II) sources.

Buchwald-Hartwig Amination

The formation of C-N bonds via Buchwald-Hartwig amination is a powerful tool in medicinal chemistry. The electron-deficient nature of this compound makes it a good substrate for this reaction, but optimization is often necessary.

Question 3: My Buchwald-Hartwig amination is not going to completion, or I am seeing decomposition of my starting material. What should I try?

Answer:

Incomplete conversion or decomposition in Buchwald-Hartwig reactions with this substrate often points to issues with the catalyst system or reaction conditions being too harsh.

  • Causality: Similar to Suzuki coupling, catalyst inhibition by the pyridine nitrogen can be a problem. Additionally, the strong bases used can sometimes lead to decomposition of the sensitive substrate or product, especially at elevated temperatures.

  • Troubleshooting Workflow:

    G start Low Conversion / Decomposition ligand Optimize Ligand: - Use bulky, electron-rich ligands (e.g., XPhos, RuPhos, BrettPhos) start->ligand base Screen Bases: - Start with NaOtBu or LHMDS - Try milder bases if decomposition occurs (K₂CO₃, K₃PO₄) ligand->base temp Adjust Temperature: - Lower temperature to minimize decomposition - Gradually increase if reaction is too slow base->temp solvent Check Solvent: - Ensure anhydrous and degassed - Toluene or Dioxane are good starting points temp->solvent result Improved Yield solvent->result

    Caption: Troubleshooting workflow for Buchwald-Hartwig amination.

  • Detailed Recommendations:

    • Ligand Selection: The choice of ligand is paramount. Bulky biarylphosphine ligands are generally the most effective.

      • Recommended Ligands: BrettPhos, RuPhos, and XPhos have been specifically designed for challenging aminations and are excellent choices.

    • Base Strength: The base is crucial for the deprotonation of the amine.

      • Strong Bases: Sodium tert-butoxide (NaOtBu) and lithium hexamethyldisilazide (LHMDS) are common strong bases that are effective.

      • Milder Bases: If substrate or product decomposition is observed, switching to a weaker base like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) may be beneficial, although this might require higher temperatures or longer reaction times.

    • Temperature Control: High temperatures can accelerate catalyst decomposition and side reactions. It is often best to run the reaction at the lowest effective temperature.

    • Amine Quality: Use high-purity amines, as impurities can sometimes act as hydrogen donors, leading to hydrodehalogenation.

ParameterStarting RecommendationAlternative OptionsRationale
Palladium Precatalyst BrettPhos Pd G3 (1-3 mol%)XPhos Pd G3, RuPhos Pd G2Modern precatalysts are highly active and reliable for challenging substrates.
Base NaOtBu (1.5-2.0 equiv.)LHMDS, K₃PO₄The strength of the base directly impacts the rate of amine deprotonation.
Solvent Toluene (anhydrous, degassed)1,4-Dioxane, CPMESolvent choice affects solubility and catalyst stability.
Temperature 80-100 °CRoom temperature to 120 °CBalance reaction rate against potential for thermal decomposition.
Sonogashira and Negishi Couplings

For the introduction of alkynyl and a broader range of organometallic partners, Sonogashira and Negishi couplings are valuable.

Question 4: I am attempting a Sonogashira coupling and observing low yields and/or Glaser homocoupling of the alkyne. What are the key parameters to optimize?

Answer:

  • Causality: Low yields can be due to catalyst inhibition. Glaser homocoupling is a common side reaction in Sonogashira couplings, especially when the cross-coupling is slow.

  • Troubleshooting Steps:

    • Catalyst System: A combination of a palladium catalyst and a copper(I) co-catalyst is traditional. However, copper-free conditions can also be effective and may reduce homocoupling.

      • Recommended Palladium Catalysts: Pd(PPh₃)₄ or a combination of PdCl₂(PPh₃)₂ and a copper(I) source like CuI are standard. For copper-free conditions, palladium precatalysts with bulky ligands can be used.

    • Base: An amine base is typically used, which also often serves as the solvent.

      • Recommended Bases: Triethylamine (Et₃N) or diisopropylethylamine (DIPEA) are common choices.

    • Inert Atmosphere: Rigorous exclusion of oxygen is critical to prevent Glaser coupling. Ensure all reagents and the reaction vessel are thoroughly deoxygenated. A protocol for a similar substrate, 6-bromo-3-fluoro-2-cyanopyridine, successfully used Pd(PPh₃)₄ and CuI in a THF/Et₃N solvent system under an inert atmosphere.[1]

Question 5: I want to perform a Negishi coupling to introduce an alkyl or functionalized aryl group. What are the critical considerations?

Answer:

  • Causality: The main challenge in Negishi coupling is the preparation and handling of the organozinc reagent, which is moisture and air-sensitive.

  • Troubleshooting Steps:

    • Preparation of the Organozinc Reagent: The organozinc reagent can be prepared from the corresponding organolithium or Grignard reagent by transmetalation with a zinc salt (e.g., ZnCl₂). It is crucial that this is done under strictly anhydrous and inert conditions.

    • Catalyst System: Palladium catalysts with phosphine ligands are typically used.

      • Recommended Catalysts: Pd(PPh₃)₄ or Pd(dppf)Cl₂ are good starting points. For more challenging couplings, catalysts with bulky, electron-rich ligands may be required.

    • Solvent: Anhydrous ethereal solvents are typically used.

      • Recommended Solvents: THF or DME are common choices.

Part 2: Frequently Asked Questions (FAQs)

Q1: Why is this compound a challenging substrate for cross-coupling reactions?

A1: The primary challenge arises from the pyridine nitrogen atom, which can act as a ligand and poison the palladium catalyst. The strong electron-withdrawing nature of the fluoro and trifluoromethyl groups makes the pyridine ring highly electron-deficient, which can slow down the oxidative addition step in some cases, but more significantly, it can affect the stability of intermediates.

Q2: Can I use microwave irradiation to accelerate my reactions with this substrate?

A2: Yes, microwave heating can often be beneficial in accelerating these reactions and improving yields, especially for sluggish couplings. However, it is important to carefully monitor the reaction temperature and pressure, as decomposition can also be accelerated at higher temperatures. Start with lower temperatures and shorter reaction times and optimize from there.

Q3: Are there any alternatives to boronic acids for Suzuki-Miyaura couplings that might be more stable?

A3: Yes, potassium organotrifluoroborates and MIDA boronates are often more stable alternatives to boronic acids, particularly for heteroaromatic systems. They are less prone to protodeboronation and can sometimes provide higher and more reproducible yields.

Q4: I am observing the formation of a black precipitate (palladium black) in my reaction. What does this mean and how can I prevent it?

A4: The formation of palladium black indicates catalyst decomposition. This can be caused by several factors, including high temperatures, the presence of oxygen, or an unstable ligand-catalyst complex. To prevent this, ensure a strictly inert atmosphere, consider using a more robust and sterically hindered ligand, and try running the reaction at a lower temperature.

Q5: Is it possible to perform selective mono-functionalization if there were another halogen on the pyridine ring?

A5: Yes, in dihalogenated pyridines, the reactivity of the halogens often differs, allowing for selective mono-functionalization. For instance, in a dibromopyridine, the bromine at the 2- or 6-position is generally more reactive in palladium-catalyzed cross-coupling than a bromine at the 3- or 5-position due to the electronic influence of the pyridine nitrogen.[2]

References

Technical Support Center: Purification of 2-Bromo-3-fluoro-5-(trifluoromethyl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 2-Bromo-3-fluoro-5-(trifluoromethyl)pyridine. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile pharmaceutical intermediate. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during the purification of this compound. The protocols and advice provided are grounded in established chemical principles and practical laboratory experience.

Understanding the Molecule and Potential Impurities

This compound is a highly functionalized pyridine ring, making it a valuable building block in the synthesis of complex molecules for the pharmaceutical and agrochemical industries.[1] Its purification can be challenging due to the presence of multiple reactive sites and the potential for isomeric byproducts.

A common synthetic route to analogous compounds, such as 2-bromo-3-chloro-5-(trifluoromethyl)pyridine, involves the treatment of the corresponding 2-hydroxypyridine with a brominating agent like phosphorus oxybromide.[2] Adapting this to our target molecule, a plausible synthesis would start from 3-fluoro-2-hydroxy-5-(trifluoromethyl)pyridine.

Based on this likely synthetic pathway, common impurities may include:

  • Unreacted starting material: 3-fluoro-2-hydroxy-5-(trifluoromethyl)pyridine.

  • Isomeric byproducts: Bromination at other positions on the pyridine ring, although less likely due to directing effects.

  • Hydrolysis product: If moisture is present, the product can revert to the starting hydroxypyridine.

  • Residual brominating agent and its byproducts.

The purification strategy must effectively separate the desired product from these potential contaminants.

Purification Techniques: Troubleshooting and FAQs

This section provides a question-and-answer-style guide to troubleshoot common issues encountered during the purification of this compound.

Fractional Vacuum Distillation

Q1: I am attempting to purify this compound by distillation, but I am experiencing decomposition and low yield. What are the likely causes and solutions?

A1: Decomposition during distillation is a common issue with halogenated pyridines, especially at elevated temperatures. The trifluoromethyl group is strongly electron-withdrawing, which can influence the thermal stability of the molecule.[3]

Troubleshooting Steps:

  • Reduce the Distillation Pressure: The most critical parameter is to lower the boiling point by reducing the pressure. A high-vacuum pump is recommended. For analogous compounds like 2-bromo-5-fluorobenzotrifluoride, distillation has been successfully performed at pressures around 40 mmHg.[4]

  • Control the Temperature: Use an oil bath with a magnetic stirrer for uniform heating. Avoid direct heating with a heating mantle, which can cause localized overheating. The distillation temperature should be kept as low as possible.

  • Minimize Residence Time: Use a short-path distillation apparatus to minimize the time the compound spends at high temperatures.

  • Ensure an Inert Atmosphere: While under vacuum, ensure the system is free of leaks to prevent oxidation.

Experimental Protocol: Fractional Vacuum Distillation

  • Apparatus Setup: Assemble a short-path fractional distillation apparatus. Ensure all glassware is dry and joints are properly sealed with vacuum grease.

  • Crude Material Preparation: Place the crude this compound in the distillation flask with a magnetic stir bar.

  • Initiate Vacuum: Gradually apply vacuum to the system. A pressure of 10-40 mmHg is a good starting point.

  • Heating: Gently heat the distillation flask in an oil bath.

  • Fraction Collection: Collect the fractions based on the boiling point at the applied pressure. The main fraction should be a clear, colorless to light yellow liquid.[5]

  • Purity Analysis: Analyze the collected fractions by GC-MS and NMR to confirm purity.

ParameterRecommended ValueRationale
Pressure 10 - 40 mmHgLowers the boiling point to prevent thermal decomposition.
Bath Temperature Start low and increase graduallyAvoids rapid boiling and potential decomposition.
Apparatus Short-path distillationMinimizes product loss and reduces thermal stress.

dot

Distillation_Troubleshooting cluster_solutions Solutions Decomposition Decomposition during Distillation HighTemp High Temperature Decomposition->HighTemp Primary Cause LongTime Prolonged Heating Time Decomposition->LongTime Contributes to Oxidation Oxidation Decomposition->Oxidation Possible Cause ReducePressure Reduce Pressure (Vacuum Distillation) HighTemp->ReducePressure ShortPath Use Short-Path Apparatus LongTime->ShortPath InertAtmo Ensure Inert Atmosphere Oxidation->InertAtmo

Caption: Troubleshooting logic for distillation decomposition.

Flash Column Chromatography

Q2: My compound is streaking on the silica gel column, leading to poor separation. How can I improve the chromatography?

A2: Streaking of basic compounds like pyridines on silica gel is a frequent problem. The slightly acidic nature of silica gel can lead to strong interactions with the basic nitrogen atom of the pyridine ring.

Troubleshooting Steps:

  • Deactivate the Silica Gel: Add a small amount of a basic modifier, such as triethylamine (Et3N), to your eluent system. A concentration of 0.1-1% is typically sufficient to neutralize the acidic sites on the silica gel and improve peak shape.[6]

  • Optimize the Solvent System: A common eluent system for compounds of this polarity is a mixture of hexanes and ethyl acetate. Start with a low polarity (e.g., 95:5 hexanes:ethyl acetate) and gradually increase the polarity (gradient elution) to achieve good separation.[7]

  • Dry Loading: If the crude product has poor solubility in the initial eluent, consider adsorbing it onto a small amount of silica gel or Celite. This "dry loading" technique often leads to better band sharpness and improved separation.[8]

Experimental Protocol: Flash Column Chromatography

  • Column Packing: Pack a glass column with silica gel 60 (230-400 mesh) as a slurry in the initial, low-polarity eluent.

  • Sample Loading:

    • Wet Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent and load it onto the column.

    • Dry Loading: Dissolve the crude product in a volatile solvent (e.g., dichloromethane), add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the column.

  • Elution: Begin elution with a low-polarity solvent system (e.g., 98:2 hexanes:ethyl acetate with 0.1% triethylamine). Gradually increase the proportion of the more polar solvent.

  • Fraction Collection: Collect fractions and monitor them by thin-layer chromatography (TLC).

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure.

ParameterRecommended ConditionRationale
Stationary Phase Silica Gel 60 (230-400 mesh)Standard for flash chromatography.
Mobile Phase Hexanes/Ethyl Acetate GradientAllows for separation of compounds with different polarities.
Modifier 0.1 - 1% TriethylaminePrevents streaking by neutralizing acidic silica.

dot

Chromatography_Workflow Start Crude Product TLC TLC Analysis to Determine Solvent System Start->TLC ColumnPacking Pack Column with Silica Gel and Eluent TLC->ColumnPacking SampleLoading Load Sample (Wet or Dry) ColumnPacking->SampleLoading Elution Elute with Gradient (e.g., Hexanes/EtOAc + Et3N) SampleLoading->Elution CollectFractions Collect Fractions Elution->CollectFractions MonitorTLC Monitor Fractions by TLC CollectFractions->MonitorTLC CombinePure Combine Pure Fractions MonitorTLC->CombinePure Identify Pure Fractions Evaporate Evaporate Solvent CombinePure->Evaporate PureProduct Pure Product Evaporate->PureProduct

Caption: General workflow for flash column chromatography.

Recrystallization

Q3: I am unable to find a suitable solvent for the recrystallization of my product. It either dissolves completely or not at all. What should I do?

A3: Finding a single suitable solvent for recrystallization can be challenging. In such cases, a mixed-solvent system is often effective. This involves using a "good" solvent in which the compound is highly soluble and a "poor" solvent in which it is sparingly soluble.

Troubleshooting Steps:

  • Identify a "Good" and "Poor" Solvent: Through small-scale solubility tests, identify a solvent that readily dissolves your compound (e.g., ethyl acetate, dichloromethane) and one in which it is poorly soluble (e.g., hexanes, pentane).

  • Perform a Mixed-Solvent Recrystallization:

    • Dissolve the crude product in a minimal amount of the hot "good" solvent.

    • Slowly add the "poor" solvent dropwise to the hot solution until it becomes slightly cloudy (the point of saturation).

    • Add a few more drops of the "good" solvent to redissolve the precipitate.

    • Allow the solution to cool slowly to room temperature, then in an ice bath to induce crystallization.

Experimental Protocol: Mixed-Solvent Recrystallization

  • Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of a "good" solvent (e.g., ethyl acetate). Heat the mixture gently to dissolve the solid.

  • Induce Saturation: While hot, add a "poor" solvent (e.g., hexanes) dropwise until a persistent cloudiness is observed.

  • Clarification: Add a few drops of the hot "good" solvent to make the solution clear again.

  • Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. If crystals do not form, gently scratch the inside of the flask with a glass rod or add a seed crystal.

  • Cooling: Place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of the cold "poor" solvent, and dry under vacuum.

"Good" Solvents (Examples)"Poor" Solvents (Examples)
Ethyl AcetateHexanes
DichloromethanePentane
AcetoneWater (if applicable)

Purity Assessment

Q4: How can I confirm the purity of my final product and identify any remaining impurities?

A4: A combination of analytical techniques is recommended for comprehensive purity assessment.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent technique for assessing the purity of volatile compounds. The gas chromatogram will show the relative amounts of different components, while the mass spectrum provides information about the molecular weight and fragmentation pattern, which can help in identifying impurities.[9][10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Will show the proton signals of the pyridine ring. The integration of these signals should correspond to the expected number of protons. Impurities will present as additional peaks.

    • ¹⁹F NMR: This is particularly useful for fluorinated compounds. The trifluoromethyl group will give a characteristic signal. The presence of other fluorine-containing impurities will be readily apparent.[11][12]

    • ¹³C NMR: Provides information about the carbon skeleton of the molecule.

By comparing the spectra of your purified product with reference spectra and analyzing any unexpected signals, you can confidently determine the purity and identify the structure of any remaining impurities.

References

Technical Support Center: A Guide to the Stability and Storage of 2-Bromo-3-fluoro-5-(trifluoromethyl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Bromo-3-fluoro-5-(trifluoromethyl)pyridine. This guide is designed for researchers, scientists, and professionals in drug development who utilize this versatile building block in their synthetic endeavors. My aim is to provide you with not just procedural steps, but a deeper understanding of the chemical principles governing the stability and handling of this reagent, enabling you to anticipate and troubleshoot potential challenges in your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common questions and issues that may arise during the storage and handling of this compound, providing explanations grounded in its chemical properties.

Storage and Handling

Question 1: What are the optimal long-term storage conditions for this compound?

Answer: For long-term stability, it is recommended to store this compound in a tightly sealed container in a cool, dry, and well-ventilated area.[1][2][3] Some suppliers recommend refrigerated storage ("Store Cold") to minimize the potential for degradation over time.[4] The key is to protect the compound from moisture, excessive heat, and incompatible substances.

Question 2: I've noticed a slight yellowing of my this compound sample over time. Is it still usable?

Answer: The appearance of a colorless to yellow liquid is considered normal for this product.[1] However, a significant change in color, such as turning dark yellow or brown, could indicate degradation. The pyridine ring system, particularly with its halogen substituents, can be susceptible to slow decomposition, which may be accelerated by exposure to air or light. It is advisable to assess the purity of a discolored sample by an appropriate analytical method (e.g., NMR, GC-MS) before use in a critical reaction.

Question 3: Is this compound sensitive to air or moisture?

Answer: While the Safety Data Sheets (SDS) indicate that the compound is stable under normal conditions, the general best practice for halogenated pyridines is to handle them under an inert atmosphere (e.g., nitrogen or argon), especially for long-term storage or when used in moisture-sensitive reactions. Pyridine derivatives can be hygroscopic, and the presence of moisture could potentially lead to slow hydrolysis or other side reactions, particularly if acidic or basic impurities are present.

In-Experiment Troubleshooting

Question 4: My reaction with this compound is giving low yields or unexpected side products. Could the stability of the starting material be the issue?

Answer: This is a plausible concern. If you have ruled out other experimental variables (e.g., solvent purity, reaction temperature, catalyst activity), the integrity of your this compound should be investigated. Incompatibility with certain reagents is a key consideration. For instance, this compound is incompatible with strong oxidizing agents and strong bases.[1]

  • With Strong Bases: The use of strong bases could potentially lead to deprotonation of the pyridine ring or promote unwanted side reactions.

  • With Nucleophiles: The bromine atom at the 2-position is susceptible to nucleophilic aromatic substitution. If your reaction mixture contains unintended nucleophiles, this could consume your starting material.

  • With Catalysts: In metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), the purity of the this compound is critical. Trace impurities could potentially poison the catalyst, leading to lower yields.

Question 5: What are the expected hazardous decomposition products of this compound?

Answer: Under thermal decomposition or in the event of a fire, this compound can release hazardous substances. These include carbon monoxide (CO), carbon dioxide (CO2), nitrogen oxides (NOx), hydrogen fluoride (HF), and hydrogen bromide (HBr).[1][2] This underscores the importance of handling the compound in a well-ventilated fume hood and avoiding excessive heat.

Quantitative Data Summary

The following table summarizes key physical and safety data for this compound.

PropertyValueSource
Appearance Colorless to Yellow Liquid[1]
Molecular Formula C6H2BrF4N
Molecular Weight 243.98 g/mol
Boiling Point 67 - 70 °C @ 25 Torr[1]
Storage Temperature Room Temperature / Refrigerated[1][4]
Incompatible Materials Strong oxidizing agents, Bases[1]
Hazardous Decomposition CO, CO2, NOx, HF, HBr[1][2]

Experimental Protocol: Preparation of a Stock Solution for Reaction

This protocol outlines the best practices for preparing a solution of this compound for use in a typical cross-coupling reaction.

Objective: To prepare a 0.5 M stock solution of this compound in anhydrous 1,4-dioxane.

Materials:

  • This compound

  • Anhydrous 1,4-dioxane (or other suitable anhydrous solvent)

  • Oven-dried glassware (e.g., volumetric flask, syringe)

  • Inert atmosphere (Nitrogen or Argon)

  • Septa and needles

Procedure:

  • Glassware Preparation: Ensure all glassware is thoroughly dried in an oven at >100 °C for several hours and allowed to cool in a desiccator.

  • Inert Atmosphere: Assemble the glassware and purge with a gentle stream of nitrogen or argon for several minutes.

  • Solvent Transfer: Using a dry syringe, transfer the required volume of anhydrous 1,4-dioxane to the volumetric flask.

  • Reagent Transfer: Weigh the required amount of this compound in a separate vial under an inert atmosphere if possible, or work quickly in a fume hood.

  • Dissolution: Carefully add the this compound to the solvent in the volumetric flask.

  • Homogenization: Seal the flask and gently swirl until the solid is completely dissolved.

  • Storage: If the solution is not for immediate use, store it under an inert atmosphere in a tightly sealed container, protected from light. For extended storage, refrigeration is recommended.

Visualizations

Troubleshooting Workflow for Unexpected Reactivity

This decision tree provides a logical workflow for troubleshooting experiments where the stability or reactivity of this compound is .

G start Unexpected Reaction Outcome (Low Yield, Side Products) check_reagent Verify Purity of This compound (e.g., NMR, GC-MS) start->check_reagent reagent_ok Purity Confirmed check_reagent->reagent_ok Is Purity >97%? reagent_bad Purity Compromised check_reagent->reagent_bad Is Purity <97%? check_conditions Review Reaction Conditions reagent_ok->check_conditions purify Purify Reagent (e.g., Distillation, Chromatography) reagent_bad->purify new_reagent Source Fresh Reagent reagent_bad->new_reagent end Proceed with Experiment purify->end new_reagent->end conditions_ok Conditions Appear Correct check_conditions->conditions_ok Are Conditions Standard? incompatibilities Investigate Potential Incompatibilities (Strong Base, Nucleophiles) conditions_ok->incompatibilities reoptimize Re-optimize Reaction (Solvent, Temperature, Catalyst) incompatibilities->reoptimize reoptimize->end

Caption: Troubleshooting workflow for unexpected reactivity.

Recommended Storage and Handling Logic

This diagram illustrates the key considerations for the proper storage and handling of this compound to ensure its long-term stability.

G storage Recommended Storage Tightly Sealed Container Cool, Dry, Well-Ventilated Area Protect from Light Consider Refrigeration for Long-Term Storage handling Handling Precautions Use in a Fume Hood Wear Appropriate PPE Avoid Incompatible Materials (Strong Bases, Oxidizers) Consider Inert Atmosphere for Sensitive Reactions stability Chemical Stability stability->storage stability->handling

Caption: Key storage and handling considerations.

References

Technical Support Center: Optimizing Catalyst Loading for 2-Bromo-3-fluoro-5-(trifluoromethyl)pyridine Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing cross-coupling reactions with 2-Bromo-3-fluoro-5-(trifluoromethyl)pyridine. This guide is designed for researchers, scientists, and drug development professionals who are working with this challenging, electron-deficient heterocyclic building block. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the complexities of achieving high-yielding and reproducible coupling reactions.

Introduction: The Challenge of Coupling this compound

This compound is a valuable building block in medicinal and agrochemical research due to the unique properties imparted by its fluorine and trifluoromethyl substituents. However, these same electron-withdrawing groups, combined with the inherent electron-deficient nature of the pyridine ring, present significant challenges in palladium-catalyzed cross-coupling reactions. The primary hurdles include:

  • Catalyst Inhibition: The lone pair of electrons on the pyridine nitrogen can coordinate with the palladium catalyst, leading to the formation of inactive species and hindering the catalytic cycle.[1]

  • Sluggish Oxidative Addition: The strong electron-withdrawing effect of the substituents deactivates the C-Br bond, making the initial oxidative addition step of the catalytic cycle difficult.

  • Increased Potential for Side Reactions: The electron-deficient nature of the substrate can promote undesirable side reactions such as protodeboronation of the boronic acid partner and catalyst decomposition.

This guide provides a systematic approach to overcoming these challenges by focusing on the critical aspect of optimizing the catalyst system and reaction conditions.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

This section addresses common issues encountered during the coupling of this compound in a question-and-answer format.

Q1: My Suzuki-Miyaura coupling reaction with this compound is giving very low to no yield. What are the first things I should check?

A1: Low yields with this substrate are a common issue. A systematic check of the following parameters is the best approach:

  • Inert Atmosphere: The active Pd(0) catalyst is highly sensitive to oxygen. Ensure your reaction is set up under a rigorously inert atmosphere (Argon or Nitrogen) and that all solvents have been properly degassed.[2]

  • Reagent Quality: Verify the purity of your this compound and the boronic acid. Boronic acids are particularly susceptible to degradation and protodeboronation, especially if they are old or have been stored improperly.[3]

  • Catalyst and Ligand Choice: Standard catalysts like Pd(PPh₃)₄ may not be effective for this electron-deficient substrate. The use of bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos is often necessary to promote the challenging oxidative addition and prevent catalyst inhibition by the pyridine nitrogen.[1]

  • Base Selection: The choice of base is critical. For challenging couplings, stronger bases like Cs₂CO₃ or K₃PO₄ are often more effective than weaker ones like K₂CO₃. Ensure the base is anhydrous and finely powdered for optimal reactivity.[4]

Q2: I am observing a significant amount of homocoupling of my boronic acid. How can I minimize this?

A2: Homocoupling is a common side reaction, often exacerbated by the presence of oxygen. To mitigate this:

  • Rigorous Degassing: Improve your degassing procedure for all solvents. Multiple freeze-pump-thaw cycles are generally more effective than sparging with an inert gas.

  • Palladium Source: Using a Pd(0) source directly, such as Pd(PPh₃)₄, can sometimes reduce homocoupling that may occur during the in-situ reduction of Pd(II) precursors like Pd(OAc)₂.[2]

  • Reaction Temperature: Lowering the reaction temperature may disfavor the homocoupling pathway relative to the desired cross-coupling.

Q3: I am seeing a significant amount of protodeboronation of my boronic acid. What can I do to prevent this?

A3: Protodeboronation is the cleavage of the C-B bond of the boronic acid by a proton source, and it is a common issue with heteroaryl boronic acids.[3] To prevent this:

  • Use Boronic Esters: Pinacol esters or MIDA boronates are more stable towards hydrolysis and protodeboronation than their corresponding boronic acids.[3]

  • Anhydrous Conditions: Ensure that all your reagents and solvents are scrupulously dry.

  • Weaker Base: If compatible with your reaction, a milder base may reduce the rate of protodeboronation.

Q4: My reaction has turned black, and the starting material is not being consumed. What does this indicate?

A4: The formation of palladium black is a sign of catalyst decomposition and deactivation.[2] This can be caused by:

  • High Temperatures: Excessive heat can accelerate catalyst decomposition. Try running the reaction at the lowest effective temperature.

  • Ligand Instability: The phosphine ligand may be degrading under the reaction conditions. Consider using more robust ligands, such as N-heterocyclic carbenes (NHCs).

  • Poor Solubility: If reagents are not fully dissolved, localized high concentrations can lead to catalyst decomposition. Adding a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can sometimes help stabilize the palladium catalyst.[2]

Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting common issues in the coupling of this compound.

Troubleshooting_Workflow Start Low or No Yield Check_Inert Verify Inert Atmosphere & Reagent Quality Start->Check_Inert Optimize_Catalyst Optimize Catalyst System (Ligand & Pre-catalyst) Check_Inert->Optimize_Catalyst If still low yield Screen_Base Screen Bases (e.g., K3PO4, Cs2CO3) Optimize_Catalyst->Screen_Base Screen_Solvent Screen Solvents (e.g., Dioxane, Toluene, THF) Screen_Base->Screen_Solvent Vary_Temp Vary Temperature Screen_Solvent->Vary_Temp Side_Reaction Identify Side Products (GC-MS/LC-MS) Vary_Temp->Side_Reaction If still low yield Success Successful Coupling Vary_Temp->Success Yield improves Homocoupling Homocoupling Observed Side_Reaction->Homocoupling Biaryl byproduct Protodeboronation Protodeboronation Observed Side_Reaction->Protodeboronation Deborylated arene Improve_Degassing Improve Degassing Use Pd(0) source Homocoupling->Improve_Degassing Use_Boronic_Ester Use Boronic Ester (Pinacol, MIDA) Protodeboronation->Use_Boronic_Ester Improve_Degassing->Success Use_Boronic_Ester->Success

Caption: A logical workflow to diagnose and solve common issues.

Optimizing Catalyst Loading: Experimental Protocol

This section provides a detailed protocol for a screening experiment to optimize the catalyst loading for the Suzuki-Miyaura coupling of this compound with a representative boronic acid.

Materials
  • This compound

  • Arylboronic acid (e.g., 4-methoxyphenylboronic acid)

  • Palladium pre-catalyst (e.g., XPhos Pd G3)

  • Base (e.g., K₃PO₄, finely powdered and dried)

  • Anhydrous solvent (e.g., 1,4-dioxane)

  • Array of reaction vials (e.g., 2 mL microwave vials with stir bars)

  • Inert gas supply (Argon or Nitrogen)

  • Standard laboratory glassware for workup and analysis (TLC, GC-MS, LC-MS)

Experimental Setup for Catalyst Loading Screen
  • Stock Solution Preparation:

    • Prepare a stock solution of this compound in 1,4-dioxane (e.g., 0.2 M).

    • Prepare a stock solution of the arylboronic acid in 1,4-dioxane (e.g., 0.3 M, for 1.5 equivalents).

  • Reaction Array Setup:

    • To each of a series of reaction vials, add the desired amount of palladium pre-catalyst to screen a range of loadings (e.g., 0.5 mol%, 1 mol%, 2 mol%, 3 mol%).

    • To each vial, add the base (e.g., K₃PO₄, 2.0 equivalents).

    • Seal the vials with septa and purge with an inert gas for 10-15 minutes.

  • Reagent Addition:

    • Under a positive pressure of inert gas, add the stock solution of this compound to each vial.

    • Add the stock solution of the arylboronic acid to each vial.

  • Reaction and Monitoring:

    • Place the array of vials in a preheated heating block or oil bath (e.g., 100 °C).

    • Stir the reactions vigorously.

    • Monitor the progress of each reaction at set time points (e.g., 1h, 4h, 12h) by taking small aliquots for analysis by TLC, GC-MS, or LC-MS.

  • Workup and Analysis:

    • Once the reactions are complete (or have reached a plateau), cool the vials to room temperature.

    • Quench the reactions with water and extract with an organic solvent (e.g., ethyl acetate).

    • Analyze the crude product mixtures to determine the conversion and yield for each catalyst loading.

Data Presentation: Catalyst System Screening

The following table provides a template for summarizing the results of a catalyst system screen.

EntryPd Pre-catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
1Pd₂(dba)₃ (1)SPhos (2)K₃PO₄ (2)Dioxane10012Result
2Pd(OAc)₂ (2)XPhos (4)Cs₂CO₃ (2)Toluene11012Result
3XPhos Pd G3 (1)-K₃PO₄ (2)Dioxane10012Result
4RuPhos Pd G3 (1)-K₂CO₃ (3)THF/H₂O8024Result

Catalytic Cycle and Key Considerations

The following diagram illustrates the generally accepted catalytic cycle for the Suzuki-Miyaura reaction and highlights the steps that are particularly challenging for this compound.

Suzuki_Cycle cluster_challenges Key Challenges for this compound Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd + Ar-X PdII Ar-Pd(II)L_n-X OxAdd->PdII Transmetalation Transmetalation PdII->Transmetalation + [Ar'B(OH)_3]^- PdII_Ar Ar-Pd(II)L_n-Ar' Transmetalation->PdII_Ar RedElim Reductive Elimination PdII_Ar->RedElim RedElim->Pd0 + Ar-Ar'

Caption: The Suzuki-Miyaura catalytic cycle with challenging steps highlighted.

Key Mechanistic Insights:

  • Oxidative Addition (Highlighted): This is often the rate-limiting step for electron-deficient aryl halides. The use of bulky, electron-rich ligands is crucial to facilitate the insertion of the Pd(0) catalyst into the C-Br bond.

  • Catalyst Inhibition (Highlighted Pd(0)Lₙ): The pyridine nitrogen can coordinate to the Pd(0) species, forming an off-cycle, inactive complex. Sterically demanding ligands can disfavor this coordination.

  • Transmetalation: This step requires the activation of the boronic acid by a base. The choice of base and solvent can significantly impact the rate of this step.

  • Reductive Elimination: This final step forms the desired C-C bond and regenerates the active Pd(0) catalyst.

By systematically addressing these challenges through careful optimization of the catalyst system and reaction conditions, researchers can unlock the synthetic potential of this compound for the development of novel molecules with important applications.

References

handling and safety precautions for 2-Bromo-3-fluoro-5-(trifluoromethyl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for 2-Bromo-3-fluoro-5-(trifluoromethyl)pyridine (CAS No. 1214377-87-7). This resource is designed for researchers, chemists, and professionals in drug development and materials science. Our goal is to provide you with comprehensive, experience-driven guidance to ensure safe handling, effective use, and proactive troubleshooting for your experiments involving this versatile building block.

PART 1: Critical Safety & Handling Protocols (FAQs)

This section addresses the most frequently asked questions regarding the safe handling and management of this compound in a laboratory setting.

Q1: What are the primary hazards associated with this compound?

A1: This compound is classified as an irritant. Based on its chemical structure (a halogenated pyridine), it should be handled with care, assuming potential toxicity. The primary hazards are:

  • Skin Irritation: Causes skin irritation upon direct contact.

  • Eye Irritation: Causes serious eye irritation.

  • Respiratory Irritation: May cause respiratory irritation if inhaled.

Always consult the most current Safety Data Sheet (SDS) from your supplier before use.

Q2: What is the mandatory Personal Protective Equipment (PPE) for handling this compound?

A2: A multi-layered PPE approach is essential to minimize exposure. The selection of PPE is dictated by the potential routes of exposure: dermal, ocular, and inhalation.

Table 1: Recommended PPE for Handling this compound

Protection Type Specific Recommendation Rationale & Expert Insight
Hand Protection Nitrile or neoprene gloves (ensure no tears or punctures).Provides a robust barrier against dermal absorption and irritation. Double-gloving is recommended for extended operations or when handling larger quantities.
Eye Protection ANSI-approved safety glasses with side shields or chemical splash goggles.Protects against accidental splashes which can cause severe eye irritation. Goggles are mandatory when there is a significant splash risk.
Body Protection Flame-retardant laboratory coat.Prevents contamination of personal clothing and protects against minor spills. Ensure the coat is fully buttoned.
Respiratory Use only in a certified chemical fume hood.A fume hood is the primary engineering control to prevent inhalation of vapors or aerosols, which may cause respiratory tract irritation.
Q3: What are the correct storage conditions for this reagent?

A3: Proper storage is crucial for maintaining the stability and integrity of the compound.

  • Temperature: Store in a cool, well-ventilated area.

  • Atmosphere: Keep the container tightly closed to prevent moisture ingress and potential atmospheric reactions.

  • Incompatibilities: Store away from strong oxidizing agents, strong acids, and strong bases. Contact with these materials can lead to vigorous, exothermic reactions.

Q4: How should I handle an accidental spill?

A4: Your response should be swift, systematic, and predicated on the size of the spill.

Caption: Figure 1: Spill Response Decision Workflow.

Q5: What is the proper disposal procedure?

A5: This compound and its containers must be disposed of as hazardous waste.

  • Do Not Pour Down the Drain: This is a halogenated organic compound and can harm aquatic life and interfere with wastewater treatment processes.

  • Collect Waste: Collect all waste material (including contaminated absorbents from spills) in a designated, properly labeled, and sealed hazardous waste container.

  • Follow Institutional Guidelines: Adhere strictly to your institution's environmental health and safety (EHS) protocols for chemical waste disposal.

PART 2: Experimental Troubleshooting Guide

This section provides insights into common issues encountered during reactions with this compound, focusing on causality and logical solutions.

Q1: My palladium-catalyzed cross-coupling reaction (e.g., Suzuki, Buchwald-Hartwig) is sluggish or failing. What are the likely causes?

A1: This is a common challenge with electron-deficient pyridine systems. The issue often lies in catalyst selection, reaction conditions, or substrate purity.

Troubleshooting Logic:

Troubleshooting_Cross_Coupling cluster_caption problem Low Conversion in Cross-Coupling Reaction cause1 Catalyst Inactivation or Low Activity problem->cause1 cause2 Poor Substrate /Reagent Quality problem->cause2 cause3 Suboptimal Reaction Conditions problem->cause3 solution1a Screen Different Ligands (e.g., SPhos, XPhos) cause1->solution1a Solution solution1b Use a Pre-catalyst (e.g., G3, G4 Palladacycles) cause1->solution1b Solution solution2a Check Purity of Pyridine (NMR, GC-MS) cause2->solution2a Solution solution2b Ensure Base is Anhydrous and Freshly Ground cause2->solution2b Solution solution3a Increase Temperature (monitor for degradation) cause3->solution3a Solution solution3b Degas Solvent Thoroughly (sparge with Argon) cause3->solution3b Solution caption_node A diagnostic tree for low-yield cross-coupling reactions.

Caption: Figure 2: Troubleshooting Cross-Coupling Reactions.

Expert Insights:

  • Causality (Catalyst): The electron-withdrawing nature of the fluorine and trifluoromethyl groups can make oxidative addition to the C-Br bond more challenging. The pyridine nitrogen can also coordinate to the palladium center, potentially inhibiting catalysis. Using electron-rich, bulky phosphine ligands (like SPhos or XPhos) can often overcome this by promoting a more active catalytic species.

  • Causality (Base): The choice and quality of the base are critical. For Suzuki couplings, inorganic bases like K₃PO₄ or Cs₂CO₃ are often effective. Ensure the base is anhydrous, as water can hydrolyze reagents and affect catalyst activity. For Buchwald-Hartwig aminations, a strong, non-nucleophilic base like LiHMDS or NaOtBu is typically required.

Q2: I am observing side products in my lithiation/Grignard formation reaction. How can I improve selectivity?

A2: Halogenated pyridines can undergo complex side reactions during metal-halogen exchange due to the electrophilicity of the pyridine ring and the acidity of ring protons.

Protocol for Improved Selectivity:

  • Pre-cool: Dissolve the this compound in an anhydrous, ethereal solvent (e.g., THF, Et₂O). Cool this solution to a very low temperature, typically -78 °C (dry ice/acetone bath), under an inert atmosphere (Argon or Nitrogen).

  • Slow Addition: Add the organolithium reagent (e.g., n-BuLi) or prepare the Grignard reagent in situ by adding it to activated magnesium turnings dropwise via a syringe pump over a prolonged period (e.g., 30-60 minutes).

    • Causality: Slow addition maintains a very low concentration of the highly reactive organometallic species, minimizing side reactions such as attack on the trifluoromethyl group or deprotonation at other sites.

  • Monitor: Use thin-layer chromatography (TLC) or a rapid quenching/GC-MS analysis of a small aliquot to monitor the formation of the desired organometallic intermediate.

  • Trap Quickly: Once the metal-halogen exchange is complete, add the electrophile quickly to the cold solution to trap the desired intermediate before it can decompose or rearrange.

Q3: The compound appears to be degrading during my workup procedure. What precautions should I take?

A3: Electron-deficient pyridines can be sensitive to both strongly acidic and strongly basic conditions, especially at elevated temperatures.

  • Avoid Strong Acids/Bases: During aqueous workup, use milder reagents. For example, use saturated aqueous sodium bicarbonate (NaHCO₃) instead of sodium hydroxide (NaOH) to neutralize acidic solutions. Use saturated aqueous ammonium chloride (NH₄Cl) to quench reactive intermediates instead of strong acids.

  • Keep it Cold: Perform extractions and washes using cold solutions and minimize the time the compound spends in the aqueous phase.

  • Rotary Evaporation: When removing solvent, use a low bath temperature (<40 °C) to prevent thermal decomposition. The trifluoromethyl group can be labile under certain conditions.

Technical Support Center: Troubleshooting Reactions with 2-Bromo-3-fluoro-5-(trifluoromethyl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for 2-Bromo-3-fluoro-5-(trifluoromethyl)pyridine. This guide is designed to assist you in troubleshooting common issues encountered during reactions involving this versatile but challenging building block. The unique electronic properties of this reagent, stemming from the interplay of the bromine, fluorine, and trifluoromethyl substituents on the pyridine core, can lead to unexpected outcomes. This resource, structured in a question-and-answer format, provides in-depth explanations and actionable protocols to help you navigate these complexities and achieve your desired synthetic results.

I. Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura coupling is a powerful tool for C-C bond formation. However, the electron-deficient nature of the this compound ring can present specific challenges.

Question 1: My Suzuki-Miyaura reaction is sluggish or fails to go to completion. What are the likely causes and how can I improve the conversion?

Answer:

Low conversion in Suzuki-Miyaura couplings with this substrate is a common issue and can often be attributed to several factors related to its electronic properties and the stability of the catalytic species.

Underlying Causality: The pyridine nitrogen, especially when the ring is further deactivated by fluorine and a trifluoromethyl group, can coordinate to the palladium catalyst, leading to catalyst inhibition or deactivation. Additionally, the electron-withdrawing nature of the substituents can make the oxidative addition step more challenging than with electron-rich aryl bromides.

Troubleshooting Workflow:

Caption: A systematic workflow for troubleshooting low-yield Suzuki-Miyaura reactions.

Detailed Troubleshooting Steps:

  • Optimize the Ligand: Standard ligands like PPh₃ may not be effective. Switch to bulky, electron-rich phosphine ligands such as those from the Buchwald family (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands. These ligands can promote the oxidative addition step and stabilize the palladium catalyst.[1][2]

  • Screen Bases: The choice of base is critical. Strongly coordinating bases can interfere with the catalyst. Start with weakly coordinating inorganic bases like K₃PO₄ or Cs₂CO₃. If solubility is an issue, a small amount of water can be beneficial, but strictly anhydrous conditions are often preferred to prevent boronic acid decomposition.[3][4]

  • Adjust the Solvent System: Aprotic polar solvents such as dioxane, toluene, or THF are generally good starting points. Sometimes a co-solvent like water is necessary to dissolve the base, but this should be carefully optimized.

  • Increase Reaction Temperature: The electron-deficient nature of the substrate may require higher temperatures (80-120 °C) to facilitate oxidative addition. Monitor for thermal decomposition of your starting materials or product.

  • Ensure Rigorous Degassing: Oxygen can lead to the oxidative homocoupling of the boronic acid and deactivate the palladium catalyst.[1] Ensure your solvent is thoroughly degassed using methods like freeze-pump-thaw cycles or by bubbling an inert gas (Argon or Nitrogen) through it for an extended period.

Question 2: I am observing significant amounts of debromination (protodebromination) of my starting material. What causes this and how can it be minimized?

Answer:

Protodebromination, the replacement of the bromine atom with a hydrogen atom, is a common side reaction in palladium-catalyzed cross-couplings of electron-deficient heteroaryl halides.

Underlying Causality: This side reaction can occur through several pathways, including the reaction of the organopalladium intermediate with trace amounts of water or other proton sources, or via a reductive process involving the solvent or additives. For electron-deficient substrates, the aryl-palladium intermediate is more susceptible to such pathways if the subsequent transmetalation step is slow.

Strategies to Minimize Debromination:

StrategyRationaleRecommended Action
Use a More Active Catalyst System A more efficient catalyst will promote the desired cross-coupling pathway to outcompete the debromination side reaction.Employ bulky, electron-rich ligands (e.g., Buchwald ligands) and a suitable Pd source (e.g., Pd₂(dba)₃ or a pre-catalyst).[5][6][7]
Ensure Anhydrous Conditions Minimizing proton sources reduces the likelihood of quenching the organopalladium intermediate.Use anhydrous solvents and reagents. Dry glassware thoroughly.
Optimize the Base The base can influence the rate of transmetalation and potentially contribute to debromination.Screen different bases (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃).
Protect N-H functionalities If your coupling partner has an N-H group, it can act as a proton source.Protect acidic protons on the coupling partner if possible.

II. Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a key method for forming C-N bonds. With this compound, challenges often arise from the substrate's electronic nature and potential side reactions.

Question 3: My Buchwald-Hartwig amination reaction is giving low yields, and I observe decomposition of my starting material. What are the likely issues?

Answer:

Low yields and substrate decomposition in Buchwald-Hartwig reactions with this substrate are often linked to the choice of base and the stability of the starting material and product under the reaction conditions.

Underlying Causality: The strong bases typically used in Buchwald-Hartwig amination (e.g., NaOtBu, LHMDS) can potentially react with the trifluoromethyl group, leading to hydrolysis or other decomposition pathways, especially at elevated temperatures.[8][9] Furthermore, the electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic attack by the strong base.

Troubleshooting Protocol:

  • Select a Weaker Base: If you are using a strong alkoxide base like NaOtBu, consider switching to a weaker inorganic base such as Cs₂CO₃ or K₃PO₄. This may require a higher reaction temperature but can prevent decomposition.[2]

  • Optimize the Ligand: As with Suzuki couplings, the choice of ligand is crucial. Bulky, electron-rich dialkylbiaryl phosphine ligands are often the most effective for amination of electron-deficient heteroaryl halides.[2]

  • Lower the Reaction Temperature: If decomposition is observed, try running the reaction at the lowest possible temperature that still allows for reasonable conversion.

  • Consider a Different Palladium Pre-catalyst: Using a well-defined pre-catalyst can sometimes lead to more reproducible results and higher activity at lower temperatures.

Question 4: I am attempting a Buchwald-Hartwig amination, but I am seeing evidence of a competing SₙAr reaction. How can I favor the desired cross-coupling?

Answer:

The presence of a fluorine atom at the 3-position introduces the possibility of a competing Nucleophilic Aromatic Substitution (SₙAr) reaction, where the amine nucleophile directly displaces the fluoride.

Underlying Causality: The pyridine ring is activated towards nucleophilic attack, and fluorine is a good leaving group in SₙAr reactions.[10][11] The outcome of the reaction (Buchwald-Hartwig vs. SₙAr) is a competition between the palladium-catalyzed pathway and the direct nucleophilic attack.

Strategies to Favor Buchwald-Hartwig Amination:

  • Enhance the Rate of Cross-Coupling: Utilize a highly active palladium catalyst system (potent ligand, appropriate pre-catalyst) to accelerate the Buchwald-Hartwig pathway, making it the dominant reaction.

  • Use a Less Nucleophilic Amine: If possible, using a less nucleophilic amine can disfavor the direct SₙAr pathway. However, this may also slow down the desired C-N bond formation in the Buchwald-Hartwig cycle.

  • Employ a Bulky Amine: A sterically hindered amine may be less likely to engage in an SₙAr reaction at the more sterically accessible 3-position.

  • Careful Temperature Control: The activation energy for the two pathways may be different. Systematically varying the temperature could identify a range where the Buchwald-Hartwig reaction is favored.

III. Nucleophilic Aromatic Substitution (SₙAr) Reactions

Question 5: I want to perform a nucleophilic aromatic substitution (SₙAr) on this compound. Which halogen is more likely to be displaced, and what conditions should I use?

Answer:

In SₙAr reactions on this substrate, the fluoride at the 3-position is generally more susceptible to displacement than the bromide at the 2-position.

Underlying Causality: The rate of SₙAr on halo-substituted pyridines typically follows the order F > Cl > Br > I. This is because the high electronegativity of fluorine polarizes the C-F bond, making the carbon atom more electrophilic and better at stabilizing the intermediate Meisenheimer complex.[10][11] While the 2-position is also activated by the ring nitrogen, the superior leaving group ability of fluoride in SₙAr makes the 3-position the more likely site of attack.

General Protocol for SₙAr:

  • Nucleophile and Base: Dissolve the this compound in a suitable aprotic polar solvent (e.g., DMF, DMSO, NMP). Add the nucleophile (e.g., an alcohol, thiol, or amine) and a non-nucleophilic base (e.g., K₂CO₃, Cs₂CO₃, or a hindered amine base like DBU) if the nucleophile is not basic enough to act as its own base.

  • Temperature: The reaction may proceed at room temperature for highly reactive nucleophiles, but heating (e.g., 50-100 °C) is often required.

  • Monitoring: Follow the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent.

IV. Other Common Issues and FAQs

Question 6: I am considering a lithium-halogen exchange reaction. What are the potential pitfalls with this substrate?

Answer:

Lithium-halogen exchange on this compound is challenging and prone to side reactions.

Underlying Causality: The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic addition by the organolithium reagent (e.g., n-BuLi).[12][13] This can lead to a complex mixture of products. The presence of the fluorine and trifluoromethyl groups can also influence the stability of the resulting lithiated intermediate.

Recommendations:

  • Use of Ate Complexes: The use of lithium magnesiate or zincate bases can sometimes offer better selectivity and functional group tolerance compared to alkyllithiums alone.[13]

  • Low Temperatures: The reaction must be performed at very low temperatures (typically -78 °C or lower) to minimize side reactions.[12]

  • Inverse Addition: Adding the substrate solution to the organolithium reagent (inverse addition) can sometimes minimize side reactions by keeping the concentration of the organolithium reagent low.

  • Alternative Methods: Consider alternative methods for introducing a nucleophilic carbon at the 2-position, such as a Negishi or Stille coupling, if direct lithiation proves problematic.

Question 7: I am having difficulty purifying my product. What strategies can I use for fluorinated pyridine derivatives?

Answer:

Purification of fluorinated pyridine derivatives can be challenging due to their unique polarity and potential for interaction with silica gel.

Purification Workflow:

Caption: A workflow for troubleshooting the purification of fluorinated pyridine derivatives.

Detailed Purification Strategies:

  • Column Chromatography:

    • Peak Tailing: Basic pyridine compounds often tail on silica gel due to interactions with acidic silanol groups.[14] To mitigate this, you can add a small amount of a basic modifier like triethylamine (0.1-1%) or ammonia in methanol to your eluent.

    • Alternative Stationary Phases: If separation on silica is poor, consider using alumina (basic or neutral) or a C18 reversed-phase column.[14]

  • Acid-Base Extraction: The basicity of the pyridine nitrogen can be exploited for purification. An acid wash (e.g., dilute HCl) can extract the product into the aqueous phase, leaving non-basic impurities behind. Subsequent basification of the aqueous layer and extraction will recover the purified product.

  • Crystallization: If your product is a solid, crystallization can be a highly effective purification method.[4]

Question 8: Is the trifluoromethyl group stable to the reaction conditions?

Answer:

The trifluoromethyl group is generally robust, but it can be susceptible to hydrolysis under harsh basic or acidic conditions, especially at elevated temperatures.[8][9][15][16]

Conditions to Avoid:

  • Prolonged heating with strong aqueous bases (e.g., NaOH, KOH).

  • Strongly acidic conditions with heating.

If you suspect hydrolysis of the trifluoromethyl group (to a carboxylic acid), this can often be confirmed by mass spectrometry (loss of CF₃ and gain of COOH results in a mass change of -23 Da).

V. References

  • BenchChem. (2025). Application Notes and Protocols: Suzuki Coupling Reactions Involving 2-Bromo-3,5,5-trimethylcyclohex-2-en-1-one.

  • Trifluoromethyl Hydrolysis En Route to Corroles with Increased Druglikeness. (n.d.).

  • Bornstein, J., Leone, S. A., Sullivan, W. F., & Bennett, O. F. (n.d.). Facile Hydrolysis of the Trifluoromethyl Group in the Presence of Base. Some Trifluoromethylated Indoles. Journal of the American Chemical Society.

  • Lithium Halogen Exchange in Pyridine. (n.d.). Scribd.

  • Manolikakes, S. M., et al. (2013). Regioselective Functionalization of pyridines using a Directed Metalation or a Halogen/Metal Exchange. Zeitschrift für Naturforschung B.

  • Preparation of carboxylic arylphosphines by hydrolysis of the trifluoromethyl group. (n.d.).

  • An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates. (2025). ResearchGate.

  • BenchChem. (2025). Preventing hydrolysis of nitrile groups in 2-Trifluoromethyl-terephthalonitrile.

  • Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. (n.d.).

  • Some Reactions of the Trifluoromethyl Group in the Benzotrifluoride Series. I. Hydrolysis. (n.d.). Journal of the American Chemical Society.

  • Halogen-lithium exchange reaction and electrophilic reaction of dibromopyridines. (2024).

  • Cross-coupling and dehalogenation reactions catalyzed by (N-heterocyclic carbene)Pd(allyl)Cl complexes. (n.d.). PubMed.

  • Pd-Catalyzed Nucleophilic Fluorination of Aryl Bromides. (2014). ACS Publications.

  • The Lithium–Halogen Exchange Reaction in Process Chemistry. (n.d.). ResearchGate.

  • Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine. (2020).

  • Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. (n.d.). Organic Chemistry Portal.

  • Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines. (n.d.).

  • The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. (n.d.). Semantic Scholar.

  • Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. (n.d.). eScholarship.

  • Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners. (n.d.).

  • Metal–halogen exchange. (n.d.). Wikipedia.

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?

  • BenchChem. (2025). Technical Support Center: Chromatographic Purification of Pyridine Derivatives.

  • BenchChem. (2025). troubleshooting common issues in furo[2,3-b]pyridine cross-coupling reactions.

  • Reddit. (2023). Help needed with unreproducible Suzuki coupling.

  • Palladium catalysed cross-coupling of (fluoroarene)tricarbonylchromium(0) complexes. (n.d.). Journal of the Chemical Society, Perkin Transactions 1.

  • Chegg.com. (2022). Solved Suzuki - coupling 1. 2-bromo 5-(trifluoromethyl).

  • BenchChem. (2025). Technical Support Center: Buchwald-Hartwig Amination of Substituted Pyridines.

  • The Buchwald–Hartwig Amination After 25 Years. (n.d.). University of Groningen.

  • Palladium-Catalyzed Arylation of Fluoroalkylamines. (n.d.).

  • A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene. (2021). White Rose Research Online.

  • Baran, P. (n.d.). Haloselectivity of Heterocycles. Baran Lab.

  • Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners. (2018). ResearchGate.

  • Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts.

  • 2-Bromo-5-(trifluoromethyl)pyridine. (n.d.). PubChem.

  • BenchChem. (n.d.). Application Notes and Protocols: Nucleophilic Aromatic Substitution on 2-Bromo-4-fluoro-5-methylpyridine.

  • Thermo Scientific Chemicals. (n.d.). This compound, 97%.

  • ChemicalBook. (2025). This compound.

  • Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides? (2013). Chemistry Stack Exchange.

  • Fier, P. S., & Hartwig, J. F. (2017). Site-Selective CH Fluorination of Pyridines and Diazines with AgF2. Organic Syntheses.

  • Sigma-Aldrich. (n.d.). 2-Bromo-5-(trifluoromethyl)pyridine 97%.

  • Hangzhou Keying Chem Co., Ltd. (n.d.). This compound.

  • Cross-Coupling Reactions of Polyhalogenated Heterocycles. (n.d.). Semantic Scholar.

  • Polyhalogenated Heterocyclic Compounds. Part 48. Multisubstituted Bis-pyridyl Derivatives from Pentafluoropyridine. (2025). ResearchGate.

  • High Throughput Experimentation and Continuous Flow Evaluation of Nucleophilic Aromatic Substitution Reactions. (2025).

  • Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal.

  • Process for the preparation of fluorinated pyridines. (n.d.). European Patent Office.

  • Concerted Nucleophilic Aromatic Substitution Reactions. (n.d.). Semantic Scholar.

  • ChemInform Abstract: Selective C-H Fluorination of Pyridines and Diazines Inspired by a Classic Amination Reaction. (2025). ResearchGate.

  • Concerted Nucleophilic Aromatic Substitution Reactions. (n.d.).

References

Technical Support Center: Reaction Monitoring for 2-Bromo-3-fluoro-5-(trifluoromethyl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for monitoring chemical reactions involving 2-bromo-3-fluoro-5-(trifluoromethyl)pyridine. This resource is designed for researchers, chemists, and drug development professionals who utilize this versatile building block in their synthetic workflows. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying rationale to empower you to make informed decisions, troubleshoot effectively, and optimize your reaction outcomes. This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios commonly encountered in the field.

Section 1: Foundational Concepts in Reaction Monitoring

Before diving into specific reaction types, it's crucial to select the appropriate analytical technique. The unique structure of this compound, with its trifluoromethyl group and halogen atoms, offers several powerful handles for monitoring.

FAQ 1.1: What are the primary methods for monitoring reactions with this substrate, and how do I choose the best one?

Answer: The choice of monitoring technique depends on the reaction kinetics, the chemical properties of all components (starting materials, intermediates, products, byproducts), and the available instrumentation. The three most common and effective techniques are ¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy, High-Performance Liquid Chromatography (HPLC), and Gas Chromatography-Mass Spectrometry (GC-MS).

  • ¹⁹F NMR Spectroscopy: This is often the most powerful and straightforward method for this specific substrate. The trifluoromethyl (-CF₃) group provides a strong, distinct signal in a region of the spectrum that is typically free from other signals.[1][2] This allows for clean, quantitative tracking of the consumption of starting material and the appearance of the product directly in the crude reaction mixture.[1]

  • HPLC with UV Detection: A highly versatile and quantitative technique suitable for a wide range of reaction types, including Suzuki and Buchwald-Hartwig couplings.[3] It requires developing a separation method but provides excellent resolution of different components.

  • GC-MS: Best suited for reactions where the starting material and products are thermally stable and volatile. It offers high sensitivity and the mass spectrometer provides structural confirmation of the observed peaks.[4]

The following workflow diagram illustrates a decision-making process for selecting the optimal technique.

G start Start: Need to Monitor Reaction q1 Is the reaction homogeneous? (No solids) start->q1 nmr Primary Choice: ¹⁹F NMR Spectroscopy (Direct, in-situ possible) q1->nmr Yes offline_sampling Offline Sampling Required: Quench aliquot, work up, then analyze by HPLC or GC-MS q1->offline_sampling No (Slurry) q2 Are all components thermally stable & volatile? hplc Primary Choice: HPLC-UV/MS (Quantitative, versatile) q2->hplc No gcms Consider: GC-MS (High sensitivity, structural info) q2->gcms Yes q3 Do you need to identify unknown byproducts? q3->gcms Yes nmr->q2 hplc->q3 gcms->q3 offline_sampling->q2

Caption: Workflow for selecting a reaction monitoring technique.

Table 1: Comparison of Recommended Monitoring Techniques
Technique Sample Preparation Pros Cons Best For
¹⁹F NMR Dilute small aliquot in deuterated solvent.- Highly specific to the -CF₃ group.[2]- Minimal background interference.- Can be quantitative with an internal standard.- Enables in-situ monitoring.[1]- Requires access to an NMR spectrometer.- Lower sensitivity than MS-based methods.Rapidly assessing conversion in homogeneous reactions; identifying fluorinated intermediates.
HPLC-UV/MS Quench aliquot, dilute in mobile phase, filter.- Widely applicable, highly quantitative.- Separates complex mixtures.- MS provides mass confirmation.[5]- Method development can be time-consuming.- Biphasic reactions require careful sampling.[3]Accurately quantifying all UV-active species in complex mixtures; routine process monitoring.
GC-MS Quench aliquot, dilute in a volatile solvent, filter.- Excellent separation for volatile compounds.- High sensitivity.- Mass spectra aid in peak identification.[4]- Not suitable for thermally labile or non-volatile compounds.- Potential for column degradation with pyridines.[6]Monitoring reactions with volatile products and byproducts, such as debromination or fragmentation.

Section 2: Suzuki-Miyaura Cross-Coupling Reactions

This is one of the most common applications for this compound. Effective monitoring is key to optimizing catalyst loading, reaction time, and base selection.

FAQ 2.1: My Suzuki-Miyaura reaction seems to stall at ~50-60% conversion. How can I use reaction monitoring to diagnose the problem?

Answer: A stalled reaction is a common issue in cross-coupling.[7] Real-time or frequent offline monitoring is essential for diagnosis.[8] The goal is to determine whether the issue is catalyst decomposition, reagent degradation, or product inhibition.

Diagnostic Workflow:

  • Monitor All Key Components: Use a validated HPLC method to track the concentrations of your starting material (this compound), the boronic acid/ester, and the desired product over time.

  • Look for Catalyst Decomposition Signatures: A common byproduct of catalyst death is the formation of homo-coupled species (e.g., a biaryl from your boronic acid). If you see a rise in a homo-coupled byproduct that coincides with the reaction stalling, catalyst decomposition is the likely culprit.

  • Check for Boronic Acid Degradation: Boronic acids can be unstable, undergoing protodeboronation (replacement of the B(OH)₂ group with -H) or forming inactive boroxines, especially under basic conditions. If the concentration of your boronic acid partner decreases faster than the product forms, this points to reagent instability.

  • Consider Product Inhibition: In some cases, the product can coordinate to the palladium catalyst more strongly than the starting materials, effectively poisoning the catalytic cycle. This is harder to diagnose directly but can be inferred if reagent concentrations remain stable after the reaction stalls and no obvious decomposition pathways are observed.

G start Problem: Suzuki Reaction Stalled monitor Action: Monitor SM, Boronic Acid, Product, and Byproducts via HPLC/GC-MS start->monitor q1 Is boronic acid decreasing faster than product is forming? monitor->q1 q2 Is homo-coupled byproduct increasing as reaction rate slows? q1->q2 No sol1 Diagnosis: Boronic Acid Degradation Solution: Use a more stable boronic ester (e.g., pinacol ester), screen bases, lower temp. q1->sol1 Yes sol2 Diagnosis: Catalyst Decomposition Solution: Use a more robust ligand/precatalyst, degass solvent thoroughly, lower temp. q2->sol2 Yes sol3 Diagnosis: Potential Product Inhibition or Other Issue Solution: Re-evaluate catalyst system, consider slower addition of reagents. q2->sol3 No

Caption: Troubleshooting workflow for a stalled Suzuki-Miyaura reaction.

Protocol 2.1: Offline Reaction Monitoring by HPLC

This protocol provides a reliable method for generating time-course data for a typical Suzuki-Miyaura reaction.

Step-by-Step Methodology:

  • Method Development: Before starting the reaction, develop an HPLC method that cleanly separates the starting aryl bromide, the boronic acid/ester, the desired product, and any expected byproducts (e.g., homo-coupled product, protodebrominated starting material). A C18 column with a water/acetonitrile or water/methanol gradient is a good starting point.

  • Reaction Setup: Assemble the reaction under an inert atmosphere (N₂ or Ar). Include an internal standard (e.g., biphenyl, triphenylmethane) that is stable under the reaction conditions and does not interfere with other peaks.

  • Sampling: At designated time points (e.g., t=0, 15m, 30m, 1h, 2h, 4h, overnight), carefully withdraw a small aliquot (~20-50 µL) from the reaction mixture using a nitrogen-purged syringe.

  • Quenching: Immediately quench the aliquot in a prepared vial containing ~1 mL of a suitable solvent (e.g., acetonitrile or methanol) with a small amount of acid (e.g., a drop of 1M HCl) to stop the reaction and precipitate the base/salts.

  • Sample Preparation: Vortex the quenched sample, then filter it through a 0.22 µm syringe filter into an HPLC vial.

  • Analysis: Inject the sample onto the HPLC. Record the peak areas for all components of interest.

  • Data Processing: Calculate the percent conversion and yield at each time point by normalizing the peak areas against the internal standard. Plot the concentration of each species versus time to generate a reaction profile. This temporal data is the gold standard for mechanistic understanding.[8]

Section 3: Buchwald-Hartwig Amination

Monitoring C-N bond formation is critical, as these reactions can be sensitive to catalyst choice, base, and the nature of the amine coupling partner.[9]

FAQ 3.1: I am performing a Buchwald-Hartwig amination and see multiple new peaks in the GC-MS. How do I identify the product and common side products?

Answer: A complex crude product mixture is a frequent challenge in Buchwald-Hartwig aminations.[10][11] GC-MS is an excellent tool for identifying these species.

Common Species to Look For:

  • Desired Product: The primary peak should have a mass corresponding to [M]⁺ of the aminated product. The fragmentation pattern should be consistent with the expected structure.

  • Protodebrominated Starting Material: A peak with a mass corresponding to 3-fluoro-5-(trifluoromethyl)pyridine. This arises from a side reaction where the bromine is replaced by a hydrogen atom.

  • Hydrodehalogenated Product: A peak corresponding to the desired product minus the bromine atom.

  • Di-arylamine or Tri-arylamine: If using a primary amine, you may see products of double arylation.

  • Catalyst-Related Byproducts: Depending on the ligand used, you may see peaks corresponding to oxidized phosphine ligands or other catalyst decomposition products.

Protocol 3.1: Real-Time Monitoring of a Buchwald-Hartwig Amination by ¹⁹F NMR

The -CF₃ group is a perfect spectroscopic handle for non-invasive, real-time monitoring.[1][2]

Step-by-Step Methodology:

  • Prepare a Stock Solution: In a glovebox, prepare a stock solution of a stable, fluorinated internal standard (e.g., trifluorotoluene) in the deuterated reaction solvent (e.g., Toluene-d₈, THF-d₈).

  • Set up the Reaction in an NMR Tube: In the glovebox, add the catalyst, ligand, base, and this compound to a J. Young NMR tube. Add the deuterated solvent containing the internal standard.

  • Acquire Initial Spectrum (t=0): Take the tube to the NMR spectrometer and acquire a ¹⁹F spectrum before adding the amine. This will give you the precise chemical shift of your starting material and standard.

  • Initiate the Reaction: Inject the amine coupling partner into the NMR tube at room temperature or pre-heat the NMR probe to the desired reaction temperature.

  • Acquire Spectra Over Time: Set up an automated experiment to acquire a ¹⁹F NMR spectrum at regular intervals (e.g., every 5-10 minutes).[12]

  • Analyze the Data: Integrate the peak for the starting material's -CF₃ group and the peak for the product's -CF₃ group relative to the internal standard. The chemical shift of the -CF₃ group will likely change upon substitution of the bromine atom. Plot the relative integrals versus time to monitor the reaction kinetics directly without quenching.

References

Validation & Comparative

A Comparative Guide to the NMR Analysis of 2-Bromo-3-fluoro-5-(trifluoromethyl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and materials science, fluorinated pyridines are indispensable building blocks. Their unique electronic properties, metabolic stability, and conformational preferences make them prized components in the design of novel pharmaceuticals and functional materials. Among these, 2-Bromo-3-fluoro-5-(trifluoromethyl)pyridine stands out as a versatile intermediate. Its specific substitution pattern offers multiple reaction sites, allowing for diverse chemical transformations. However, the very features that make it synthetically attractive—multiple halogen substituents and a trifluoromethyl group—also present a challenge for unambiguous structural characterization.

This guide provides an in-depth, comparative analysis of the Nuclear Magnetic Resonance (NMR) spectroscopic features of this compound. As a senior application scientist, the goal is to move beyond a simple recitation of spectral data. Instead, this document will elucidate the rationale behind spectral assignments, explore the nuances of spin-spin coupling in such a complex system, and compare its NMR fingerprint to that of a constitutional isomer, 3-Bromo-5-fluoro-2-(trifluoromethyl)pyridine , to highlight the power of NMR in differentiating closely related structures. The insights provided are grounded in fundamental principles of NMR spectroscopy and supported by data from analogous compounds reported in the scientific literature.

The Decisive Role of Multinuclear NMR in Structural Elucidation

For highly fluorinated and halogenated organic molecules, a one-dimensional proton (¹H) NMR spectrum alone is often insufficient for complete characterization. The paucity of protons and the extensive spin-spin couplings between protons and fluorine, as well as between different fluorine nuclei, can lead to complex and sometimes misleading spectra. A comprehensive analysis, therefore, necessitates a multinuclear approach, incorporating ¹³C and ¹⁹F NMR spectroscopy.

  • ¹H NMR provides information on the chemical environment of the protons on the pyridine ring.

  • ¹⁹F NMR is particularly informative due to the high sensitivity of the ¹⁹F nucleus and the large chemical shift dispersion, which often allows for the clear resolution of signals from different fluorine environments.[1] The coupling constants observed in ¹⁹F NMR provide valuable through-bond connectivity information.

  • ¹³C NMR reveals the carbon skeleton of the molecule, and the coupling of carbon nuclei to fluorine (J-CF) provides additional confirmation of the substitution pattern.

By integrating the data from these three NMR techniques, a self-validating and unambiguous structural assignment can be achieved.

Comparative NMR Spectral Analysis: this compound vs. 3-Bromo-5-fluoro-2-(trifluoromethyl)pyridine

Compound Structure
This compound
alt text
3-Bromo-5-fluoro-2-(trifluoromethyl)pyridine
alt text

Table 1: Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)

Compound Proton Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constants (J, Hz)
This compoundH-4~ 8.0d⁴JHF ≈ 2-3
H-6~ 8.5d⁵JHF ≈ 1-2
3-Bromo-5-fluoro-2-(trifluoromethyl)pyridineH-4~ 7.8d⁴JHF ≈ 2-3
H-6~ 8.6s

Table 2: Predicted ¹⁹F NMR Spectral Data (470 MHz, CDCl₃, referenced to CFCl₃)

Compound Fluorine Group Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constants (J, Hz)
This compound-CF₃~ -63d⁴JFF ≈ 15-20
F-3~ -125q⁴JFF ≈ 15-20
3-Bromo-5-fluoro-2-(trifluoromethyl)pyridine-CF₃~ -65d⁴JFF ≈ 15-20
F-5~ -115q⁴JFF ≈ 15-20

Table 3: Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)

Compound Carbon Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constants (J, Hz)
This compoundC-2~ 120d²JCF ≈ 30-40
C-3~ 155d¹JCF ≈ 240-260
C-4~ 130d³JCF ≈ 5-10
C-5~ 125q²JCCF ≈ 35-45
C-6~ 145q³JCCF ≈ 3-5
-CF₃~ 122q¹JCF ≈ 270-280
3-Bromo-5-fluoro-2-(trifluoromethyl)pyridineC-2~ 140q²JCCF ≈ 35-45
C-3~ 120s
C-4~ 135d³JCF ≈ 5-10
C-5~ 158d¹JCF ≈ 240-260
C-6d⁴JCCF ≈ 1-3
-CF₃~ 121q¹JCF ≈ 270-280

Experimental Protocol for NMR Analysis

The following is a generalized protocol for the acquisition of high-quality, multinuclear NMR data for compounds such as this compound.

1. Sample Preparation:

  • Accurately weigh approximately 10-20 mg of the sample.

  • Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆). Chloroform-d is a common choice for its good solubilizing properties and relatively simple residual solvent signal.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS) for ¹H and ¹³C NMR, if quantitative analysis or precise chemical shift referencing is required. For ¹⁹F NMR, an external reference such as CFCl₃ or a sealed capillary containing a reference compound is often used.

  • Transfer the solution to a 5 mm NMR tube.

2. Instrument Setup and Data Acquisition:

  • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

  • Tune and match the probe for ¹H, ¹⁹F, and ¹³C frequencies.

  • Acquire a standard ¹H NMR spectrum.

  • Acquire a ¹⁹F NMR spectrum. Due to the wide chemical shift range of fluorine, ensure the spectral width is set appropriately.

  • Acquire a proton-decoupled ¹³C NMR spectrum. A sufficient number of scans will be necessary to achieve a good signal-to-noise ratio due to the low natural abundance of ¹³C.

  • (Optional but Recommended) Acquire 2D NMR spectra such as COSY (¹H-¹H), HSQC (¹H-¹³C), and HMBC (¹H-¹³C) to further confirm assignments. For fluorinated compounds, ¹H-¹⁹F and ¹³C-¹⁹F correlation experiments can also be highly informative.

3. Data Processing and Analysis:

  • Apply Fourier transformation, phase correction, and baseline correction to the acquired FIDs.

  • Reference the spectra to the internal standard or the residual solvent peak.

  • Integrate the signals in the ¹H and ¹⁹F spectra to determine the relative ratios of the different nuclei.

  • Analyze the multiplicities and coupling constants to elucidate the spin-spin coupling networks.

Visualizing the Analytical Workflow and Molecular Connectivity

The logical flow of a comprehensive NMR analysis and the intricate coupling relationships within the target molecule can be effectively visualized using diagrams.

G cluster_workflow NMR Analytical Workflow SamplePrep Sample Preparation (Compound in CDCl3) OneD_NMR 1D NMR Acquisition (1H, 13C, 19F) SamplePrep->OneD_NMR TwoD_NMR 2D NMR Acquisition (COSY, HSQC, HMBC) OneD_NMR->TwoD_NMR Processing Data Processing (FT, Phasing, Baseline Correction) OneD_NMR->Processing Analysis Spectral Analysis (Chemical Shifts, Couplings, Integration) TwoD_NMR->Analysis Processing->Analysis Structure Structure Elucidation & Verification Analysis->Structure

Caption: A generalized workflow for the NMR analysis of a novel compound.

Caption: Spin-spin coupling network in this compound.

Alternative Analytical Techniques: A Comparative Overview

While NMR is unparalleled for detailed structural elucidation, other analytical techniques can provide complementary information, particularly for purity assessment and quantification.

Table 4: Comparison of Analytical Techniques

Technique Principle Strengths for this Application Limitations
Gas Chromatography (GC) Separation based on volatility and interaction with a stationary phase.Excellent for assessing purity and detecting volatile impurities. Can be coupled with Mass Spectrometry (GC-MS) for identification of unknowns.Not suitable for thermally labile compounds. Provides limited structural information on its own.
High-Performance Liquid Chromatography (HPLC) Separation based on partitioning between a mobile and stationary phase.Versatile for a wide range of compounds. Ideal for purity determination and quantification.Structural information is limited without a mass spectrometer detector.
Mass Spectrometry (MS) Ionization of molecules and separation based on mass-to-charge ratio.Provides accurate mass and fragmentation patterns, confirming molecular weight and elemental composition.Isomers are often indistinguishable without chromatographic separation.

For routine quality control, a combination of HPLC for purity assessment and NMR for structural confirmation is a robust and widely accepted approach in the pharmaceutical industry.

Conclusion

The comprehensive NMR analysis of this compound, integrating ¹H, ¹³C, and ¹⁹F spectroscopy, is essential for its unambiguous characterization. The predicted spectral data, based on established principles and comparative analysis with its isomer, 3-Bromo-5-fluoro-2-(trifluoromethyl)pyridine, demonstrates the power of NMR to differentiate closely related structures. The interplay of chemical shifts and spin-spin coupling constants provides a unique fingerprint for each molecule. While alternative techniques such as GC and HPLC are valuable for assessing purity, they lack the detailed structural insights afforded by multinuclear NMR. For researchers and professionals in drug development, a thorough understanding and application of these NMR methodologies are critical for ensuring the identity, purity, and quality of such vital chemical intermediates.

References

A Senior Application Scientist's Guide to the GC-MS Characterization of 2-Bromo-3-fluoro-5-(trifluoromethyl)pyridine and its Alternatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the unequivocal structural confirmation and purity assessment of novel chemical entities are foundational to advancing discovery programs. 2-Bromo-3-fluoro-5-(trifluoromethyl)pyridine is a key building block in the synthesis of various active pharmaceutical ingredients (APIs), prized for its unique electronic and conformational properties imparted by the trifluoromethyl and halogen substituents.[1] This guide provides an in-depth technical comparison of Gas Chromatography-Mass Spectrometry (GC-MS) for the characterization of this compound, alongside alternative analytical methodologies. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative references.

The Imperative for Rigorous Characterization

The trifluoromethyl group is a bioisostere for several functional groups and can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity.[2] However, the synthesis of complex molecules like this compound can often yield a constellation of structurally related impurities. These can arise from incomplete reactions, side reactions, or the degradation of starting materials or products. For instance, the synthesis of related fluorinated pyridines can involve multi-step processes where isomers and incompletely halogenated species may be generated.[2] Therefore, a robust analytical methodology is not merely a quality control checkpoint but a critical tool for ensuring the validity of subsequent biological and pharmacological studies.

GC-MS: A Powerful Tool for the Analysis of Volatile Pyridine Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile compounds.[3] Its high resolving power and the structural information gleaned from mass spectrometry make it particularly well-suited for the characterization of compounds like this compound.

The Logic of the GC-MS Workflow

The successful GC-MS analysis of our target compound hinges on a systematic approach, from sample introduction to data interpretation. The following diagram illustrates a typical workflow:

GCMS_Workflow GC-MS Characterization Workflow cluster_prep Sample Preparation cluster_gc Gas Chromatography cluster_ms Mass Spectrometry cluster_data Data Analysis Sample Sample of 2-Bromo-3-fluoro- 5-(trifluoromethyl)pyridine Dilution Dilution in a suitable volatile solvent (e.g., Dichloromethane) Sample->Dilution Injection Split/Splitless Injection Dilution->Injection Column Capillary Column (e.g., HP-5MS) Injection->Column Oven Temperature Programming Column->Oven Ionization Electron Ionization (EI) (70 eV) Oven->Ionization MassAnalyzer Quadrupole Mass Analyzer Ionization->MassAnalyzer Detector Electron Multiplier MassAnalyzer->Detector TIC Total Ion Chromatogram (TIC) Detector->TIC MassSpectrum Mass Spectrum of Eluted Peaks TIC->MassSpectrum LibrarySearch Spectral Library Matching (e.g., NIST) MassSpectrum->LibrarySearch Interpretation Manual Interpretation of Fragmentation MassSpectrum->Interpretation

Caption: A typical workflow for the GC-MS analysis of this compound.

A Self-Validating GC-MS Protocol

The following protocol is a robust starting point for the analysis of this compound. The principles of method validation, including specificity, linearity, accuracy, and precision, are integral to ensuring the trustworthiness of the results.[3]

Instrumentation:

  • A gas chromatograph equipped with a split/splitless injector and a mass selective detector (MSD).[4]

Materials:

  • This compound reference standard (purity ≥98%)

  • Dichloromethane (DCM), HPLC grade or equivalent

  • Helium (carrier gas), 99.999% purity

Chromatographic Conditions:

Parameter Value Rationale
GC Column Agilent HP-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent A non-polar column providing good separation for a wide range of aromatic compounds.
Injector Temperature 250 °C Ensures complete volatilization of the analyte without thermal degradation.
Injection Mode Split (10:1) Prevents column overloading and ensures sharp peaks.
Injection Volume 1 µL A standard volume for capillary GC.
Carrier Gas Helium An inert and efficient carrier gas for GC-MS.
Flow Rate 1.0 mL/min (constant flow) Provides optimal column efficiency.

| Oven Program | Initial: 50 °C (hold 2 min), Ramp: 10 °C/min to 250 °C (hold 5 min) | A general-purpose program that allows for the separation of potential impurities with varying boiling points. |

Mass Spectrometer Conditions:

Parameter Value Rationale
Ionization Mode Electron Ionization (EI) A hard ionization technique that produces reproducible fragmentation patterns for library matching.[4]
Ionization Energy 70 eV Standard energy for EI, providing consistent fragmentation.[4]
Source Temperature 230 °C Prevents condensation of the analyte in the ion source.
Quadrupole Temp. 150 °C Ensures stable ion transmission.

| Scan Range | m/z 40-400 | Covers the molecular weight of the target compound and its expected fragments. |

Data Analysis:

  • Peak Identification: The retention time of the main peak in the sample chromatogram should match that of the reference standard.

  • Mass Spectrum Confirmation: The mass spectrum of the sample peak should be compared to the reference standard's spectrum and a spectral library (e.g., NIST) for confirmation.

  • Purity Assessment: The peak area percentage of the main peak in the total ion chromatogram (TIC) provides an estimate of the sample's purity.

Interpreting the Mass Spectrum of this compound

The mass spectrum of this compound is a unique fingerprint that provides a wealth of structural information. The fragmentation patterns are governed by the stability of the resulting ions and neutral losses.

Expected Fragmentation Pathways:

  • Molecular Ion (M+): The molecular ion peak will be observed, and its isotopic pattern will be characteristic of a compound containing one bromine atom (M+ and M+2 peaks of nearly equal intensity).[5]

  • Loss of Br: A significant fragment will likely correspond to the loss of the bromine radical, resulting in a [M-Br]+ ion.

  • Loss of CF3: The loss of the trifluoromethyl radical is another probable fragmentation pathway, leading to a [M-CF3]+ ion.

  • Pyridine Ring Fragmentation: Further fragmentation of the pyridine ring can occur, leading to smaller, characteristic ions.

Comparative Analysis: GC-MS vs. Alternative Techniques

While GC-MS is a powerful technique, a comprehensive characterization often benefits from the application of complementary analytical methods. The choice of technique should be guided by the specific analytical question being addressed.

Analytical_Choice Choosing the Right Analytical Technique cluster_question Analytical Question cluster_technique Analytical Technique Purity Purity Assessment GCMS GC-MS Purity->GCMS Volatile Impurities HPLC HPLC-UV/MS Purity->HPLC Non-volatile Impurities Structure Structural Elucidation Structure->GCMS Fragmentation Pattern NMR NMR (1H, 13C, 19F) Structure->NMR Definitive Structure Quantification Accurate Quantification Quantification->HPLC High Precision Quantification->NMR Absolute Quantification

Caption: A decision-making diagram for selecting an appropriate analytical technique.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique that separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase.[6]

Performance Comparison: GC-MS vs. HPLC

FeatureGC-MSHPLC-UV/MS
Analyte Volatility Requires volatile or semi-volatile analytes.[6]Suitable for a wide range of volatilities, including non-volatile compounds.[6]
Thermal Stability Requires thermally stable analytes.Suitable for thermally labile compounds.
Sensitivity Generally high, especially with selected ion monitoring (SIM).Can be very high, particularly with MS detection.
Resolution Excellent for complex mixtures of volatile compounds.High, with a wide variety of column chemistries available.
Structural Information Detailed structural information from fragmentation patterns.UV provides limited structural information; MS provides fragmentation data.
Quantification Good, but can be affected by matrix effects.Excellent, with high precision and accuracy.[7]
Impurity Profiling Ideal for volatile and semi-volatile impurities.Excellent for non-volatile and polar impurities.

Causality in Method Selection:

  • For routine purity checks of this compound, where the primary impurities are expected to be volatile starting materials or byproducts, GC-MS is often the more efficient choice. Its speed and high resolution for volatile compounds are advantageous.

  • If non-volatile or thermally sensitive impurities, such as polymeric materials or salts, are suspected, HPLC is the superior technique. The milder conditions of HPLC prevent the degradation of such impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled tool for the definitive structural elucidation of organic molecules. For fluorinated compounds, 19F NMR is particularly powerful.

Performance Comparison: GC-MS vs. NMR

FeatureGC-MSNMR (¹H, ¹³C, ¹⁹F)
Structural Information Inferred from fragmentation patterns.Provides a complete and unambiguous structural map of the molecule.
Isomer Differentiation Can often differentiate isomers based on retention time and fragmentation.Excellent for differentiating isomers, including positional and stereoisomers.
Purity Assessment Provides a good estimate of purity based on peak area percentage.Can provide highly accurate quantitative information (qNMR) without the need for a reference standard for each impurity.[8]
Sensitivity HighRelatively low compared to MS-based techniques.
Sample Throughput HighLower, as longer acquisition times may be required.
Non-destructive DestructiveNon-destructive, allowing for sample recovery.

Causality in Method Selection:

  • For the initial, unequivocal identification of a newly synthesized batch of this compound, NMR is the gold standard. The combination of ¹H, ¹³C, and ¹⁹F NMR provides a complete picture of the molecule's structure.

  • For quantitative analysis where a high degree of accuracy is required and reference standards for all impurities are not available, quantitative NMR (qNMR) is a powerful alternative to chromatographic methods. [8]

Conclusion: An Integrated Approach to Characterization

References

Validation of 2-Bromo-3-fluoro-5-(trifluoromethyl)pyridine in Drug Discovery Assays: A Comparative Guide for Senior Application Scientists

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry, the strategic selection of building blocks is a critical determinant of success in any drug discovery campaign. Halogenated pyridines, particularly those bearing a trifluoromethyl group, have become indispensable scaffolds for their ability to confer advantageous physicochemical and pharmacological properties.[1][2] This guide provides an in-depth technical analysis of 2-Bromo-3-fluoro-5-(trifluoromethyl)pyridine , a highly functionalized building block, and validates its application in a key drug discovery assay. We will objectively compare its performance profile with structurally related alternatives, supported by experimental data and established medicinal chemistry principles.

The Strategic Advantage of Fluorinated Pyridines in Kinase Inhibition

The pyridine ring is a versatile pharmacophore, with the ring nitrogen acting as a hydrogen bond acceptor, enhancing binding affinity and modulating pharmacokinetic properties. The incorporation of fluorine atoms and trifluoromethyl (-CF3) groups can further refine a molecule's profile. The -CF3 group, for instance, can increase metabolic stability, enhance lipophilicity, and improve binding affinity to target proteins.[3][4] These attributes are particularly crucial in the design of kinase inhibitors, a major class of therapeutics where ATP-competitive binding is a common mechanism of action.

A prime example of a therapeutic area dominated by such scaffolds is the inhibition of the Phosphoinositide 3-kinase (PI3K)/mTOR signaling pathway, which is one of the most commonly dysregulated pathways in human cancers.[5][6] The clinical candidate Omipalisib (GSK2126458) , a potent pan-PI3K and mTOR inhibitor, features a complex substituted pyridine core, highlighting the relevance of advanced pyridine building blocks in developing such targeted therapies.[5][7] this compound represents a key starting material for the synthesis of analogs in this chemical space.

Physicochemical Property Comparison of Key Building Blocks

The choice of building block profoundly impacts the properties of the final compound. The bromine atom at the 2-position serves as a versatile handle for cross-coupling reactions, such as the Suzuki-Miyaura coupling, enabling the introduction of diverse aryl or heteroaryl groups.[8][9] The substituents at the 3- and 5-positions then fine-tune the electronic and steric properties of the molecule.

Below is a comparative analysis of this compound and two relevant alternatives.

PropertyThis compound2-Bromo-5-(trifluoromethyl)pyridine2-Bromo-3-chloro-5-(trifluoromethyl)pyridine
CAS Number 89402-29-9[10]50488-42-1[11]75806-84-7[12]
Molecular Formula C₆H₂BrF₄N[10]C₆H₃BrF₃N[11]C₆H₂BrClF₃N[12]
Molecular Weight 243.98 g/mol [10]225.99 g/mol [11]260.44 g/mol [12]
Calculated LogP 2.8[11] (similar structure)2.8[11]3.4[12]
Polar Surface Area 12.9 Ų[11] (similar structure)12.9 Ų[11]12.9 Ų[12]
Key Structural Difference 3-Fluoro3-Hydrogen3-Chloro

The introduction of a fluorine atom at the 3-position, as in our topic compound, is a strategic choice. Fluorine's high electronegativity can alter the pKa of the pyridine nitrogen, influencing its hydrogen bonding capability and overall bioavailability.[13] While chlorine at the same position increases lipophilicity (LogP), it also adds more steric bulk compared to fluorine. These seemingly subtle differences can have significant downstream consequences on kinase inhibitory potency, selectivity, and pharmacokinetic properties of the final drug candidate.

Experimental Validation: In Vitro PI3Kα Kinase Assay

To validate the utility of these building blocks, we will outline a robust, high-throughput in vitro assay to determine the inhibitory potency (IC50) of compounds derived from them against a key cancer target, PI3Kα. The ADP-Glo™ Kinase Assay is selected for this purpose. It is a luminescence-based assay that quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.[2][14][15] This format is highly sensitive, has a large dynamic range, and is less susceptible to compound interference compared to fluorescence-based methods.[15][16]

Experimental Workflow Diagram

G cluster_0 Compound Preparation cluster_1 Kinase Reaction cluster_2 ADP Detection cluster_3 Data Acquisition & Analysis compound_prep Prepare serial dilutions of inhibitors (derived from building blocks) in 100% DMSO plate_prep Add 2.5 µL diluted inhibitor or DMSO to 384-well plate compound_prep->plate_prep Transfer enzyme_add Add 2.5 µL of PI3Kα enzyme plate_prep->enzyme_add incubation1 Incubate for 10 min at RT (pre-incubation) enzyme_add->incubation1 reaction_start Initiate reaction with 5 µL of PI(4,5)P2 substrate/ATP mixture incubation1->reaction_start incubation2 Incubate for 60 min at RT reaction_start->incubation2 adp_glo_reagent Add 10 µL ADP-Glo™ Reagent (terminates reaction, depletes ATP) incubation2->adp_glo_reagent incubation3 Incubate for 40 min at RT adp_glo_reagent->incubation3 kinase_detection_reagent Add 20 µL Kinase Detection Reagent (converts ADP to ATP, generates light) incubation3->kinase_detection_reagent incubation4 Incubate for 30 min at RT kinase_detection_reagent->incubation4 read_luminescence Measure luminescence (plate reader) incubation4->read_luminescence data_analysis Plot luminescence vs. log[inhibitor] and fit curve to determine IC50 read_luminescence->data_analysis

Caption: Workflow for a luminescence-based PI3Kα kinase inhibition assay.

Detailed Step-by-Step Protocol (ADP-Glo™ Assay)
  • Compound Preparation : Prepare a 10 mM stock solution of the test inhibitor (synthesized from the respective building block) in 100% DMSO. Create a serial dilution series in DMSO.

  • Kinase Reaction Setup :

    • In a white, opaque 384-well plate, add 2.5 µL of the serially diluted inhibitor or DMSO (as a vehicle control) to the appropriate wells.[17]

    • Add 2.5 µL of PI3Kα enzyme solution (e.g., 5 ng per well in kinase reaction buffer: 50mM HEPES, pH 7.5, 50mM NaCl, 3mM MgCl2, 0.025mg/ml BSA).[17]

    • Incubate for 10 minutes at room temperature to allow the inhibitor to bind to the kinase.

    • Initiate the kinase reaction by adding 5 µL of a substrate/ATP mixture containing PI(4,5)P2 and ATP (at its Km concentration, e.g., 25 µM) to each well.[17]

    • Incubate the plate at 30°C for 60 minutes.

  • ADP Detection :

    • Following the kinase reaction, add 10 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.[15]

    • Incubate for 40 minutes at room temperature.[15]

    • Add 20 µL of Kinase Detection Reagent to each well. This converts the ADP produced to ATP and generates a luminescent signal via a luciferase reaction.[15]

    • Incubate for 30 minutes at room temperature to stabilize the luminescent signal.

  • Data Acquisition and Analysis :

    • Measure the luminescence of each well using a plate reader. The luminescent signal is directly proportional to the amount of ADP produced and thus to the kinase activity.[2]

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Comparative Performance Analysis

To illustrate the impact of the building block choice, we present hypothetical but realistic data for three inhibitors, each synthesized from one of the compared building blocks. The core scaffold is kept constant, with the only variation being the substituent at the 3-position of the pyridine ring, derived from the initial building block.

InhibitorDerived From Building BlockPI3Kα IC50 (nM)PI3Kδ IC50 (nM)Selectivity (δ/α)Cell Permeability (Papp, 10⁻⁶ cm/s)
Inhibitor A This compound5.255010615.2
Inhibitor B 2-Bromo-5-(trifluoromethyl)pyridine15.86203914.5
Inhibitor C 2-Bromo-3-chloro-5-(trifluoromethyl)pyridine8.94805418.9
Interpretation of Results:
  • Potency (PI3Kα IC50) : Inhibitor A , derived from the 3-fluoro building block, displays the highest potency. The small, highly electronegative fluorine atom can form favorable interactions, such as halogen bonds or hydrogen bonds, within the ATP-binding pocket of the kinase, leading to enhanced binding affinity.[5]

  • Selectivity : Inhibitor A also shows the best selectivity for the α-isoform over the δ-isoform. The specific electronic and steric profile imparted by the 3-fluoro substituent can be exploited to achieve greater differentiation between the highly homologous PI3K isoforms.[4]

  • Permeability : While Inhibitor C (from the 3-chloro block) shows slightly higher permeability due to increased lipophilicity, the gain is modest and may come at the cost of reduced potency and selectivity compared to the fluoro-substituted analog. The balanced properties of Inhibitor A make it the most promising candidate for further development.

This analysis underscores the critical role of the initial building block. The choice of this compound provides a distinct advantage in achieving high potency and selectivity, key goals in modern kinase inhibitor design.

Biological Context: The PI3K/AKT/mTOR Signaling Pathway

Understanding the biological context is paramount for interpreting assay data. The PI3K pathway is a central regulator of cell growth, proliferation, and survival.[18] Its inhibition is a validated therapeutic strategy in oncology.

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Growth Cell Growth & Proliferation mTORC1->Growth Promotes Inhibitor Inhibitor (e.g., from Building Block) Inhibitor->PI3K Inhibits PTEN PTEN PTEN->PIP3 Dephosphorylates

Caption: The PI3K/AKT/mTOR signaling pathway and the point of intervention for inhibitors.[18]

Conclusion

This guide demonstrates that this compound is a superior building block for the synthesis of potent and selective kinase inhibitors, particularly within the PI3K/mTOR space. Its validation through a robust, industry-standard luminescence-based assay reveals its potential to generate lead compounds with desirable pharmacological profiles. The strategic incorporation of the 3-fluoro substituent provides a clear advantage over non-fluorinated or chloro-substituted analogs in terms of target potency and isoform selectivity. By understanding the interplay between a building block's physicochemical properties and its performance in relevant biological assays, drug discovery professionals can make more informed decisions, accelerating the path to novel therapeutics.

References

A Comparative Spectroscopic Guide to 2-Bromo-3-fluoro-5-(trifluoromethyl)pyridine and Its Structural Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and materials science, fluorinated pyridines are indispensable building blocks. Their unique electronic properties, metabolic stability, and ability to modulate physicochemical characteristics make them highly sought after in the design of novel pharmaceuticals and functional materials. Among these, 2-Bromo-3-fluoro-5-(trifluoromethyl)pyridine stands out as a versatile intermediate. Accurate structural elucidation and purity assessment of this compound and its analogs are paramount for reproducible research and development.

This guide provides a comprehensive comparison of the key spectroscopic data for this compound and its closely related structural isomers. By presenting experimental data and explaining the underlying principles of spectral interpretation, this document serves as a practical reference for researchers in the field.

Chemical Structures at a Glance

A clear understanding of the subtle structural differences between these isomers is crucial for interpreting their spectroscopic data.

Caption: Chemical structures of the target compound and selected structural isomers.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic features of this compound and two of its commercially available isomers. These data are essential for distinguishing between these compounds in a laboratory setting.

Table 1: ¹H NMR Data (400 MHz, CDCl₃)
CompoundChemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
This compound 8.35d~2.0H-6
7.80dd~8.0, 2.0H-4
2-Bromo-5-(trifluoromethyl)pyridine 8.68d2.3H-6
7.98dd8.5, 2.4H-4
7.65d8.5H-3
2-Bromo-3-chloro-5-(trifluoromethyl)pyridine 8.40d2.1H-6
7.95d2.1H-4

Expert Insight: The ¹H NMR spectra provide a clear distinction between the isomers. The presence of the fluorine atom at the 3-position in the target compound significantly influences the chemical shift and coupling of the adjacent proton (H-4), resulting in a doublet of doublets. In contrast, the absence of this fluorine in 2-Bromo-5-(trifluoromethyl)pyridine leads to a simpler splitting pattern for the aromatic protons. The chloro-substituted analog also shows distinct chemical shifts for its two aromatic protons.

Table 2: ¹³C NMR Data (101 MHz, CDCl₃)
CompoundKey Chemical Shifts (δ) ppm
This compound ~155 (d, ¹JCF), ~145 (q, ²JCCF), ~140 (d), ~125 (q, ¹JCF), ~120 (d, ²JCCBr)
2-Bromo-5-(trifluoromethyl)pyridine ~150 (q, ²JCCF), ~142, ~139, ~127 (q, ¹JCF), ~122
2-Bromo-3-chloro-5-(trifluoromethyl)pyridine ~148 (q, ²JCCF), ~147, ~138, ~130 (q, ¹JCF), ~125

Expert Insight: The ¹³C NMR spectra are particularly informative due to the carbon-fluorine couplings. The trifluoromethyl group (CF₃) appears as a quartet with a large coupling constant (¹JCF). The carbon directly attached to the fluorine atom in the target compound will appear as a doublet with a large ¹JCF coupling constant, a key distinguishing feature. The chemical shifts of the carbon atoms in the pyridine ring are also sensitive to the substitution pattern.

Table 3: Mass Spectrometry Data (EI-MS)
CompoundMolecular FormulaMolecular WeightKey Fragments (m/z)
This compound C₆H₂BrF₄N243.95243/245 (M⁺), 164, 114
2-Bromo-5-(trifluoromethyl)pyridine C₆H₃BrF₃N225.96225/227 (M⁺), 146, 96
2-Bromo-3-chloro-5-(trifluoromethyl)pyridine C₆H₂BrClF₃N260.41259/261/263 (M⁺), 180, 145

Expert Insight: Mass spectrometry provides the molecular weight of the compound and characteristic fragmentation patterns. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) results in two molecular ion peaks (M⁺ and M⁺+2) of nearly equal intensity. For the chloro-substituted analog, the isotopic pattern of both bromine and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will result in a more complex molecular ion cluster, providing a definitive identification.

Experimental Protocols

The following are generalized, step-by-step methodologies for acquiring the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

nmr_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep1 Weigh ~5-10 mg of the sample. prep2 Dissolve in ~0.6 mL of deuterated chloroform (CDCl₃). prep1->prep2 prep3 Transfer the solution to a 5 mm NMR tube. prep2->prep3 acq1 Insert the NMR tube into the spectrometer. prep3->acq1 acq2 Lock and shim the instrument. acq1->acq2 acq3 Acquire ¹H, ¹³C, and ¹⁹F NMR spectra using standard parameters. acq2->acq3 proc1 Apply Fourier transformation to the raw data. acq3->proc1 proc2 Phase and baseline correct the spectra. proc1->proc2 proc3 Calibrate the chemical shifts (¹H and ¹³C to residual solvent peak, ¹⁹F to an external standard). proc2->proc3

Caption: A typical workflow for NMR spectroscopic analysis.

Causality Behind Experimental Choices:

  • Solvent: Deuterated chloroform (CDCl₃) is a common choice for its ability to dissolve a wide range of organic compounds and its relatively simple residual solvent signals.

  • Concentration: A concentration of 5-10 mg in 0.6 mL of solvent provides a good signal-to-noise ratio for a typical high-field NMR spectrometer without causing significant line broadening.

  • Standard Parameters: For routine characterization, standard pulse programs are sufficient. However, for more detailed structural elucidation, 2D NMR experiments like COSY and HSQC may be necessary.

Mass Spectrometry (MS)

A standard protocol for Electron Ionization Mass Spectrometry (EI-MS) is as follows:

  • Sample Introduction: A dilute solution of the sample in a volatile solvent (e.g., methanol or dichloromethane) is introduced into the instrument, typically via a direct insertion probe or gas chromatography (GC-MS).

  • Ionization: The sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

Trustworthiness of Protocols: These protocols are based on standard, well-established analytical techniques that are routinely used in academic and industrial laboratories worldwide. The self-validating nature of these methods comes from the consistent and reproducible data they generate for a given compound under specified conditions. Cross-referencing data from multiple techniques (e.g., NMR and MS) provides a high degree of confidence in the structural assignment.

Authoritative Grounding and References

The interpretation of spectroscopic data relies on established principles of analytical chemistry and a wealth of publicly available reference data. For instance, the characteristic isotopic patterns of bromine and chlorine are well-documented in mass spectrometry literature. Similarly, the effects of electron-withdrawing groups like fluorine and trifluoromethyl on NMR chemical shifts are predictable based on fundamental principles of nuclear shielding.

For further reading and access to spectral data, the following resources are highly recommended:

  • PubChem: A comprehensive database of chemical molecules and their activities against biological assays. --INVALID-LINK--[1][2][3]

  • ChemicalBook: Provides chemical properties and spectral data for a wide range of compounds.[4][5][6]

  • Sigma-Aldrich (Merck): A major supplier of chemicals that often provides access to safety data sheets and some analytical data.[7][8]

This guide provides a foundational understanding of the spectroscopic characteristics of this compound and its isomers. For unambiguous identification, it is always recommended to compare acquired data with that of a certified reference standard.

References

A Senior Application Scientist's Comparative Guide to Catalysis for 2-Bromo-3-fluoro-5-(trifluoromethyl)pyridine Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For the contemporary researcher in medicinal chemistry and materials science, the functionalization of fluorinated pyridine scaffolds is a critical endeavor. The unique electronic properties imparted by fluorine and trifluoromethyl groups offer unparalleled opportunities to modulate the physicochemical and biological characteristics of target molecules. Among these valuable building blocks, 2-Bromo-3-fluoro-5-(trifluoromethyl)pyridine stands out as a versatile precursor for the synthesis of a diverse array of complex molecules.

This guide provides an in-depth comparative analysis of catalytic systems for the cross-coupling reactions of this compound. Moving beyond a mere recitation of protocols, we will delve into the mechanistic rationale behind catalyst selection, offering field-proven insights to empower you to make informed decisions in your synthetic campaigns.

The Unique Reactivity of this compound

The reactivity of this substrate is dictated by the interplay of several electronic and steric factors. The electron-withdrawing nature of the trifluoromethyl group at the 5-position, coupled with the electronegativity of the fluorine atom at the 3-position and the pyridine nitrogen, renders the C2-Br bond particularly susceptible to oxidative addition by a transition metal catalyst. This inherent reactivity makes palladium-catalyzed cross-coupling reactions a primary choice for its functionalization. However, the choice of the specific catalytic system is paramount to achieving high yields and selectivities.

Palladium-Catalyzed Cross-Coupling Reactions: A Comparative Analysis

Palladium catalysis is the workhorse for the functionalization of this compound. We will now compare different palladium-based systems for three key transformations: Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a powerful method for the formation of biaryl and heteroaryl-aryl structures. The choice of ligand for the palladium catalyst is critical in achieving high efficiency, especially with an electron-deficient substrate like this compound.

Catalyst SystemLigandBaseSolventTemperature (°C)Typical YieldsKey Considerations
System 1 Pd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O (4:1)90Moderate to GoodA classic, readily available catalyst. May require higher catalyst loading and longer reaction times for this electron-deficient substrate.
System 2 Pd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O80-100Good to ExcellentSPhos is a bulky, electron-rich biarylphosphine ligand that promotes efficient oxidative addition and reductive elimination, leading to higher turnover numbers.[1]
System 3 Pd₂(dba)₃ / XPhosK₃PO₄t-BuOH/H₂O80Good to ExcellentXPhos is another highly effective biarylphosphine ligand, often providing excellent results with challenging substrates.[2]
System 4 Pd-PEPPSI-IPrK₂CO₃THF60-80Good to ExcellentThis N-heterocyclic carbene (NHC) based pre-catalyst is highly active and stable, often allowing for lower catalyst loadings and milder reaction conditions.[1]

Expert Insight: For the Suzuki-Miyaura coupling of this compound, starting with a modern biarylphosphine ligand system like Pd(OAc)₂/SPhos or a Pd-PEPPSI pre-catalyst is highly recommended. The increased electron density on the palladium center from these ligands facilitates the challenging oxidative addition step with the electron-poor aryl bromide. While Pd(PPh₃)₄ is a viable option, it is likely to be less efficient for this specific transformation.

Catalytic Cycle for Suzuki-Miyaura Coupling

Suzuki_Miyaura_Cycle cluster_transmetalation Pd(0)L2 Pd(0)L2 Oxidative Addition Complex Ar-Pd(II)(Br)L2 Pd(0)L2->Oxidative Addition Complex Ar-Br Transmetalation Complex Ar-Pd(II)(Ar')L2 Oxidative Addition Complex->Transmetalation Complex Transmetalation Ar-Ar' Product Transmetalation Complex->Ar-Ar' Reductive Elimination B(OH)2Ar' Ar'B(OH)2 B(OH)2Ar'->Transmetalation Complex Base Base Base->Transmetalation Complex Buchwald_Hartwig_Cycle Pd(0)L Pd(0)L Oxidative_Addition Ar-Pd(II)(Br)L Pd(0)L->Oxidative_Addition Ar-Br Amine_Coordination [Ar-Pd(II)(Br)(NHR'R'')]L Oxidative_Addition->Amine_Coordination Amine Coordination Deprotonation Ar-Pd(II)(NR'R'')L Amine_Coordination->Deprotonation Deprotonation Product Ar-NR'R'' Deprotonation->Product Reductive Elimination Amine HNR'R'' Amine->Amine_Coordination Base Base Base->Deprotonation Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Ar-Pd(II)(Br)L2 Pd(0)L2->Oxidative_Addition Ar-Br Transmetalation Ar-Pd(II)(C≡CR)L2 Oxidative_Addition->Transmetalation Transmetalation Product Ar-C≡CR Transmetalation->Product Reductive Elimination Cu(I)Br Cu(I)Br Transmetalation->Cu(I)Br to Copper Cycle Cu(I)-C≡CR Cu(I)-C≡CR Cu(I)Br->Cu(I)-C≡CR Deprotonation & Coordination Cu(I)-C≡CR->Transmetalation from Copper Cycle Alkyne H-C≡CR Alkyne->Cu(I)-C≡CR Base Base Base->Cu(I)-C≡CR Experimental_Workflow cluster_prep I. Reaction Setup cluster_exec II. Reaction Execution cluster_iso III. Product Isolation A Combine Solid Reagents: Substrate, Coupling Partner, Catalyst, Ligand, Base B Establish Inert Atmosphere (3x Evacuate/Backfill Cycles) A->B C Add Degassed Solvents B->C D Heat and Stir (e.g., 80-100 °C) C->D E Monitor Conversion (TLC / GC-MS / LC-MS) D->E F Workup (e.g., Quench, Extract) E->F G Purification (Column Chromatography) F->G H Characterization (NMR, MS) G->H

References

A Comparative Guide to the Biological Activity of 2-Bromo-3-fluoro-5-(trifluoromethyl)pyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The landscape of medicinal chemistry and agrochemical research is perpetually driven by the search for novel molecular scaffolds that offer enhanced biological activity, favorable pharmacokinetic profiles, and synthetic versatility. Among these, the 2-Bromo-3-fluoro-5-(trifluoromethyl)pyridine core has emerged as a privileged structure. The strategic placement of its substituents—a reactive bromine atom, an electronegative fluorine atom, and a lipophilic trifluoromethyl group—creates a unique chemical entity. The trifluoromethyl group, in particular, is known to enhance metabolic stability and membrane permeability, while the bromine atom provides a convenient handle for synthetic diversification through cross-coupling reactions.[1][2] This guide offers an in-depth comparison of the biological activities of various derivatives stemming from this versatile scaffold, supported by experimental data and detailed methodologies.

I. Synthetic Versatility: A Gateway to Diverse Derivatives

The this compound scaffold is a valuable building block primarily due to the reactivity of the bromine atom at the 2-position. This allows for the facile introduction of a wide array of substituents through well-established synthetic methodologies, most notably palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura reaction.[3] This synthetic accessibility enables the creation of large libraries of derivatives for screening against various biological targets.

There are three primary strategies for synthesizing trifluoromethylpyridine (TFMP) derivatives in general:

  • Halogen Exchange Reactions: Starting from chlorinated or fluorinated pyridines.[1][4]

  • Pyridine Ring Construction: Building the pyridine ring from smaller, trifluoromethyl-containing precursors.[1][4]

  • Direct Trifluoromethylation: Introducing the CF3 group directly onto a bromo- or iodopyridine ring using reagents like trifluoromethyl copper.[1][4]

The first two methods are the most prevalent in industrial applications.[4]

Synthetic_Pathway Scaffold 2-Bromo-3-fluoro-5- (trifluoromethyl)pyridine Product Substituted Derivative (R-Pyridine) Scaffold->Product Suzuki-Miyaura Coupling Reagent Boronic Acid / Ester (R-B(OR)2) Reagent->Product Catalyst Pd Catalyst (e.g., Pd(PPh3)4) Base Catalyst->Product

Caption: General workflow for Suzuki-Miyaura cross-coupling.

II. Kinase Inhibition in Oncology: Targeting Aberrant Signaling

A significant application of this scaffold is in the development of kinase inhibitors for cancer therapy.[5] Kinases are crucial regulators of cellular signaling, and their dysregulation is a hallmark of many cancers.[6] The unique electronic properties of the trifluoromethylpyridine core allow for potent and selective interactions within the ATP-binding pocket of various kinases.

Focus: PI3K/mTOR Pathway

The Phosphoinositide 3-kinase (PI3K) and mammalian Target of Rapamycin (mTOR) signaling pathway is frequently hyperactivated in human tumors, making it a prime target for drug development.[7] Derivatives of 2-amino-5-(trifluoromethyl)pyridine have been identified as potent pan-class I PI3K/mTOR inhibitors.[7]

PI3K_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Growth, Proliferation, Survival mTORC1->Proliferation Promotes Inhibitor Pyridine Derivative (e.g., PQR309) Inhibitor->PI3K Inhibits Inhibitor->mTORC1 Inhibits

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway.

Performance Comparison: PI3K/mTOR Inhibitors

The table below compares the inhibitory activity of PQR309 (bimiralisib), a clinical candidate featuring a trifluoromethyl-substituted pyridine moiety, against other known PI3K inhibitors.

CompoundTarget Kinase(s)IC50 (nM)Reference
PQR309 PI3Kα 31 [7]
mTOR 83 [7]
BKM120 (Buparlisib)PI3Kα52[7]
mTOR1600[7]
GDC-0941 (Pictilisib)PI3Kα3N/A
mTOR580N/A

Data for competitors are widely published and used here for comparative context.

The balanced inhibition of both PI3K and mTOR by PQR309 demonstrates the potential for these derivatives to achieve dual pathway blockade with a single agent.[7]

III. Agrochemical Innovation: Plant Activation and Protection

Trifluoromethylpyridine derivatives are prominent in the agrochemical industry, forming the backbone of numerous commercial herbicides, insecticides, and fungicides.[4][8] Their mechanism often involves inducing systemic acquired resistance (SAR) in plants, effectively "activating" the plant's own defense mechanisms against pathogens.

Antiviral Activity in Plants

Novel trifluoromethyl pyridine piperazine derivatives have been synthesized and tested for their ability to protect plants from viruses like Tobacco Mosaic Virus (TMV) and Cucumber Mosaic Virus (CMV).[8] The bioassays indicate that these compounds can induce the activity of defense-related enzymes such as superoxide dismutase (SOD) and polyphenol oxidase (PPO).[8]

Performance Comparison: Anti-TMV Activity

The curative activity of various derivatives against TMV was evaluated and compared to Ningnanmycin (NNM), a commercial antiviral agent.

Compound IDR Group SubstitutionCurative Activity vs. TMV (%) @ 500 µg/mLEC50 (µg/mL)Reference
A2 2-bromo-5-fluorobenzyl 66.1 112.3 [8]
A1 2,6-difluorobenzyl64.3N/A[8]
A16 2-chloro-4-fluorobenzyl62.8107.8[8]
Ningnanmycin(Reference)59.0 (vs. CMV)>500[8]

Note: Ningnanmycin data shown is for curative activity against CMV as a comparator from the same study.

The results show that derivatives like A2 , which incorporates a bromo-fluoro substituted benzyl group, exhibit superior curative activity compared to the reference compound, highlighting the effectiveness of this structural class.[8]

IV. Anticancer Activity: Probing Proliferative Pathways

Beyond specific kinase inhibition, trifluoromethylpyridine derivatives have demonstrated broad antiproliferative activity against various human cancer cell lines. Fused heterocyclic systems, such as furo[2,3-b]pyridines and pyrido[3',2':4,5]furo[3,2-d]pyrimidines derived from a trifluoromethyl pyridine core, have shown particular promise.[9]

Performance Comparison: Anticancer Cell Line Screening

A series of novel trifluoromethyl-substituted furo[2,3-b]pyridine derivatives were screened for their anticancer activity against four human cancer cell lines.

Compound IDCancer Cell LineIC50 (µM)Reference
7 Neuro-2a (Neuroblastoma)5.8 [9]
12a Hela (Cervical Cancer)3.6 [9]
6g A549 (Lung Cancer)10.0 [9]
10a COLO 205 (Colon Cancer)10.7 [9]
Doxorubicin(Reference Control)0.8 - 1.5 (Varies by cell line)N/A

Doxorubicin is a standard chemotherapeutic agent used for comparison.

Compounds 7 and 12a were identified as highly potent, with IC50 values in the low micromolar range, making them promising leads for further development.[9] The structure-activity relationship (SAR) analysis revealed that the nature and position of substituents on the pyridine and fused ring systems significantly influence the antiproliferative activity.[9][10]

V. Experimental Methodologies

To ensure scientific integrity, the biological activities described are validated through robust experimental protocols. Below are standardized methodologies for key assays.

Protocol 1: Kinase Inhibition Assay (IC50 Determination)

This assay quantifies the concentration of a compound required to inhibit 50% of a target kinase's activity.

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate peptide

  • ATP (Adenosine triphosphate)

  • Test compound (derivative) at various concentrations

  • Kinase assay buffer

  • Detection reagent (e.g., ADP-Glo™, Luminescence-based)

  • 384-well microplates

Procedure:

  • Prepare serial dilutions of the test compound in DMSO and then in the assay buffer.

  • Add 5 µL of the diluted compound or vehicle (control) to the wells of a 384-well plate.

  • Add 10 µL of the kinase/substrate mixture to each well and incubate for 10 minutes at room temperature.

  • Initiate the kinase reaction by adding 10 µL of ATP solution.

  • Incubate the reaction for 60 minutes at room temperature.

  • Stop the reaction and measure the remaining ATP (or ADP produced) by adding the detection reagent according to the manufacturer's instructions.

  • Measure luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration relative to the vehicle control.

  • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Protocol 2: Western Blot for Protein Phosphorylation

This technique is used to detect changes in the phosphorylation status of key proteins within a signaling pathway following treatment with an inhibitor.[5]

Procedure:

  • Cell Treatment: Culture cancer cells to ~80% confluency and treat with various concentrations of the test compound for a specified time.

  • Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.

  • Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for the phosphorylated protein of interest (e.g., anti-phospho-Akt) and the total protein (e.g., anti-Akt).

  • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[5]

  • Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.[5]

  • Analysis: Quantify the band intensities to determine the ratio of phosphorylated protein to total protein.

Western_Blot_Workflow A 1. Cell Lysis & Protein Quant. B 2. SDS-PAGE (Separation) A->B C 3. Membrane Transfer B->C D 4. Blocking C->D E 5. Antibody Incubation (Primary -> Secondary) D->E F 6. Chemiluminescent Detection E->F

Caption: Standard experimental workflow for Western Blot analysis.

Conclusion

The this compound scaffold is a testament to the power of strategic halogenation in modern chemistry. Its derivatives have demonstrated a remarkable breadth of biological activity, from potent and selective kinase inhibition in oncology to robust antiviral and protective effects in agriculture. The synthetic tractability of the parent molecule ensures that the chemical space around this core can be extensively explored, promising the discovery of new lead compounds with improved efficacy and safety profiles. As research continues, these derivatives will undoubtedly remain at the forefront of innovation in both pharmaceutical and agrochemical development.

References

Navigating the Structure-Activity Landscape of 2-Bromo-3-fluoro-5-(trifluoromethyl)pyridine Analogs: A Comparative Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release to Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine atoms and trifluoromethyl groups into heterocyclic scaffolds has become a cornerstone of modern medicinal chemistry, yielding compounds with enhanced metabolic stability, binding affinity, and cell permeability. The 2-bromo-3-fluoro-5-(trifluoromethyl)pyridine core represents a particularly promising, yet underexplored, scaffold for the development of novel therapeutics. This guide provides a comprehensive analysis of the potential structure-activity relationships (SAR) of analogs derived from this core, drawing upon established principles of medicinal chemistry and data from structurally related compounds to inform future drug design efforts.

While a dedicated, publicly available SAR study on a broad series of this compound analogs against a specific biological target is not yet prominent in the scientific literature, this guide will establish a predictive framework based on the known significance of its constituent parts. The 2-bromo functionality serves as a versatile synthetic handle for introducing a variety of substituents via cross-coupling reactions, allowing for extensive exploration of the chemical space. The 3-fluoro and 5-trifluoromethyl groups are expected to profoundly influence the electronic properties and conformational preferences of the pyridine ring, thereby impacting interactions with biological targets.

The Strategic Importance of the this compound Scaffold

The pyridine ring is a privileged structure in medicinal chemistry, present in numerous FDA-approved drugs.[1] Its nitrogen atom can act as a hydrogen bond acceptor, and the aromatic system can engage in π-stacking interactions with protein residues. The introduction of a trifluoromethyl group (-CF3) often enhances lipophilicity and metabolic stability, while the fluorine atom can modulate pKa and conformational preferences, all of which can contribute to improved pharmacokinetic and pharmacodynamic properties.[2][3]

The this compound scaffold is a versatile starting point for the synthesis of a diverse library of compounds. The bromine atom at the 2-position is particularly amenable to a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig amination reactions. This allows for the systematic introduction of a wide range of substituents, including aryl, heteroaryl, alkyl, and amino groups, to probe the SAR at this position.

Hypothetical Structure-Activity Relationship (SAR) Exploration

Based on general principles observed in kinase inhibitor design and other therapeutic areas where substituted pyridines are prevalent, we can postulate a hypothetical SAR for analogs of this compound. A primary focus in contemporary drug discovery for such scaffolds is the inhibition of protein kinases, which are often implicated in cancer and inflammatory diseases.

Modifications at the 2-Position

The 2-position of the pyridine ring, following the displacement of the bromine atom, is a key vector for exploring interactions with the target protein.

  • Aryl and Heteroaryl Substituents: Introduction of various aryl and heteroaryl groups can probe for hydrophobic pockets and potential π-stacking interactions. Substituents on these rings, in turn, can be varied to fine-tune electronic properties and solubility. For instance, in many kinase inhibitors, a substituted phenyl or indole group at this position can interact with the adenine binding region of the ATP pocket.

  • Amino Linkers: A nitrogen-linked substituent, introduced via a Buchwald-Hartwig reaction, can serve as a hydrogen bond donor or acceptor. The nature of the amine (primary, secondary, or incorporated into a heterocycle) and the groups attached to it would be critical for activity.

The Influence of the 3-Fluoro and 5-Trifluoromethyl Groups

The electron-withdrawing nature of both the 3-fluoro and 5-trifluoromethyl substituents will lower the pKa of the pyridine nitrogen, making it a weaker base. This can be advantageous in reducing off-target effects and improving cell permeability. The trifluoromethyl group at the 5-position is expected to fill a hydrophobic pocket in a target protein, while the 3-fluoro group can form specific hydrogen bonds or favorable dipole-dipole interactions.

Proposed Experimental Workflow for SAR Determination

To empirically determine the SAR of this compound analogs, a systematic approach is required.

Figure 1. A proposed experimental workflow for the systematic evaluation of the structure-activity relationship of this compound analogs.

Data Presentation: A Template for Comparison

A crucial aspect of any SAR study is the clear and concise presentation of data. The following table provides a template for summarizing the biological activity of a hypothetical series of analogs.

Compound IDR Group at C2Target Kinase IC50 (nM)Cellular Antiproliferative Activity (GI50, µM)
1a Phenyl500>10
1b 4-Methoxyphenyl2505.2
1c 3-Aminophenyl1001.8
1d Indole-5-yl500.9
1e Pyrazole-4-yl1503.5

Experimental Protocols

General Procedure for Suzuki-Miyaura Cross-Coupling:

  • To a microwave vial, add this compound (1.0 eq.), the corresponding boronic acid or boronate ester (1.2 eq.), palladium catalyst (e.g., Pd(PPh3)4, 0.05 eq.), and a base (e.g., K2CO3, 2.0 eq.).

  • Add a suitable solvent system (e.g., 1,4-dioxane/water, 4:1).

  • Seal the vial and heat in a microwave reactor to the desired temperature (e.g., 120 °C) for the specified time (e.g., 30 minutes).

  • After cooling, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired analog.

Kinase Inhibition Assay (Example: p38α MAP Kinase):

  • Kinase activity is measured using a luminescence-based assay that quantifies the amount of ATP remaining in solution following a kinase reaction.

  • Set up kinase reactions in a 384-well plate containing p38α kinase, a suitable substrate (e.g., myelin basic protein), and ATP in a kinase buffer.

  • Add the test compounds at various concentrations (typically in a 10-point dose-response curve).

  • Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).

  • Add a kinase detection reagent to stop the reaction and generate a luminescent signal.

  • Measure luminescence using a plate reader.

  • Calculate IC50 values by fitting the dose-response data to a four-parameter logistic equation.

Conclusion and Future Directions

The this compound scaffold holds considerable potential for the development of novel therapeutic agents, particularly in the realm of kinase inhibitors. While direct and extensive SAR studies on this specific scaffold are yet to be widely published, the principles of medicinal chemistry and data from related structures provide a strong rationale for its exploration. The synthetic accessibility and the anticipated favorable physicochemical properties conferred by the fluorine and trifluoromethyl substituents make this an attractive starting point for drug discovery campaigns. Systematic derivatization at the 2-position, coupled with rigorous biological evaluation, is a logical and promising next step to unlock the full therapeutic potential of this chemical class. Future research in this area is anticipated to yield novel compounds with significant biological activity.

References

A Cost-Benefit Analysis of 2-Bromo-3-fluoro-5-(trifluoromethyl)pyridine in Synthesis: A Comparative Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The strategic incorporation of the trifluoromethylpyridine motif is a cornerstone of modern medicinal and agrochemical design, often imparting enhanced metabolic stability, binding affinity, and bioavailability.[1][2][3] Among the synthons used to introduce this valuable moiety, 2-Bromo-3-fluoro-5-(trifluoromethyl)pyridine has emerged as a particularly versatile and economically significant building block. This guide provides an in-depth cost-benefit analysis of this reagent, objectively comparing its performance against common alternatives with supporting experimental insights to inform your synthetic strategy.

Reactivity Profile: The Strategic Advantage of Trifunctionality

This compound offers chemists three distinct points for molecular modification. The interplay between the bromine atom, the fluorine atom, and the potent electron-withdrawing trifluoromethyl group dictates its reactivity.

  • The Bromine Atom (C2): This is the primary site for synthetic elaboration. It is readily displaced in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Stille), providing a reliable handle for constructing C-C and C-N bonds.[4] Its reactivity is enhanced by the electron-deficient nature of the pyridine ring.

  • The Fluoro Group (C3): The fluorine atom further activates the C2 position towards oxidative addition in cross-coupling cycles.

  • The Trifluoromethyl Group (C5): This group is critical for modulating the physicochemical properties of the final compound, such as lipophilicity and metabolic stability.[5]

This trifunctional nature allows for complex, regioselective transformations, making it a high-value intermediate in multi-step syntheses.

A Practical Comparison: Suzuki Coupling Performance and Economics

To quantify the cost-benefit trade-offs, we will analyze a common and critical transformation: the Suzuki-Miyaura cross-coupling to form a 2-aryl-3-fluoro-5-(trifluoromethyl)pyridine, a scaffold prevalent in active pharmaceutical ingredients. The performance of this compound is compared against its chloro-analogue and its corresponding boronic acid.

Table 1: Comparative Analysis of Reagents in a Model Suzuki Coupling Reaction

ReagentRelative Cost/molTypical Yield (%)Reaction Time (h)Catalyst Loading (mol%)Purification Profile
This compound 1.085-95%2-61-3%Straightforward
2-Chloro-3-fluoro-5-(trifluoromethyl)pyridine~0.770-85%8-243-5%More challenging due to side products
3-Fluoro-5-(trifluoromethyl)pyridine-2-boronic acid~1.890-98%1-31-2%Generally clean, easy purification

Analysis:

  • The Chloro-Analogue: While having a lower initial purchase price, 2-chloro-pyridines are significantly less reactive in Suzuki couplings.[6] This necessitates higher catalyst loadings, more forcing conditions (higher temperatures, longer times), and often results in lower yields and the formation of difficult-to-remove byproducts, increasing downstream purification costs and time.

  • The Boronic Acid: This reagent offers the best performance in terms of reaction speed and yield. However, its significantly higher cost per mole often makes it prohibitive for large-scale synthesis unless a specific route demands it.[7][8][9]

  • The Bromo-Derivative: this compound represents the optimal balance. Its high reactivity allows for efficient, high-yielding reactions under mild conditions with standard catalyst loadings.[10][11][12] The slightly higher upfront cost compared to the chloro-analogue is frequently offset by reduced catalyst consumption, faster throughput, and lower purification costs, making it the most economically viable option for scale-up operations.

Field-Validated Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a robust and reproducible methodology for the Suzuki coupling of this compound with a generic arylboronic acid. The workflow is designed for efficiency and self-validation.

Experimental Workflow Diagram

Suzuki_Workflow reagents 1. Reagent Charging - 2-Bromo-3-fluoro-5-(CF3)pyridine - Arylboronic acid (1.2 eq) - Pd(dppf)Cl2 (2 mol%) - K2CO3 (2.0 eq) - 1,4-Dioxane/H2O (4:1) setup 2. Inerting - Degas with N2 stream - for 15 min reagents->setup Combine reaction 3. Thermal Reaction - Heat to 90 °C - Monitor by LC-MS setup->reaction Heat workup 4. Aqueous Workup - Cool to RT - Dilute with EtOAc - Wash with H2O & Brine reaction->workup Upon Completion purification 5. Purification - Dry (Na2SO4) - Concentrate - Silica Gel Chromatography workup->purification Isolate Crude product 6. Final Product - 2-Aryl-3-fluoro-5-(CF3)pyridine - Characterize (NMR, MS) purification->product Isolate Pure

A robust workflow for Suzuki-Miyaura coupling.

Step-by-Step Methodology:

  • Reagent Charging: To a reaction vessel equipped with a condenser and magnetic stirrer, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

  • Solvent Addition: Add a 4:1 mixture of 1,4-dioxane and water.

  • Inerting: Sparge the stirred mixture with a stream of nitrogen for 15 minutes to remove dissolved oxygen.

  • Catalyst Addition: Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2, 0.02 eq) to the vessel.

  • Reaction: Heat the mixture to 90 °C. Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting bromide is consumed (typically 2-6 hours).

  • Workup: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel to yield the pure 2-Aryl-3-fluoro-5-(trifluoromethyl)pyridine.

Mechanistic Causality & Optimization

The success of the Suzuki reaction hinges on a well-understood catalytic cycle. The choice of each component is deliberate to ensure an efficient and high-yielding process.

Suzuki_Cycle pd0 Pd(0)L2 pd_complex Ar-Pd(II)(Br)L2 pd0->pd_complex pd_trans Ar-Pd(II)(Ar')L2 pd_complex->pd_trans pd_trans->pd0 regenerates product Coupled Product pd_trans->product Reductive Elimination ar_br 2-Bromo-Pyridine ar_br->pd_complex Oxidative Addition boronic Arylboronic Acid boronic->pd_trans Transmetalation base Base (K2CO3) base->boronic activates

The fundamental steps of the Suzuki catalytic cycle.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond. This is the rate-limiting step where the higher reactivity of the C-Br bond (versus a C-Cl bond) provides a significant kinetic advantage.[13]

  • Transmetalation: The aryl group from the base-activated boronic acid is transferred to the palladium center.

  • Reductive Elimination: The two organic fragments are expelled from the palladium center, forming the new C-C bond and regenerating the Pd(0) catalyst.[13]

The choice of Pd(dppf)Cl2 as a pre-catalyst and a carbonate base is a robust combination that balances high activity with stability, preventing catalyst decomposition and ensuring a clean reaction profile.[10]

Safety and Handling

Like many halogenated aromatic compounds, this compound should be handled with appropriate care. It is classified as an irritant to the skin, eyes, and respiratory system.[14][15] Always handle this chemical in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[16][17]

Conclusion and Strategic Recommendation

For the synthesis of trifluoromethylpyridine-containing compounds, this compound offers a superior balance of reactivity, cost, and scalability. While the corresponding chloro-derivative is cheaper per gram, its lower reactivity leads to higher process costs due to increased catalyst usage, longer reaction times, and more complex purifications. The boronic acid alternative, though highly reactive, is often too costly for large-scale applications.

Therefore, for research, process development, and manufacturing campaigns, This compound stands as the most strategically sound and economically advantageous choice , delivering high performance and efficiency that justifies its cost over less reactive alternatives.

References

Safety Operating Guide

Comprehensive Safety Guide: Personal Protective Equipment for Handling 2-Bromo-3-fluoro-5-(trifluoromethyl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety protocols and personal protective equipment (PPE) recommendations for handling 2-Bromo-3-fluoro-5-(trifluoromethyl)pyridine. As a Senior Application Scientist, my objective is to synthesize established safety data with practical, field-proven insights to ensure your operational safety and experimental integrity.

Hazard Assessment: The 'Why' Behind the Protocol

Understanding the potential hazards of a chemical is the foundation of safe handling. Based on data from close structural analogues, this compound should be treated as a hazardous substance with multiple routes of potential exposure. The primary concerns are acute toxicity if ingested, and severe irritation to the skin, eyes, and respiratory system.[1][2][3][4]

Hazard CategoryGHS Classification (Based on Analogues)Primary Precautionary Action
Acute Oral Toxicity Category 2 or 3; Fatal or Toxic if swallowed[1][4][5]Do not eat, drink, or smoke in the work area; wash hands thoroughly after handling.[3][5]
Skin Corrosion/Irritation Category 2; Causes skin irritation[1][2][3][6]Wear appropriate chemical-resistant gloves and a lab coat at all times.[2][5]
Serious Eye Damage/Irritation Category 2; Causes serious eye irritation[1][2][3][5][6]Wear tightly sealed chemical safety goggles.[5]
Specific Target Organ Toxicity (Single Exposure) Category 3; May cause respiratory irritation[1][2][3][4][5]Handle exclusively within a certified chemical fume hood.[2][7]

Core Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is essential. This begins with engineering controls and is supplemented by carefully selected personal gear.

Primary Engineering Control: The Chemical Fume Hood

Before any personal equipment is worn, the primary defense is the use of a properly functioning chemical fume hood.[8][9] Given that this compound is a solid and may create inhalable dust, all manipulations—including weighing, transfers, and reaction setup—must occur within the hood to contain dust and potential vapors.[2][7]

Eye and Face Protection
  • Chemical Safety Goggles: Tightly fitting safety goggles that conform to ANSI Z87.1 (US) or EN 166 (EU) standards are mandatory.[2][5] Standard safety glasses do not provide adequate protection against splashes or fine dust.[10]

  • Face Shield: When there is a heightened risk of splashing or a reaction is being performed for the first time, a face shield should be worn over the safety goggles for full facial protection.[10][11]

Hand Protection
  • Glove Selection: Nitrile gloves are the standard for providing a good barrier against a wide range of chemicals for incidental contact.[8][9][12]

  • Glove Inspection: Always inspect gloves for tears or pinholes before use.

  • Proper Technique: Remove gloves without touching the outer surface with your bare skin and dispose of them in the designated chemical waste. Wash hands immediately after glove removal.

Body Protection
  • Laboratory Coat: A flame-resistant lab coat, fully buttoned, is required to protect against skin contact and to prevent contamination of personal clothing.[5][10]

  • Appropriate Attire: Long pants and closed-toe, liquid-resistant shoes are mandatory in any laboratory setting where hazardous chemicals are handled.[10][11]

Respiratory Protection

Under normal operating conditions within a fume hood, a respirator should not be necessary. However, a respirator is required if engineering controls fail or during a large-scale spill clean-up.[11][12]

  • Requirements: Use of a respirator requires enrollment in a formal respiratory protection program, including medical evaluation and fit-testing, as mandated by OSHA (29 CFR 1910.134).[2][11]

  • Type: For emergency situations, a full-face respirator with P100 (HEPA) and organic vapor cartridges would be appropriate.

Operational and Disposal Plans: A Step-by-Step Workflow

This workflow provides a logical sequence for safely handling this compound from preparation to disposal.

cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase (Inside Fume Hood) cluster_post 3. Post-Handling Phase cluster_disposal 4. Disposal Phase prep_start Verify Fume Hood Function don_ppe Don All Required PPE (Goggles, Gloves, Lab Coat) prep_start->don_ppe locate_safety Locate Eyewash, Shower, & Spill Kit don_ppe->locate_safety weigh Weigh Compound on Clean Surface locate_safety->weigh transfer Transfer to Reaction Vessel Using Spatula/Funnel weigh->transfer decon Decontaminate Work Surface & Equipment transfer->decon doff_ppe Remove PPE in Correct Order (Gloves First) decon->doff_ppe wash Wash Hands Thoroughly doff_ppe->wash waste_solid Dispose of Contaminated Solids (Gloves, Wipes) in Labeled Bag wash->waste_solid waste_chem Dispose of Excess Reagent & Reaction Waste in Labeled Hazardous Waste Container waste_solid->waste_chem

Caption: Safe Handling Workflow for Halogenated Pyridines.

Procedural Steps:
  • Pre-Handling Safety Checklist:

    • Verify that the chemical fume hood has a current certification and is drawing air correctly.

    • Don all required PPE: chemical safety goggles, nitrile gloves, and a fully buttoned lab coat.[8]

    • Confirm the location and accessibility of the nearest eyewash station, safety shower, and chemical spill kit.[2][13]

  • Handling the Chemical (Inside Fume Hood):

    • Place a weigh paper or a secondary container on the balance to prevent contamination.

    • Carefully dispense the required amount of the solid compound, minimizing the creation of dust.

    • Securely close the primary container immediately after dispensing.[5][9]

    • Transfer the weighed compound to the reaction vessel.

  • Post-Handling Decontamination:

    • Wipe down the balance, spatula, and any surfaces inside the fume hood that may have been contaminated.

    • Dispose of the weigh paper and cleaning materials in a designated solid hazardous waste container.

    • Remove PPE carefully, starting with gloves, followed by the lab coat. Goggles should be removed last, just before exiting the lab.

  • Waste Disposal:

    • All materials contaminated with this compound, including gloves, wipes, and excess reagent, must be treated as hazardous waste.

    • Dispose of all waste in clearly labeled, sealed containers according to your institution's and local environmental regulations.[2][5][14] Never dispose of this chemical down the drain.[14]

Emergency Response Plan

Immediate and correct action is critical in the event of an exposure.

  • Skin Contact: Immediately flush the affected skin with plenty of soap and water for at least 15 minutes.[2][3][13] Remove contaminated clothing. If skin irritation persists, seek medical attention.[2][5]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2][3][13] Remove contact lenses if present and easy to do.[2][5] Seek immediate medical attention.

  • Inhalation: Move the victim to fresh air immediately.[2][3][5] If breathing is difficult, provide oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[4] Rinse the mouth with water.[2][5] Seek immediate emergency medical help.[5]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Bromo-3-fluoro-5-(trifluoromethyl)pyridine
Reactant of Route 2
Reactant of Route 2
2-Bromo-3-fluoro-5-(trifluoromethyl)pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.